molecular formula C7H10Cl2N2O B1367740 (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride CAS No. 54812-55-4

(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B1367740
CAS No.: 54812-55-4
M. Wt: 209.07 g/mol
InChI Key: WJGGZLUXLCWVJB-UHFFFAOYSA-N
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Description

(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride is a specialized aromatic hydrazine building block of significant interest in advanced organic synthesis and drug discovery. The reactive hydrazine functional group makes this compound a versatile precursor for constructing nitrogen-containing heterocycles, which are crucial scaffolds in numerous bioactive molecules . Its specific molecular architecture, featuring both methoxy and chloro substituents, allows for precise structural modifications and fine-tuning of electronic properties in target compounds. In pharmaceutical research, such hydrazine derivatives are widely employed as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) . The compound's utility extends to the development of novel molecular structures in material science, where it can contribute to the creation of functional polymers or advanced materials . Furthermore, hydrazine-based compounds are frequently utilized in analytical chemistry as reagents for the derivatization and detection of carbonyl groups or other specific analytes, aiding in the development of sensitive diagnostic methods . As a research chemical, it enables the exploration of new synthetic pathways and the investigation of structure-activity relationships, particularly in the development of potential therapeutic agents.

Properties

IUPAC Name

(3-chloro-4-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.ClH/c1-11-7-3-2-5(10-9)4-6(7)8;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGGZLUXLCWVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586212
Record name (3-Chloro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1)
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Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54812-55-4
Record name (3-Chloro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1)
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Record name (3-chloro-4-methoxyphenyl)hydrazine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride is a specialized aromatic hydrazine derivative of significant interest in advanced organic synthesis and drug discovery.[1] Its molecular architecture, featuring a phenyl ring substituted with chloro, methoxy, and hydrazine hydrochloride groups, provides a unique combination of reactivity and functionality. The reactive hydrazine group makes this compound a versatile precursor for constructing nitrogen-containing heterocycles, which are crucial scaffolds in a vast array of bioactive molecules and pharmaceuticals.[1] This guide provides a comprehensive overview of a field-proven method for its synthesis, detailed characterization techniques to ensure structural integrity and purity, and insights into its applications and safe handling.

Core Synthesis: From Aniline to Hydrazine via Diazotization

The most reliable and widely adopted method for synthesizing this compound involves a two-step process starting from 3-Chloro-4-methoxyaniline.[1][2] This process leverages the classic reactions of diazotization followed by a controlled reduction.

The Underlying Chemistry: A Tale of Two Reactions
  • Diazotization: The first step is the conversion of the primary aromatic amine (3-Chloro-4-methoxyaniline) into a diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1][3] The reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Therefore, maintaining a low temperature (typically 0–5 °C) is critical to prevent decomposition and unwanted side reactions, such as the formation of phenols.[1][2] The methoxy group on the aniline starting material is an electron-donating group, which helps to facilitate the diazotization reaction.[4]

  • Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine. While several reducing agents can be employed, stannous chloride (tin(II) chloride) in concentrated hydrochloric acid is a common and effective choice for this transformation.[2] The stannous chloride reduces the diazonium group (-N₂⁺) to a hydrazine group (-NHNH₂). The final product is then precipitated and isolated as its hydrochloride salt, which is generally more stable and easier to handle than the free base form.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from the starting material to the final product.

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction & Isolation Start 3-Chloro-4-methoxyaniline (CAS: 5345-54-0) Reagents1 NaNO₂ / conc. HCl Intermediate 3-Chloro-4-methoxyphenyl diazonium chloride Reagents1->Intermediate Reaction Conditions1 0-5 °C Reagents2 SnCl₂ / conc. HCl Product (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride (CAS: 54812-55-4) Reagents2->Product Reaction & Precipitation

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[2]

Materials & Reagents:

  • 3-Chloro-4-methoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride (SnCl₂)

  • Distilled Water

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer, suspend 3-Chloro-4-methoxyaniline (1 equivalent) in concentrated hydrochloric acid.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

    • Stir the resulting solution at 0–5 °C for 30 minutes to ensure the complete formation of the diazonium salt.

  • Reduction:

    • In a separate, larger flask, prepare a well-cooled solution of stannous chloride (approximately 4-5 equivalents) in concentrated hydrochloric acid.

    • Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring, while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stand for approximately 2 hours. A precipitate of the hydrazine hydrochloride salt will form.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the collected solid with a small amount of cold water to remove any residual acid and inorganic salts.

    • Dry the product in a vacuum desiccator to yield this compound as a crystalline solid. For higher purity, recrystallization can be performed.

Comprehensive Characterization: Validating Identity and Purity

Thorough characterization using multiple analytical techniques is essential to confirm the structure and assess the purity of the synthesized this compound.[1]

Property / Technique Description & Expected Results
Chemical Formula C₇H₁₀Cl₂N₂O[5][6]
Molecular Weight 209.07 g/mol [1][5]
Appearance Crystalline solid[1]
Melting Point A sharp melting point indicates high purity. The literature suggests a melting point of 160-162 °C for the related 4-methoxyphenylhydrazine hydrochloride, which can serve as a reference point.[7]
¹H NMR Spectroscopy The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Expected signals include those for the methoxy group protons, the aromatic protons, and the hydrazine protons. A ¹H NMR of the free base shows a methoxy singlet around 3.71 ppm and aromatic protons between 6.5-7.0 ppm.[2] In the hydrochloride salt, shifts may vary, and exchangeable hydrazine protons may appear as a broad signal.
IR Spectroscopy Infrared spectroscopy identifies the functional groups present. Characteristic peaks are expected for N-H stretching (hydrazine), C-O stretching (methoxy ether), C-N stretching, aromatic C-H stretching, and C-Cl stretching.
Mass Spectrometry Mass spectrometry confirms the molecular weight. The exact mass is expected to be around 208.0170 Da for the molecular ion [M]+.[5][6] The isotopic pattern due to the presence of two chlorine atoms would be a key diagnostic feature.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several fields:

  • Pharmaceutical Development: It is a key starting material for synthesizing a wide range of heterocyclic compounds. These structures are often investigated for various therapeutic effects, including as enzyme inhibitors and as potential antitumor, antiviral, and antimicrobial agents.[1][8]

  • Material Science: This compound can be used in the development of novel molecular structures for functional polymers or advanced materials.[1]

  • Analytical Chemistry: Hydrazine derivatives are frequently used as reagents for the derivatization and detection of carbonyl compounds (aldehydes and ketones), aiding in the development of sensitive analytical methods.[1][9]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound must be handled with appropriate safety precautions.

Hazard Identification:

  • Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Causes skin and serious eye irritation.[5]

  • May cause respiratory irritation.[5]

  • Suspected of causing cancer.[5]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][10] Avoid creating dust.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Store locked up.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]

References

  • Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. [Link]

  • Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines - American Chemical Society. [Link]

  • Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines † - ResearchGate. [Link]

  • This compound (C7H9ClN2O) - PubChemLite. [Link]

  • 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

  • (70 mL) - is added during 45 min with stirring and cooling (ice-bath; 0–5°C) while - Organic Syntheses Procedure. [Link]

  • Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? - Quora. [Link]

Sources

Spectroscopic Profile of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride (CAS No: 54812-55-4), a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The guide emphasizes the causal relationships behind experimental observations and provides a framework for the structural elucidation and quality control of this important chemical entity.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted aromatic hydrazine derivative widely employed as a building block in the synthesis of heterocyclic compounds, many of which exhibit significant biological activity.[1] The precise arrangement of the chloro and methoxy substituents on the phenyl ring dictates the molecule's reactivity and its subsequent utility in the creation of novel chemical entities.[1]

Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this compound. This guide delves into the key spectroscopic techniques used for this purpose, providing both experimental and predicted data to offer a complete analytical profile.

Molecular Structure and Analytical Workflow

The structural framework of this compound forms the basis for interpreting its spectroscopic data. The analytical workflow for its characterization is a multi-step process, beginning with the acquisition of data from various spectroscopic techniques, followed by a detailed analysis and interpretation to confirm the molecular structure.

Figure 1. Molecular Structure of this compound mol mol

Caption: Figure 1. 2D structure of this compound.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Spectroscopic Techniques Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing NMR NMR (¹H, ¹³C) Data Acquisition->NMR IR IR Data Acquisition->IR MS MS Data Acquisition->MS Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation Structure Confirmation Structure Confirmation Spectral Interpretation->Structure Confirmation

Caption: Figure 2. A generalized workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum involves dissolving a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and recording the spectrum on a 400 MHz or higher field NMR spectrometer. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

Data Interpretation:

The ¹H NMR spectrum of (3-Chloro-4-methoxyphenyl)hydrazine in DMSO-d₆ exhibits distinct signals for the aromatic protons, the methoxy group protons, and the hydrazine protons.[2]

Proton Assignment Predicted Chemical Shift (δ, ppm) for Hydrochloride Salt Experimental Chemical Shift (δ, ppm) for Free Base[2] Multiplicity Integration
Aromatic H (position 2)~7.16.87d1H
Aromatic H (position 5)~7.06.92d1H
Aromatic H (position 6)~6.86.68dd1H
Methoxy (-OCH₃)~3.83.71s3H
Hydrazine (-NHNH₂)~8.0-10.0 (broad)3.94 (NH₂), 6.53 (NH)br s3H

Note: Predicted shifts for the hydrochloride salt are estimated based on the free base data and general substituent effects. The hydrazine protons in the salt form are expected to be significantly downfield and broader due to protonation and exchange.

Causality Behind Chemical Shifts:

  • Aromatic Protons: The electron-donating methoxy group and the electron-withdrawing chloro group influence the electron density around the aromatic ring, leading to the observed chemical shifts. The proton at position 2 is deshielded by the adjacent chlorine atom, while the protons at positions 5 and 6 are influenced by both substituents.

  • Methoxy Protons: The singlet at approximately 3.7-3.8 ppm is characteristic of a methoxy group attached to an aromatic ring.

  • Hydrazine Protons: In the free base, the -NH₂ and -NH- protons give rise to separate signals. For the hydrochloride salt, these protons would be protonated to form -NH₂NH₃⁺, and the signals are expected to be broad and shifted significantly downfield due to the positive charge and rapid exchange with any residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Due to the lack of publicly available experimental data, the following ¹³C NMR chemical shifts are predicted based on established substituent effects and data from similar compounds.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4 (C-OCH₃)~150
C-1 (C-NHNH₂)~145
C-3 (C-Cl)~120
C-5~118
C-2~115
C-6~113
Methoxy (-OCH₃)~56

Justification for Predictions:

  • C-4 and C-1: The carbons directly attached to the oxygen and nitrogen atoms are expected to be the most downfield due to the high electronegativity of these atoms.

  • C-3: The carbon bearing the chlorine atom will also be deshielded.

  • C-5, C-2, C-6: The remaining aromatic carbons will have chemical shifts in the typical aromatic region, with their precise values influenced by the combined electronic effects of the substituents.

  • Methoxy Carbon: The carbon of the methoxy group is expected to appear around 56 ppm, a characteristic value for anisole-type compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). For the hydrochloride salt, the KBr pellet method is often preferred.

Predicted IR Data:

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
N-H (hydrazine salt)3200-2800 (broad)N-H stretching
C-H (aromatic)3100-3000C-H stretching
C-H (methoxy)2950-2850C-H stretching
C=C (aromatic)1600-1450C=C stretching
C-O (ether)1250-1200 (strong)Asymmetric C-O-C stretching
C-Cl800-600C-Cl stretching

Interpretation of Key Bands:

  • N-H Stretching: The most characteristic feature for the hydrochloride salt will be a very broad and strong absorption in the 3200-2800 cm⁻¹ region, corresponding to the stretching vibrations of the N-H bonds in the hydrazinium ion (-NH₂NH₃⁺).

  • C-O Stretching: A strong band around 1250-1200 cm⁻¹ is indicative of the aryl-alkyl ether linkage of the methoxy group.

  • C-Cl Stretching: The presence of the chloro substituent is confirmed by a band in the fingerprint region (800-600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

A mass spectrum can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). For a salt like this compound, ESI is often the preferred method as it is a soft ionization technique that can readily detect the protonated molecular ion of the free base.

Predicted Mass Spectrometry Data (ESI+):

  • [M+H]⁺ of the free base: m/z 173.04. The molecular weight of the free base, (3-Chloro-4-methoxyphenyl)hydrazine, is approximately 172.61 g/mol . In positive ion ESI-MS, it will be observed as the protonated molecule [M+H]⁺ at m/z 173.[3]

  • Isotope Pattern: Due to the presence of a chlorine atom, a characteristic isotopic peak at [M+H+2]⁺ (m/z 175) with an intensity of approximately one-third of the [M+H]⁺ peak is expected. This is a definitive indicator of the presence of a single chlorine atom.

Predicted Fragmentation Pattern (EI-MS):

Under the higher energy conditions of EI-MS, the molecule is expected to fragment.

G M [(3-Chloro-4-methoxyphenyl)hydrazine]⁺ M⁺˙ m/z 172/174 frag1 [M - NH₂]⁺ m/z 156/158 M->frag1 - •NH₂ frag2 [M - CH₃]⁺ m/z 157/159 M->frag2 - •CH₃ frag3 [M - OCH₃]⁺ m/z 141/143 M->frag3 - •OCH₃ frag4 [M - Cl]⁺ m/z 137 M->frag4 - •Cl

Caption: Figure 3. Predicted key fragmentation pathways for (3-Chloro-4-methoxyphenyl)hydrazine under Electron Impact Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The combination of NMR, IR, and MS data allows for unambiguous confirmation of its structure and serves as a valuable resource for quality control and further research. While a complete set of experimental data for the hydrochloride salt is not publicly available, the provided experimental data for the free base, coupled with well-founded predictions, offers a robust framework for the characterization of this important chemical intermediate.

References

  • Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PubMed Central. Available at: [Link]

  • Phenylhydrazine – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Phenylhydrazine derivatives. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone - ResearchGate. Available at: [Link]

  • 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem. Available at: [Link]

  • This compound (C7H9ClN2O) - PubChemLite. Available at: [Link]

Sources

A Comprehensive Technical Guide to (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride is a substituted aromatic hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a chlorinated and methoxylated phenyl ring coupled with a reactive hydrazine moiety, renders it a valuable building block for the construction of diverse nitrogen-containing heterocyclic scaffolds. These heterocyclic structures form the core of numerous biologically active molecules, making this compound a crucial intermediate in the discovery and development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and key applications of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthetic chemistry. The hydrochloride salt form enhances the compound's stability and ease of handling compared to the free base.

PropertyValueSource(s)
Chemical Formula C₇H₁₀Cl₂N₂O[1][2]
Molecular Weight 209.07 g/mol [1][2]
CAS Number 54812-55-4[1][2]
Appearance Crystalline solid[3]
Melting Point 211-212 °C (with decomposition)[3]
Solubility While specific quantitative data is not readily available, as a hydrochloride salt, it is expected to have good solubility in polar solvents like water, methanol, and ethanol. It is likely to be sparingly soluble in nonpolar organic solvents.[4]
Stability The hydrochloride salt is a stable crystalline solid. Store in a cool, dry, well-ventilated area away from incompatible materials and strong oxidizing agents.[3][5]

Note on Solubility: The presence of the polar hydrazine hydrochloride group suggests solubility in polar protic solvents. However, empirical determination is recommended for specific experimental conditions.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from 3-chloro-4-methoxyaniline. This process involves diazotization followed by reduction.

Synthesis Workflow

G A 3-Chloro-4-methoxyaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)  0-5 °C C (3-Chloro-4-methoxyphenyl)hydrazine B->C  SnCl₂ / HCl D This compound C->D  Precipitation/Isolation

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Diazotization of 3-chloro-4-methoxyaniline

  • In a reaction vessel equipped with a stirrer and cooling bath, suspend 3-chloro-4-methoxyaniline in aqueous hydrochloric acid.

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for a specified time to ensure complete formation of the diazonium salt.

Causality: The low temperature is critical to prevent the decomposition of the unstable diazonium salt. The acidic medium is necessary for the in situ formation of nitrous acid from sodium nitrite.

Step 2: Reduction of the Diazonium Salt

  • In a separate vessel, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, and cool it.

  • Slowly add the cold diazonium salt solution to the reducing agent solution, maintaining a low temperature.

  • Allow the reaction to proceed, which results in the formation of the hydrazine hydrochloride salt.

  • The product can be isolated by filtration, washed with a suitable solvent, and dried.

Trustworthiness: The purity of the final product should be assessed using appropriate analytical techniques to validate the success of the synthesis.

Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized this compound.

TechniqueExpected Observations
¹H NMR The proton NMR spectrum of the free base, (3-Chloro-4-methoxyphenyl)hydrazine, in DMSO-d₆ is reported to show a singlet for the methoxy protons around δ 3.71 ppm, signals for the amino protons, and distinct signals for the aromatic protons, confirming the substitution pattern on the phenyl ring.
¹³C NMR The carbon NMR spectrum would show characteristic signals for the methoxy carbon, the aromatic carbons (with chemical shifts influenced by the chloro and methoxy substituents), and the carbon atom attached to the hydrazine group.
FT-IR The infrared spectrum is expected to display characteristic absorption bands for N-H stretching of the hydrazine group, C-O stretching of the methoxy group, and C-Cl stretching.
Mass Spectrometry Mass spectral analysis would confirm the molecular weight of the compound. The mass-to-charge ratio ([M+H]⁺) for the free base is expected around m/z 173.04.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a versatile precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system, a core structure in numerous bioactive compounds, including anti-migraine drugs of the triptan class.[6] this compound serves as a key starting material in this reaction.

G A This compound C Phenylhydrazone Intermediate A->C  Reaction B Aldehyde or Ketone B->C D Substituted Indole C->D  Acid Catalyst (e.g., H₂SO₄, PPA)  Heat

Caption: General workflow of the Fischer Indole Synthesis.

  • React this compound with a suitable aldehyde or ketone in a solvent like ethanol to form the corresponding phenylhydrazone intermediate.

  • Isolate the phenylhydrazone or proceed in a one-pot manner.

  • Treat the phenylhydrazone with an acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid, and heat the reaction mixture.

  • The reaction proceeds through a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the substituted indole.[6]

  • Purify the resulting indole derivative using techniques like column chromatography or recrystallization.

Expertise & Experience: The choice of the acid catalyst and reaction conditions can significantly influence the yield and regioselectivity of the indole formation, particularly with substituted phenylhydrazines.

Pyrazole Synthesis

Pyrazoles are another important class of five-membered nitrogen-containing heterocycles with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[7] this compound can be used to synthesize substituted pyrazoles by reacting with 1,3-dicarbonyl compounds or their equivalents.[8]

G A This compound C Substituted Pyrazole A->C  Condensation B 1,3-Dicarbonyl Compound B->C

Caption: Synthesis of pyrazoles from a hydrazine and a 1,3-dicarbonyl.

  • Dissolve this compound and a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester) in a suitable solvent, such as ethanol or acetic acid.

  • Heat the reaction mixture, often under reflux, to promote the condensation and cyclization reaction.

  • Upon completion of the reaction, cool the mixture and isolate the pyrazole product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Authoritative Grounding: The regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can be influenced by the electronic and steric effects of the substituents on both reactants.

Safety and Handling

This compound, like other hydrazine derivatives, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[5]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles of medicinal importance. Its well-defined physicochemical properties, established synthetic route, and reactivity make it an indispensable tool for researchers and scientists in the field of drug discovery and development. A thorough understanding of its properties and safe handling procedures is crucial for its effective utilization in the laboratory.

References

  • Horrocks, P., Pickard, M. R., Parekh, H. H., Patel, S. P., & Pathak, R. B. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891–4898. (URL: [Link])

  • Ishihara, Y. (2024). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan, 82(5), 456-467. (URL: [Link])

  • (3-Methoxyphenyl)hydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem. (URL: [Link])

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A Guide to the Discovery and Enduring Utility of Substituted Phenylhydrazines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenylhydrazines represent a cornerstone class of reagents in the armamentarium of the synthetic organic chemist. Since the initial discovery of the parent compound, phenylhydrazine, by Hermann Emil Fischer in 1875, these versatile molecules have become indispensable for the construction of a vast array of heterocyclic frameworks, most notably the indole nucleus. This technical guide provides an in-depth exploration of the history, discovery, and synthetic applications of substituted phenylhydrazines. We will delve into the mechanistic underpinnings of the seminal Fischer indole synthesis and the complementary Japp-Klingemann reaction, offering field-proven experimental protocols and explaining the causality behind critical process parameters. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital class of synthetic intermediates.

The Serendipitous Discovery of a Foundational Reagent

The story of phenylhydrazine begins in 1875 with Hermann Emil Fischer, a chemist whose work would lay much of the groundwork for modern biochemistry and organic synthesis.[1][2] While at the University of Strasbourg working under Adolph von Baeyer, Fischer discovered phenylhydrazine, the first derivative of the then-unknown parent compound hydrazine (N₂H₄) to be characterized.[3][4] He prepared it by the reduction of a phenyl diazonium salt with sulfite salts, a process that, in principle, remains a fundamental method for its preparation today.[5]

Fischer's initial investigations revealed phenylhydrazine to be a highly reactive compound.[3] He quickly demonstrated its utility as a powerful reagent for characterizing aldehydes and ketones, with which it formed crystalline derivatives known as hydrazones.[3] This property proved revolutionary in his subsequent, Nobel Prize-winning research on carbohydrates, where the formation of osazones from sugars allowed for their separation and structural elucidation.[6] This accidental discovery not only provided a critical tool for his own research but also unleashed a versatile reagent that would become central to heterocyclic synthesis for the next 150 years.[1]

The Fischer Indole Synthesis: A Gateway to a Privileged Scaffold

Perhaps the most significant application of substituted phenylhydrazines is the Fischer indole synthesis, first reported by Fischer in 1883.[7][8] This powerful, acid-catalyzed reaction transforms a (substituted) phenylhydrazine and an aldehyde or ketone into the indole aromatic heterocycle.[7] The indole motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs, including the triptan class of antimigraine agents.[7][9]

The Core Reaction Mechanism

The Fischer indole synthesis proceeds through a well-elucidated, multi-step mechanism that begins with the formation of a phenylhydrazone. The key, irreversible step is a[10][10]-sigmatropic rearrangement.[8][11]

The accepted mechanism involves the following sequence:

  • Hydrazone Formation : The substituted phenylhydrazine condenses with an aldehyde or ketone to form the corresponding phenylhydrazone. This step can be performed separately, or the components can be subjected to indolization conditions in a one-pot reaction.[12]

  • Tautomerization : The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[7]

  • Acid Catalysis &[10][10]-Sigmatropic Rearrangement : The enamine is protonated by the acid catalyst. This protonated intermediate then undergoes a concerted, thermally- or acid-promoted[10][10]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[13] This is the key bond-forming step of the synthesis.

  • Rearomatization & Cyclization : The resulting diimine intermediate rearomatizes. The newly formed amino group then attacks the imine carbon in an intramolecular cyclization to form a cyclic aminal.

  • Ammonia Elimination : Finally, under acid catalysis, the aminal eliminates a molecule of ammonia (NH₃) to generate the energetically favorable aromatic indole ring.[7] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[14]

Fischer_Indole_Mechanism cluster_start Step 1 & 2: Hydrazone to Ene-Hydrazine cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4 & 5: Cyclization & Aromatization Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Ketone/Aldehyde - H₂O Ene-hydrazine Ene-hydrazine Phenylhydrazone->Ene-hydrazine Tautomerization Protonated_Ene_hydrazine Protonated_Ene_hydrazine Ene-hydrazine->Protonated_Ene_hydrazine + H⁺ Diimine_Intermediate Diimine_Intermediate Protonated_Ene_hydrazine->Diimine_Intermediate [3,3]-Sigmatropic Rearrangement Cyclic_Aminal Cyclic_Aminal Diimine_Intermediate->Cyclic_Aminal Rearomatization & Cyclization Indole Indole Cyclic_Aminal->Indole - NH₃ - H⁺

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Causality Behind Experimental Choices: The Role of Substituents and Catalysts

The success and efficiency of the Fischer indole synthesis are profoundly influenced by the electronic nature of the substituents on the phenylhydrazine ring and the choice of acid catalyst.

  • Influence of Substituents :

    • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) on the phenyl ring increase the nucleophilicity of the hydrazine and stabilize the key transition state of the[10][10]-sigmatropic rearrangement. This generally leads to higher yields and allows for milder reaction conditions.[15][16]

    • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) have the opposite effect. They decrease the electron density of the ring, making the rearrangement more difficult.[15] Consequently, phenylhydrazines bearing EWGs often require stronger acids, higher temperatures, and may produce lower yields.[17] In some cases, strong EWGs can cause the reaction to fail entirely by favoring a competing heterolytic N-N bond cleavage pathway over the desired sigmatropic rearrangement.[16]

  • Choice of Acid Catalyst : A wide variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can catalyze the reaction.[7][13] The choice is not arbitrary and depends on the reactivity of the substrate.

    • Lewis Acids like zinc chloride are particularly effective, especially for less reactive substrates. They are thought to coordinate with the nitrogen atoms, facilitating both the rearrangement and the final ammonia elimination steps.[8]

    • Brønsted Acids , especially strong ones like polyphosphoric acid (PPA), are excellent dehydrating agents and can promote the reaction at high temperatures, often leading to clean and high-yielding conversions.[18]

    • The acidity of the medium can also influence the regioselectivity of the reaction when using unsymmetrical ketones. The ratio of indole isomers can change significantly with the concentration and type of acid used, as this affects the equilibrium between the different possible enamine intermediates.[18]

Data Presentation: Substituent Effects on Reaction Yield

The following table summarizes the yields for the Fischer indole synthesis with various substituted phenylhydrazines, highlighting the electronic effects discussed.

Phenylhydrazine SubstituentCarbonyl CompoundAcid CatalystTemperature (°C)Yield (%)Reference
H (unsubstituted)(2-Naphthyl)acetylenePPA12081[19]
p-Methoxy (EDG)PropiophenoneOxalic Acid (ball mill)RT79[20]
p-Methyl (EDG)Isopropyl methyl ketoneAcetic AcidReflux85[14]
m-Methyl (EDG)Isopropyl methyl ketoneAcetic AcidRT82[14]
p-Chloro (EWG)PropiophenoneOxalic Acid (ball mill)RTLow Conv.[20]
p-Nitro (EWG)2-MethylcyclohexanoneAcetic AcidReflux65[14]
o-Nitro (EWG)2-MethylcyclohexanoneAcetic AcidReflux58[14]
Experimental Protocol: Synthesis of 2-Phenylindole

This two-step protocol, adapted from established literature procedures, describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine, proceeding through the isolation of the intermediate phenylhydrazone.[9]

Part 1: Synthesis of Acetophenone Phenylhydrazone

  • Materials :

    • Acetophenone (4.0 g, 0.033 mol)

    • Phenylhydrazine (3.6 g, 0.033 mol)

    • 95% Ethanol (80 mL)

  • Procedure :

    • Combine acetophenone and phenylhydrazine in a suitable flask. Warm the mixture on a steam bath for 1 hour.

    • Dissolve the hot mixture in 80 mL of 95% ethanol.

    • Induce crystallization by scratching the inside of the flask or by seeding, then cool the mixture in an ice bath to maximize precipitation.

    • Collect the crystalline product by vacuum filtration and wash the solid with 25 mL of cold 95% ethanol.

    • A second crop of crystals can be obtained by concentrating the combined filtrate and washings.

    • Dry the combined solids under reduced pressure. The expected yield of acetophenone phenylhydrazone is 87-91%.[9]

Part 2: Acid-Catalyzed Cyclization to 2-Phenylindole

  • Materials :

    • Acetophenone phenylhydrazone (5.3 g, 0.025 mol)

    • Powdered anhydrous zinc chloride (25.0 g)

  • Procedure :

    • CAUTION : This reaction can be vigorous. Perform in a high-capacity beaker (e.g., 1-L) inside a fume hood.

    • Prepare an intimate mixture of the acetophenone phenylhydrazone and powdered anhydrous zinc chloride in the beaker.

    • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously by hand with a sturdy glass rod.

    • The solid mass will become a liquid within 3-4 minutes, and the evolution of white fumes will commence.

    • Remove the beaker from the oil bath and continue stirring for an additional 5 minutes.

    • Carefully pour the hot reaction mixture into a separate beaker containing 400 mL of water and 50 mL of glacial acetic acid to dissolve the zinc salts.

    • Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with water.

    • Purify the crude product by recrystallization from hot 95% ethanol.

The Japp-Klingemann Reaction: A Preparatory Tool

Discovered by Francis R. Japp and Felix Klingemann in 1887, the Japp-Klingemann reaction is a crucial method for synthesizing the hydrazone precursors required for the Fischer indole synthesis.[21][22][23] The reaction couples an aryl diazonium salt with an active methylene compound, such as a β-keto-ester or β-keto-acid.[21] During the reaction, one of the activating groups (either acyl or carboxyl) is cleaved, yielding the desired hydrazone.[24]

Reaction Mechanism

The reaction proceeds via the following steps:

  • Deprotonation : A base deprotonates the active methylene compound (a β-keto-ester in this example) to form a nucleophilic enolate.

  • Nucleophilic Attack : The enolate anion attacks the aryl diazonium salt to form an intermediate azo compound.

  • Hydrolysis & Cleavage : The azo compound undergoes hydrolysis, leading to the cleavage of the ester and acyl groups.

  • Proton Exchange : A final proton exchange yields the stable hydrazone product.[25]

Japp_Klingemann_Mechanism β-Keto-ester β-Keto-ester Enolate Enolate β-Keto-ester->Enolate + Base - HB⁺ Azo_Compound Azo_Compound Enolate->Azo_Compound + Aryl Diazonium Salt Tetrahedral_Intermediate Tetrahedral_Intermediate Azo_Compound->Tetrahedral_Intermediate + H₂O (Hydrolysis) Hydrazone Hydrazone Tetrahedral_Intermediate->Hydrazone Cleavage & Proton Exchange

Caption: The mechanistic pathway of the Japp-Klingemann Reaction.

Experimental Protocol: Synthesis of Ethyl Pyruvate Phenylhydrazone

This protocol details the synthesis of a key hydrazone intermediate from aniline and ethyl acetoacetate.[26][27]

  • Materials :

    • Aniline (0.1 mol)

    • Concentrated Hydrochloric Acid (0.25 mol)

    • Sodium Nitrite (0.1 mol)

    • Ethyl Acetoacetate (0.1 mol)

    • Sodium Acetate (0.3 mol)

    • Ethanol, Water, Ice

  • Procedure :

    • Part A: Diazonium Salt Formation . In a flask, dissolve aniline in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice-salt bath with constant stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

    • Part B: Coupling Reaction . In a separate, larger flask, dissolve ethyl acetoacetate and sodium acetate in ethanol. Cool this solution to 0-5°C in an ice bath with vigorous stirring. Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution, maintaining the temperature below 5°C throughout the addition.[26]

    • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Allow the mixture to stand at room temperature overnight.

    • Part C: Work-up and Purification . Pour the reaction mixture into a large volume of cold water. Collect the precipitated crude ethyl pyruvate phenylhydrazone by vacuum filtration. Wash the solid with cold water until the washings are neutral. Recrystallize the crude product from ethanol to obtain the pure hydrazone.

Integrated Synthetic Workflow

The Japp-Klingemann and Fischer Indole reactions are often used sequentially to build complex indole structures from simple starting materials.

Synthetic_Workflow cluster_JK Japp-Klingemann Reaction cluster_Fischer Fischer Indole Synthesis Aryl_Amine Aryl Amine Hydrazone Hydrazone Intermediate Aryl_Amine->Hydrazone Beta_Keto_Ester β-Keto-Ester Beta_Keto_Ester->Hydrazone Indole Substituted Indole Hydrazone->Indole Acid Catalyst Heat

Caption: Integrated workflow from aryl amine to indole.

Modern Developments: The Buchwald-Hartwig Amination

While the classical methods for preparing phenylhydrazines are robust, modern cross-coupling chemistry has provided powerful alternatives. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, allows for the facile synthesis of substituted aryl hydrazines from aryl halides or triflates and hydrazine itself.[28] This method offers excellent functional group tolerance and has expanded the scope of accessible substituted phenylhydrazines for use in the Fischer indole synthesis and other transformations.[29][30]

Conclusion

From its serendipitous discovery over a century ago, phenylhydrazine and its substituted derivatives have proven to be reagents of extraordinary and lasting importance in organic synthesis. The development of the Fischer indole synthesis transformed heterocyclic chemistry, providing a direct and versatile route to a scaffold that remains at the heart of modern drug discovery. Complemented by preparatory methods like the Japp-Klingemann reaction and expanded by modern cross-coupling techniques, the chemistry of substituted phenylhydrazines continues to be a rich and indispensable field for the construction of complex molecular architectures. A thorough understanding of the mechanisms and experimental nuances of these foundational reactions is essential for any scientist engaged in the synthesis of bioactive compounds.

References

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  • Tabata, M., et al. (2009). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & pharmaceutical bulletin, 57(1), 120–125. [Link]

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(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride CAS number applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its core applications, focusing on its role in the synthesis of complex pharmaceutical agents, supported by mechanistic insights and detailed experimental protocols.

Compound Profile and Safety Mandates

This compound, identified by CAS Number 54812-55-4 , is a specialized aromatic hydrazine building block.[1][2] Its molecular architecture, featuring a hydrazine moiety attached to a phenyl ring substituted with both chloro and methoxy groups, makes it a highly versatile precursor for constructing nitrogen-containing heterocyclic scaffolds—a common feature in numerous bioactive molecules.[2]

Physicochemical Data
PropertyValueSource
CAS Number 54812-55-4[1]
Molecular Formula C₇H₁₀Cl₂N₂O[1]
Molecular Weight 209.07 g/mol [1]
Appearance Crystalline solid[3]
Synonyms 1-(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride[1]
GHS Hazard Information and Safe Handling

As a reactive chemical intermediate, strict adherence to safety protocols is paramount. The compound is classified with the following hazards:

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

  • H351: Suspected of causing cancer.[1]

Mandatory Handling Protocol:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][4][5]

  • Personal Protective Equipment (PPE): Wear impervious gloves, protective clothing, and tightly sealed safety goggles.[1][5][6] For operations that may generate dust, respiratory protection is required.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[1][5] The container should be kept under an inert gas like nitrogen for long-term stability.

Core Application: Synthesis of Bioactive Heterocycles

The primary utility of this compound lies in its function as a precursor for advanced organic synthesis, particularly in the construction of heterocyclic rings that form the core of many Active Pharmaceutical Ingredients (APIs).[2] Its hydrazine group is highly nucleophilic and serves as the key reactive site for cyclization reactions.

The Fischer Indole Synthesis: A Cornerstone Reaction

One of the most powerful and classic applications of aryl hydrazines is the Fischer indole synthesis. This reaction produces the indole aromatic heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][8] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[9][10]

Reaction Mechanism: The process is initiated by the formation of a phenylhydrazone from the reaction between the hydrazine and a carbonyl compound. This intermediate then isomerizes to an enamine. Under acid catalysis, the enamine undergoes a[11][11]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the final aromatic indole.[7][8][12]

Fischer_Indole_Synthesis General Mechanism of the Fischer Indole Synthesis cluster_start Step 1: Hydrazone Formation cluster_iso Step 2: Tautomerization cluster_rearrange Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclize Step 4: Cyclization & Aromatization Phenylhydrazine Aryl Hydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone + R-CO-R' Ketone Ketone/Aldehyde Enamine Enamine (Ene-hydrazine) Hydrazone->Enamine Isomerization Diimine Di-imine Intermediate Enamine->Diimine Protonation & Rearrangement Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole Indole Product Aminal->Indole Elimination of NH3

Caption: General workflow of the Fischer indole synthesis.

The specific substitution pattern of this compound allows for the synthesis of indoles with precise functionalization at the 5-chloro and 6-methoxy positions, which is critical for tuning the pharmacological properties of the target molecule.

Application in the Synthesis of Modern Kinase Inhibitors

Protein kinase inhibitors are at the forefront of targeted cancer therapy. Many of these small-molecule drugs feature complex, nitrogen-containing heterocyclic cores. While direct synthetic routes for every inhibitor may vary, the fundamental chemistry provided by precursors like this compound is illustrative of the strategies used to build these scaffolds.

Case Study: Pazopanib (Votrient®)

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[13] A key structural component of Pazopanib is the N,2,3-trimethyl-2H-indazol-6-amine intermediate.[11] The indazole ring is a bicyclic aromatic heterocycle that is commonly synthesized from hydrazine derivatives. The synthesis of Pazopanib involves the coupling of this indazole core with other key building blocks.[11][14]

The final step in many reported syntheses involves the coupling of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide.[11][15]

Pazopanib_Synthesis Final Coupling Step in Pazopanib Synthesis Indazole N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (Key Intermediate 1) Pazopanib Pazopanib (Final API) Indazole->Pazopanib HCl (cat.) Ethanol, Reflux Sulfonamide 5-amino-2-methylbenzenesulfonamide (Key Intermediate 2) Sulfonamide->Pazopanib

Caption: Final condensation reaction to form Pazopanib.

Case Study: Cabozantinib (Cometriq®)

Cabozantinib is another potent multi-tyrosine kinase inhibitor that targets MET, VEGFR2, and RET, approved for treating certain types of thyroid and kidney cancer.[16][17] The core of Cabozantinib is a quinoline ring system.[17] The synthesis of this key intermediate, 6,7-dimethoxyquinolin-4-ol, is a critical part of the overall process.[18][19] While various routes exist, the construction of such heterocyclic systems often relies on fundamental reactions where hydrazine-derived precursors can play a role in alternative or developmental synthetic pathways.

A common route involves the final coupling of 4-(6,7-dimethoxyquinolin-4-yloxy)aniline with an activated cyclopropane dicarboxamide fragment.[20]

Cabozantinib_Synthesis Key Coupling Step in Cabozantinib Synthesis Quinoline 4-(6,7-dimethoxyquinolin-4-yloxy)aniline (Quinoline Intermediate) Cabozantinib Cabozantinib (Final API) Quinoline->Cabozantinib Coupling Reaction Cyclopropane Activated Cyclopropane Carboxamide Derivative (Side Chain) Cyclopropane->Cabozantinib

Caption: Assembly of the Cabozantinib molecule from key fragments.

Validated Experimental Protocols

The following protocols are provided as representative examples of the synthesis and application of this compound.

Protocol: Synthesis of this compound

This procedure is based on a standard two-step, one-pot diazotization and reduction of the corresponding aniline.[2][3]

Step 1: Diazotization of 3-chloro-4-methoxyaniline

  • To a stirred solution of 3-chloro-4-methoxyaniline (1.0 eq) in concentrated hydrochloric acid and water, cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Reduction to the Hydrazine Salt

  • In a separate flask, prepare a well-cooled solution of stannous chloride (SnCl₂) (approx. 4.0 eq) in concentrated hydrochloric acid.

  • Slowly add the stannous chloride solution to the diazonium salt solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir for 2 hours, during which the hydrazine hydrochloride salt will precipitate.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with a minimal amount of cold water or an appropriate solvent mixture (e.g., benzene/hexane) to remove impurities.[3]

  • Dry the product under vacuum to yield this compound as a crystalline solid. Purity can be assessed via NMR and melting point. Industrial methods report purities exceeding 99%.[2]

Protocol: Representative Fischer Indole Synthesis

This protocol describes the general procedure for synthesizing a substituted indole.

  • In a round-bottom flask, dissolve this compound (1.0 eq) and a selected ketone or aldehyde (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the mixture.[7]

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution), which will cause the crude indole product to precipitate.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired substituted indole.

Conclusion

This compound is a high-value, versatile chemical intermediate with critical applications in pharmaceutical research and development. Its utility in the Fischer indole synthesis and as a foundational building block for complex heterocyclic systems makes it indispensable for creating novel molecular entities. As demonstrated in the synthetic strategies for potent kinase inhibitors like Pazopanib and Cabozantinib, the strategic use of such functionalized precursors is central to modern drug discovery. Proper handling and adherence to safety protocols are essential for harnessing the full synthetic potential of this reactive compound.

References

  • This compound - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0gGV3UWapu-XUDTMdwZoRquL4nCRoNMQV1MFMhnCKzDlIsfPdt_e44II_yQhL2D4KX95E9XP06tzbuFZYtD0VLo195uVzsIX4UB0tHLKElajGMsf0wimLKnFwJoaFJohbWjR5CUfwZPx9AwFsdPHaNUFSO9bnWwIm3MWv7ToBKwgAaQ0QxFA2yuYKwBXYQl_eeIfxnGlmC_zYBiA=]
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An In-Depth Technical Guide to the Stability and Storage of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. This guide provides a comprehensive technical overview of the stability and optimal storage conditions for (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride, a key building block in the synthesis of various pharmaceutical agents. Grounded in the principles of chemical stability and informed by industry best practices, this document offers a framework for maintaining the quality and reliability of this critical reagent.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted aryl hydrazine that serves as a vital precursor in the synthesis of a multitude of heterocyclic compounds. Its utility is particularly notable in the construction of indole rings via the Fischer indole synthesis, a cornerstone reaction in the development of numerous therapeutic agents. The stability of this hydrazine salt is, therefore, a critical parameter that directly impacts the yield, purity, and overall success of subsequent synthetic steps. Understanding its degradation pathways and implementing appropriate storage protocols are essential for ensuring reproducible and reliable outcomes in a research and development setting.

Chemical Stability Profile: Understanding the Intrinsic Properties

The stability of this compound is influenced by its inherent chemical structure and its susceptibility to various environmental factors. As an aryl hydrazine hydrochloride salt, its stability is governed by a predisposition to oxidation and potential hydrolysis under certain conditions.

Oxidative Degradation: The Primary Pathway of Concern

Aryl hydrazines are well-documented to be susceptible to oxidation.[1] The degradation of phenylhydrazine, a related compound, is known to be a complex process that can be initiated by atmospheric oxygen and catalyzed by trace metal ions.[1] This oxidative process often proceeds through a free-radical mechanism, generating reactive intermediates such as superoxide radicals and phenylhydrazyl radicals.[1] These reactive species can then participate in a cascade of reactions, leading to the formation of various degradation products and a decrease in the purity of the starting material.

The presence of the electron-donating methoxy group and the electron-withdrawing chloro group on the phenyl ring of this compound will modulate its susceptibility to oxidation, but the fundamental degradation pathway is expected to be similar to that of other phenylhydrazine derivatives.

Hydrolytic Stability: The Role of the Hydrochloride Salt

The hydrochloride salt form of (3-Chloro-4-methoxyphenyl)hydrazine generally imparts greater stability compared to the free base.[2] However, like many hydrochloride salts of organic bases, it can be susceptible to the effects of moisture. High humidity can lead to the absorption of water, which may facilitate hydrolytic degradation pathways or act as a medium for other reactions.[3][4] The presence of moisture can also accelerate oxidative degradation.[5]

Photostability and Thermal Stability

Thermally, the compound is expected to be stable at ambient temperatures. However, elevated temperatures can increase the rate of all degradation reactions, including oxidation and any potential solid-state rearrangements.

Recommended Storage Conditions: A Practical Approach to Preservation

Based on the chemical stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound. These recommendations are derived from safety data sheets of the compound and structurally related molecules.[6][7]

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C recommended for long-term storage)To minimize the rate of all potential degradation pathways.
Atmosphere Inert gas (e.g., Argon or Nitrogen)To prevent oxidation by atmospheric oxygen.
Light Protected from light (amber vial or stored in the dark)To prevent photolytic degradation.
Humidity Dry (in a tightly sealed container with a desiccant if necessary)To prevent hydrolysis and minimize moisture-accelerated oxidation.[6][7]
Container Tightly sealed, non-reactive material (e.g., glass)To prevent exposure to air and moisture, and to avoid any potential reaction with the container material.[6][7]

Experimental Protocol: A Framework for Stability Assessment

For drug development professionals requiring rigorous characterization of this compound, a formal stability study is often necessary. The following protocol outlines a systematic approach based on the International Council for Harmonisation (ICH) guidelines for stability testing.[8][9][10]

Objective

To evaluate the stability of this compound under various environmental conditions over a defined period and to identify potential degradation products.

Materials and Equipment
  • This compound (minimum of three representative batches)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[11][12]

  • Mass Spectrometer (MS) for identification of degradation products[11]

  • pH meter

  • Appropriate solvents and reagents (HPLC grade)

Experimental Workflow

Caption: Workflow for a comprehensive stability study of this compound.

Step-by-Step Methodology
  • Initial Characterization (T=0):

    • Perform a complete analysis of the initial material from each batch. This includes:

      • Appearance (visual inspection).

      • Purity assay and impurity profile by a validated stability-indicating HPLC method.

      • Moisture content (e.g., by Karl Fischer titration).

  • Stability-Indicating Method Development:

    • Develop and validate an HPLC method capable of separating the parent compound from all potential degradation products.[12][13] A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a suitable buffer) is a common starting point.

    • Forced degradation studies are essential to demonstrate the method's stability-indicating capability.[14]

  • Forced Degradation Studies: [14]

    • Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

    • Photodegradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the stressed samples by HPLC to identify degradation peaks.

  • Long-Term and Accelerated Stability Studies:

    • Place samples in appropriate containers and store them in stability chambers under the conditions outlined in the table below (based on ICH guidelines for climatic zone II).[7][8]

Study TypeStorage ConditionTesting Frequency
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH0, 3, 6 months
  • Time-Point Analysis:

    • At each specified time point, remove samples from the stability chambers and allow them to equilibrate to room temperature.

    • Perform the same analytical tests as in the initial characterization (appearance, HPLC purity/impurity, etc.).

  • Data Analysis and Interpretation:

    • Evaluate the data for any significant changes in purity, impurity profile, or physical appearance.

    • If significant degradation is observed, use LC-MS to identify the structure of the major degradation products.

    • Based on the data, establish a re-test period or shelf life for the compound under the defined storage conditions.

Logical Framework for Stability Considerations

The decision-making process for handling and storing this compound should be systematic, taking into account both its inherent properties and the intended application.

Stability_Considerations cluster_factors Influencing Factors cluster_degradation Potential Degradation Pathways cluster_controls Control Measures & Storage Protocol Compound (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride Oxygen Oxygen (Air) Moisture Moisture (Humidity) Light Light Temperature Temperature Metals Trace Metals Oxidation Oxidation (Primary Concern) Oxygen->Oxidation Moisture->Oxidation accelerates Hydrolysis Hydrolysis Moisture->Hydrolysis Photodegradation Photodegradation Light->Photodegradation Temperature->Oxidation accelerates Temperature->Hydrolysis accelerates Temperature->Photodegradation accelerates Metals->Oxidation catalyzes Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Oxidation Tightly_Sealed Tightly Sealed Container Tightly_Sealed->Moisture Desiccation Desiccation Desiccation->Moisture Amber_Vial Amber Vial / Dark Storage Amber_Vial->Light Refrigeration Refrigeration (2-8°C) Refrigeration->Temperature High_Purity_Vessel Use High-Purity Vessels High_Purity_Vessel->Metals

Caption: A logical diagram illustrating the factors affecting the stability of this compound and the corresponding control measures.

Conclusion

The chemical stability of this compound is a critical factor for its successful application in research and drug development. Its primary degradation pathway is oxidation, which can be accelerated by the presence of light, elevated temperatures, and moisture. By implementing a storage protocol that includes refrigeration, protection from light, and maintenance in a dry, inert atmosphere, the integrity of this valuable reagent can be preserved. For applications requiring stringent quality control, a formal stability study, guided by the principles outlined in this document, will provide the necessary data to ensure the reliability and reproducibility of experimental outcomes.

References

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  • Semantic Scholar. (n.d.). The chemical and biochemical degradation of hydrazine. Retrieved from [Link]

  • Tian, B., Zhang, L., Ge, P., Liu, Y., Zhang, Z., & Tang, X. (2014). A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. International Journal of Pharmaceutics, 475(1-2), 344-351. [Link]

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  • Wiley Online Library. (2020, December 1). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Retrieved from [Link]

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Tautomerism in substituted phenylhydrazones derived from (3-Chloro-4-methoxyphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Substituted Phenylhydrazones Derived from (3-Chloro-4-methoxyphenyl)hydrazine

Authored by: A Senior Application Scientist

Abstract

Phenylhydrazones represent a versatile class of organic compounds with significant applications in medicinal chemistry and materials science. Their chemical behavior and biological activity are profoundly influenced by their tautomeric forms. This guide provides a comprehensive exploration of the tautomeric phenomena observed in substituted phenylhydrazones, with a specific focus on derivatives of (3-Chloro-4-methoxyphenyl)hydrazine. We will delve into the synthesis, the structural elucidation of tautomers, the factors governing their equilibrium, and the advanced analytical techniques employed for their characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structural dynamics of these important molecules.

Introduction: The Significance of Tautomerism in Phenylhydrazones

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry.[1][2] In the realm of phenylhydrazones, this phenomenon predominantly manifests as keto-hydrazone and enol-azo tautomerism, especially in derivatives of β-dicarbonyl compounds, or as the more common azo-hydrazo equilibrium in other contexts.[3][4][5][6] The position of this equilibrium is not static; it is delicately balanced by a variety of factors including the electronic nature of substituents, solvent polarity, pH, and the potential for intramolecular hydrogen bonding.[6][7][8][9]

The specific tautomeric form of a phenylhydrazone can have a dramatic impact on its physicochemical properties and biological activity. For instance, the ability of a molecule to act as a hydrogen bond donor or acceptor, its overall polarity, and its three-dimensional shape can all be altered by a tautomeric shift. These structural nuances are critical in the context of drug design, where molecular recognition and binding to a biological target are paramount. Phenylhydrazone derivatives have been investigated for a wide range of therapeutic applications, including as antimalarial, antifungal, and antioxidant agents, making a thorough understanding of their tautomeric behavior essential for the rational design of new and more effective therapeutic agents.[10][11][12][13]

This guide will focus on phenylhydrazones derived from (3-Chloro-4-methoxyphenyl)hydrazine. The substituents on this hydrazine moiety—a chloro group (electron-withdrawing) and a methoxy group (electron-donating)—provide a unique electronic environment that influences the tautomeric preference of the resulting phenylhydrazones.

Synthesis of Phenylhydrazones from (3-Chloro-4-methoxyphenyl)hydrazine

The synthesis of the target phenylhydrazones is a two-step process: first, the preparation of the key intermediate, (3-Chloro-4-methoxyphenyl)hydrazine, followed by its condensation with a suitable carbonyl compound.

Synthesis of (3-Chloro-4-methoxyphenyl)hydrazine Hydrochloride

The synthesis begins with the diazotization of 3-Chloro-4-methoxyaniline, followed by reduction of the resulting diazonium salt.

Experimental Protocol:

  • Diazotization:

    • Suspend 3-Chloro-4-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.[14][15]

    • Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.[14]

    • After the addition is complete, allow the mixture to stir for an additional 2 hours.

    • The resulting precipitate, this compound, is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Synthesis of Substituted Phenylhydrazones

The phenylhydrazone is formed via a condensation reaction between the synthesized hydrazine and an aldehyde or ketone.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in ethanol or methanol.

  • Add a few drops of a catalytic amount of glacial acetic acid.

  • Add the corresponding aldehyde or ketone (1.0 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain the pure substituted phenylhydrazone.[13][16]

Diagram: General Synthetic Workflow

G cluster_step1 Step 1: Hydrazine Synthesis cluster_step2 Step 2: Phenylhydrazone Synthesis Aniline 3-Chloro-4-methoxyaniline Diazonium Diazonium Salt Aniline->Diazonium 1. HCl, NaNO2 2. 0-5°C Hydrazine (3-Chloro-4-methoxyphenyl)hydrazine Hydrochloride Diazonium->Hydrazine SnCl2, HCl Phenylhydrazone Substituted Phenylhydrazone Hydrazine->Phenylhydrazone Condensation Carbonyl Aldehyde or Ketone (R1-CO-R2) Carbonyl->Phenylhydrazone Ethanol, Acetic Acid Reflux Hydrazine_input

Caption: Synthetic route to substituted phenylhydrazones.

Tautomeric Equilibria in Focus

Phenylhydrazones derived from aldehydes and ketones primarily exist in a tautomeric equilibrium between the hydrazone and the azo form.

Diagram: Azo-Hydrazone Tautomerism

Caption: Azo-Hydrazone tautomeric equilibrium. (Note: Actual chemical structures would be depicted here in a full whitepaper)

The position of this equilibrium is dictated by several factors:

  • Electronic Effects of Substituents: Electron-withdrawing groups on the phenyl ring tend to stabilize the hydrazone form, while electron-donating groups can favor the azo tautomer.[7][8][17] The interplay of the chloro and methoxy groups in our core structure presents an interesting case for study.

  • Solvent Effects: Polar solvents can shift the equilibrium. For instance, polar protic solvents may stabilize the more polar tautomer through hydrogen bonding.[7][8][9]

  • Intramolecular Hydrogen Bonding: The presence of a hydroxyl or other hydrogen-bonding group in the vicinity of the hydrazone moiety can lead to the formation of a stable six-membered ring, significantly favoring one tautomer over the other.[1][18][19]

Analytical Characterization of Tautomers

A multi-faceted analytical approach is required to unambiguously identify and quantify the tautomers present in a sample.

Diagram: Analytical Workflow for Tautomer Characterization

G Sample Phenylhydrazone Sample (Solid or in Solution) NMR NMR Spectroscopy (1H, 13C, 15N, 2D) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis IR FTIR Spectroscopy Sample->IR Xray Single Crystal X-ray Diffraction Sample->Xray Data Structural & Quantitative Data on Tautomeric Equilibrium NMR->Data UVVis->Data IR->Data Xray->Data Comp Computational Modeling (DFT) Comp->Data

Sources

Quantum Chemical Calculations on (3-Chloro-4-methoxyphenyl)hydrazine Hydrochloride: A Theoretical Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride is a pivotal building block in medicinal chemistry, valued for its role as a precursor in the synthesis of nitrogen-containing heterocycles, which are scaffolds for numerous bioactive molecules.[1] The specific arrangement of its chloro and methoxy substituents allows for detailed modulation of electronic and steric properties in target compounds, a critical aspect of modern drug design.[1][2][3] This technical guide provides a comprehensive framework for employing quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this molecule. By leveraging Density Functional Theory (DFT), we present a self-validating workflow that offers profound insights into molecular stability, reactivity, and potential intermolecular interactions, thereby accelerating rational drug design and development.

Introduction: The Rationale for Computational Scrutiny

In the landscape of pharmaceutical development, understanding a molecule's intrinsic properties is paramount. This compound serves as a crucial intermediate in the synthesis of a wide array of organic compounds with potential therapeutic applications, including antiviral, antimicrobial, and antitumor agents.[1] The presence of a chlorine atom (an electron-withdrawing group) and a methoxy group (an electron-donating group) on the phenyl ring creates a unique electronic environment that dictates its reactivity and interaction with biological targets.[2][3]

While experimental techniques like NMR and FT-IR provide essential structural data, they offer a macroscopic view.[4][5] Quantum chemical calculations, however, provide a microscopic, atom-level understanding. They allow us to predict and analyze properties that are difficult or impossible to measure directly, such as charge distribution, molecular orbital energies, and the precise nature of molecular vibrations.[6] This in silico approach is indispensable in modern drug discovery, offering critical insights that guide synthesis, predict biological activity, and refine structure-activity relationships (SAR).[4][7]

This guide details a robust computational workflow for the comprehensive analysis of this compound, establishing a theoretical foundation for future experimental and drug development endeavors.

Theoretical Foundations: The Power of Density Functional Theory (DFT)

To accurately model molecular systems, we turn to quantum mechanics. Among the various computational methods, Density Functional Theory (DFT) has emerged as a powerful and widely-used tool, striking an optimal balance between accuracy and computational cost for medium-sized organic molecules.[6]

The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than by solving the complex many-electron Schrödinger equation. For this study, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for yielding accurate results for the geometries and spectral characteristics of a vast range of molecular systems.[8]

The accuracy of any DFT calculation is also contingent on the basis set , which is a set of mathematical functions used to build the molecular orbitals. We will employ the 6-311++G(d,p) basis set. This choice provides a high degree of flexibility for describing the electron distribution:

  • 6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron.

  • ++ : Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions.

  • (d,p) : Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron density, which is essential for describing chemical bonds accurately.[9]

The Computational Protocol: A Step-by-Step Workflow

The following protocol outlines a self-validating system for the quantum chemical analysis of (3-Chloro-4-methoxyphenyl)hydrazine.

Experimental Protocol: The In Silico Workflow
  • Molecular Structure Preparation:

    • Objective: To obtain an initial 3D coordinate file for the molecule.

    • Procedure: The initial structure of (3-chloro-4-methoxyphenyl)hydrazine is obtained from a chemical database such as PubChem (CID 16495456).[10] The hydrochloride salt is modeled by protonating the terminal nitrogen of the hydrazine moiety. This initial geometry is used as the starting point for optimization.

  • Geometry Optimization:

    • Objective: To find the most stable, lowest-energy conformation of the molecule.

    • Procedure: A full geometry optimization is performed using DFT at the B3LYP/6-311++G(d,p) level of theory.[9] The calculation is run until the forces on each atom converge to a minimum, indicating that a stable structure on the potential energy surface has been located.

  • Vibrational Frequency Analysis:

    • Objective: To confirm the optimized structure is a true energy minimum and to predict the theoretical vibrational spectrum.

    • Procedure: A frequency calculation is performed on the optimized geometry at the same B3LYP/6-311++G(d,p) level. The absence of any imaginary (negative) frequencies confirms that the structure is a true local minimum. The resulting vibrational modes can be compared with experimental FT-IR and Raman spectra to validate the computational model.[6][11]

  • Calculation of Molecular Properties:

    • Objective: To compute key electronic, spectroscopic, and reactivity descriptors.

    • Procedure: Using the optimized geometry, single-point energy calculations are performed to derive several properties:

      • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

      • Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and predict reactive sites.[8][12]

      • NMR Spectra: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method to allow for direct comparison with experimental data.[9]

      • Global Quantum Descriptors: Ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies.[6]

Diagram: Computational Analysis Workflow

G cluster_input Input Phase cluster_calc Calculation Core (DFT: B3LYP/6-311++G(d,p)) cluster_output Analysis & Output A 1. Obtain Initial Structure (e.g., from PubChem CID: 16495456) B 2. Geometry Optimization A->B Initial Coordinates C 3. Vibrational Frequency Analysis B->C Optimized Geometry D Optimized 3D Structure B->D E Thermodynamic Properties C->E F Theoretical IR/Raman Spectra C->F Validation Check: No Imaginary Frequencies G Frontier Molecular Orbitals (HOMO/LUMO) C->G Single-Point Calculation H Molecular Electrostatic Potential (MEP) Map G->H I Calculated NMR Shifts (¹H & ¹³C) G->I G cluster_descriptors Global Quantum Chemical Descriptors FMO E(HOMO) E(LUMO) IP Ionization Potential (IP) -E(HOMO) FMO:h->IP EA Electron Affinity (EA) -E(LUMO) FMO:l->EA GAP Energy Gap (ΔE) E(LUMO) - E(HOMO) FMO->GAP HARD Chemical Hardness (η) (IP - EA) / 2 IP->HARD EA->HARD SOFT Global Softness (S) 1 / (2η) HARD->SOFT

Caption: Relationship between FMO energies and key reactivity descriptors.

Interpretation and Field-Proven Insights

The true value of computational chemistry lies in the interpretation of the data to generate actionable insights.

  • Structural Integrity: The optimized geometric parameters in Table 1 provide the most stable three-dimensional structure of the molecule. These bond lengths and angles are fundamental for understanding its shape, which is a primary determinant of its ability to fit into a protein's binding pocket.

  • Chemical Reactivity and Stability: The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability. A large gap, as illustrated in Table 2, implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. [12]The locations of the HOMO (electron-rich regions) and LUMO (electron-poor regions) pinpoint the likely sites for electrophilic and nucleophilic attack, respectively, guiding synthetic modifications.

  • Mapping Reactive Sites with MESP: The Molecular Electrostatic Potential (MEP) map provides an intuitive visualization of charge distribution. The red regions (negative potential) indicate electron-rich areas, such as around the oxygen and nitrogen atoms, which are prone to electrophilic attack. The blue regions (positive potential) highlight electron-deficient areas, which are susceptible to nucleophilic attack. This map is invaluable for predicting non-covalent interactions like hydrogen bonding, which are central to drug-receptor binding. [12][13]

  • The Influence of Substituents: The presence of the electron-withdrawing chlorine atom significantly lowers the energy of the LUMO, making the molecule a better electron acceptor. [12]Conversely, the electron-donating methoxy group raises the energy of the HOMO, making it a better electron donor. This electronic push-pull effect, quantifiable through DFT, is a key reason for the compound's versatility in synthesis and its potential for diverse biological interactions.

Conclusion

This guide has outlined a comprehensive and robust workflow for the quantum chemical analysis of this compound using Density Functional Theory. The described protocols, from geometry optimization to the calculation of advanced molecular properties, provide a powerful predictive framework. The insights gained from this in silico approach—regarding molecular stability, reactivity, and potential interaction sites—are crucial for guiding rational drug design. By integrating these computational methods into the early stages of research, scientists can significantly de-risk and accelerate the development of novel therapeutics derived from this versatile chemical scaffold.

References

  • BenchChem. (n.d.). Theoretical and Computational Analysis of N-phenylhydrazine-1,2-dicarboxamide: A Technical Guide.
  • BenchChem. (n.d.). This compound.
  • Bako, R., Idris, A. Y., Hamza, A. N., Adeshina, G. O., & Garba, M. A. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Chemistry Proceedings, 16(1), 112. [Link]

  • Asogwa, F. C., Agwamba, E. C., Louis, H., et al. (2023). Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. Scientific Reports, 13(1), 10943. [Link]

  • Wang, J. J., et al. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Molecules. [Link]

  • Marchetti, F., et al. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Coordination Chemistry Reviews.
  • Al-Otaibi, J. S., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(15), 4983. [Link]

  • PubChemLite. (n.d.). This compound (C7H9ClN2O). Retrieved from [Link]

  • Changzhou Malong Chemicals Co., Ltd. (n.d.). This compound|54812-55-4. Retrieved from [Link]

  • Tuno, M., & Kaya, S. (2016). Structure and Spectroscopy of o-anisidine Investigated by Density Functional Theory in Comparison with Experiments. Journal of Applied Theoretical and Computational Chemistry, 1(1), 1-13.
  • Al-Buriahi, M. S., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 23(12), 6829. [Link]

  • Tharani, R. S., et al. (2026). A SYNERGISTIC INVESTIGATION ON HALOGEN DRIVEN PIPERIDINE DERIVATIVES AS CAIX INHIBITORS: FROM CRYSTAL PACKING TO DOCKING ANALYSIS. Journal of Molecular Structure. [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • Rangappa, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 334-362. [Link]

  • PubChem. (n.d.). 4-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]

  • Oakwood Chemical. (n.d.). 3-Methoxyphenyl hydrazine hydrochloride. Retrieved from [Link]

  • Smith, J. D., et al. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Molecules, 26(18), 5503. [Link]

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Initial Reactivity Studies of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride is a substituted aromatic hydrazine that serves as a pivotal building block in modern organic synthesis.[1] Its unique electronic properties, stemming from the ortho-chloro and para-methoxy substituents, make it a valuable precursor for a variety of nitrogen-containing heterocycles, which are prominent scaffolds in numerous bioactive molecules and pharmaceutical agents.[1] This guide provides a comprehensive analysis of the initial reactivity profile of this compound. It moves beyond a simple recitation of protocols to explore the underlying mechanistic principles and strategic considerations essential for its effective utilization in research and development. We will delve into its foundational reactions, with a particular focus on the Fischer indole synthesis, offering field-proven insights into experimental design, catalyst selection, and reaction optimization.

Compound Profile and Safety Mandates

Before initiating any experimental work, a thorough understanding of the compound's properties and a strict adherence to safety protocols are non-negotiable. This foundation ensures both the integrity of the experimental results and the safety of the researcher.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 54812-55-4[2]
Molecular Formula C₇H₁₀Cl₂N₂O[2]
Molecular Weight 209.07 g/mol [1][2]
Appearance Crystalline Solid[3]
InChI Key WJGGZLUXLCWVJB-UHFFFAOYSA-N[1][2]
Synonyms 1-(3-Chloro-4-methoxyphenyl)hydrazine HCl[2]
Hazard Identification and Safe Handling

This compound is classified as hazardous. Researchers must consult the full Safety Data Sheet (SDS) before use.[4]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer).[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][5] Handling should occur in a well-ventilated area or a chemical fume hood.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][6]

The workflow for any reactivity study must begin with a thorough safety assessment.

cluster_prep Preparation Phase cluster_reaction Execution Phase cluster_post Post-Reaction Phase a Review SDS & Assess Hazards b Don Appropriate PPE a->b c Prepare Reagents in Fume Hood b->c d Conduct Reaction Under Inert Atmosphere c->d Start Experiment e Monitor Progress (TLC, LC-MS) d->e f Quench & Work-up e->f g Purify Product (Chromatography) f->g h Characterize Product (NMR, MS) g->h i Dispose of Waste Properly h->i

Caption: A generalized workflow for conducting reactivity studies safely.

Core Reactivity: The Fischer Indole Synthesis

The most prominent and synthetically valuable reaction involving substituted phenylhydrazines is the Fischer indole synthesis.[7][8] This reaction provides a direct route to the indole core, a privileged scaffold in medicinal chemistry.[9] The reaction proceeds by heating a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[7][10]

Mechanistic Deep Dive

Understanding the mechanism is critical to troubleshooting and optimizing the reaction. The process is a sophisticated cascade involving several key transformations:

  • Hydrazone Formation: The initial, rapid reaction between the hydrazine and a carbonyl compound (e.g., a ketone) forms a phenylhydrazone intermediate.

  • Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine (or 'ene-hydrazine') tautomer.

  • [7][7]-Sigmatropic Rearrangement: This is the key bond-forming step. Following protonation, a concerted pericyclic rearrangement occurs, forming a new C-C bond and breaking the N-N bond. Isotopic labeling studies confirm that the aryl nitrogen (N1) is incorporated into the final indole ring.[7]

  • Rearomatization & Cyclization: The intermediate quickly rearomatizes. The resulting aniline nitrogen then attacks the imine carbon in an intramolecular fashion to form the five-membered ring.

  • Ammonia Elimination: Finally, acid-catalyzed elimination of ammonia yields the aromatic indole product.[7][10][11]

start {(3-Chloro-4-methoxyphenyl)hydrazine + Ketone/Aldehyde} hydrazone Phenylhydrazone Formation (Rapid Equilibrium) start->hydrazone H+ cat. enamine Tautomerization to Ene-hydrazine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement (Rate-Determining Step) enamine->rearrangement H+, Heat cyclization Intramolecular Cyclization rearrangement->cyclization elimination Elimination of NH3 (Aromatization) cyclization->elimination -NH3 product {Substituted Indole} elimination->product

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

The Influence of Substituents

The electronic nature of the substituents on the phenylhydrazine ring dictates the reaction's feasibility and regiochemical outcome.[9]

  • Methoxy Group (-OCH₃): As a strong electron-donating group at the para-position, it enriches the aromatic ring, making it more nucleophilic. This generally accelerates the rate-determining[7][7]-sigmatropic rearrangement.[9]

  • Chloro Group (-Cl): As an electron-withdrawing group (by induction) at the meta-position relative to the hydrazine, it deactivates the ring, potentially hindering the reaction.

In (3-Chloro-4-methoxyphenyl)hydrazine, these competing effects create a nuanced reactivity profile. The powerful donating effect of the methoxy group typically dominates, favoring cyclization. However, the presence of substituents can sometimes lead to abnormal products or mixtures of regioisomers, depending on the carbonyl partner and reaction conditions.[8]

Field-Proven Experimental Protocol

This protocol provides a reliable starting point for the synthesis of a 6-chloro-5-methoxy-substituted indole.

Objective: To synthesize 6-Chloro-5-methoxy-2,3-dimethyl-1H-indole from this compound and butan-2-one.

Materials:

  • This compound (1.0 eq)

  • Butan-2-one (Methyl ethyl ketone) (1.2 eq)

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation:

    • To a solution of this compound (1.0 eq) in ethanol, add butan-2-one (1.2 eq).

    • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

    • The resulting hydrazone can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure.

  • Indole Cyclization:

    • Expertise Note: The choice of acid catalyst is crucial. Polyphosphoric acid is often effective for less reactive substrates, while Lewis acids like ZnCl₂ can also be used.[7][10]

    • Add the crude hydrazone to polyphosphoric acid (PPA) at 80-100 °C.

    • Stir the reaction mixture vigorously at this temperature for 2-4 hours. The mixture will become thick and deeply colored.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature, then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude indole using column chromatography on silica gel.

Broader Reactivity Profile

While the Fischer indole synthesis is its most notable application, the reactivity of this compound is not limited to this transformation.

  • Other Cyclization Reactions: It can serve as a precursor for other N-containing heterocycles. For instance, reaction with α,β-unsaturated ketones (chalcones) can lead to the formation of pyrazoline derivatives under appropriate conditions.[12]

  • Oxidation and Reduction: The hydrazine moiety itself is redox-active. It can be oxidized to form azo compounds or undergo reduction.[1] These pathways, while less common in complex molecule synthesis, are fundamental aspects of its chemical nature.

Conclusion

This compound is a versatile and powerful reagent for synthetic chemistry. Its primary utility lies in the construction of substituted indoles via the Fischer synthesis, a reaction whose outcome is heavily influenced by the electronic interplay of its chloro and methoxy substituents. A successful investigation of its reactivity hinges on a robust understanding of the underlying reaction mechanisms, careful selection of reaction partners and catalysts, and a steadfast commitment to safe laboratory practices. This guide provides the foundational knowledge and practical protocols for researchers to confidently and effectively employ this important chemical building block in their drug discovery and development endeavors.

References

  • Fischer indole synthesis - Wikipedia. [Link]

  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH. [Link]

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  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. [Link]

  • 4-Methoxyphenylhydrazine - SAFETY DATA SHEET. [Link]

  • The repeating reactions of phenyl hydrazine hydrochloride (10 mmol),... - ResearchGate. [Link]

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  • 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem. [Link]

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Solubility of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (3-Chloro-4-methoxyphenyl)hydrazine Hydrochloride in Common Organic Solvents

Abstract

This compound is a key building block in contemporary organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules.[1] Its utility in synthetic pathways is fundamentally governed by its solubility in various reaction media. This technical guide provides a comprehensive analysis of the solubility of this compound in common organic solvents. In light of the limited publicly available quantitative solubility data, this document emphasizes the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and offers insights into solvent selection for practical applications in research and drug development.

Introduction: The Significance of this compound

This compound is an aromatic hydrazine derivative whose structural features—a chloro group, a methoxy group, and a hydrazine hydrochloride moiety—make it a versatile precursor for the synthesis of nitrogen-containing heterocycles.[1] These structural motifs are prevalent in a wide array of pharmacologically active compounds, and the subject compound has been investigated for its potential in developing agents with antioxidant, antitumor, and enzyme-inhibiting properties.[1]

The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base. However, this ionic nature profoundly influences its solubility profile, a critical parameter for optimizing reaction kinetics, purification strategies, and overall process efficiency. Understanding how this compound interacts with different solvents is paramount for any researcher or drug development professional working with it.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, several structural elements dictate its solubility behavior.

  • Ionic Character: The hydrochloride salt form introduces a significant ionic character to the molecule. This makes it more amenable to dissolving in polar solvents that can effectively solvate the charged species.

  • Polar Functional Groups: The methoxy (-OCH3) and hydrazine (-NHNH2) groups are polar and capable of hydrogen bonding, further favoring solubility in polar protic solvents.

  • Aromatic Ring and Chloro Substituent: The phenyl ring and the chloro group contribute to the molecule's nonpolar character, allowing for some interaction with less polar solvents.

Based on these features, a qualitative solubility profile can be predicted.

Expected Solubility Trends
Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateThe ionic nature of the hydrochloride salt and the presence of hydrogen bond donors/acceptors lead to strong interactions with these solvents. Phenylhydrazine hydrochloride, a related compound, is soluble in water and ethanol.[2]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High to ModerateThese solvents have high dielectric constants and can effectively solvate the ionic components of the salt, although they lack hydrogen bond donating capabilities.
Intermediate Polarity Acetone, Ethyl AcetateLow to Sparingly SolubleThese solvents are less effective at solvating the charged hydrochloride salt. Some solubility may be observed due to the organic nature of the molecule.
Nonpolar Hexane, Toluene, Diethyl EtherVery Low to InsolubleThe significant polarity and ionic character of the compound are incompatible with the nonpolar nature of these solvents. Phenylhydrazine (the free base) is miscible with ether and benzene, but the hydrochloride salt form drastically reduces solubility in such solvents.[3][4]

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of specific quantitative data, an empirical determination of solubility is often necessary. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[5]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of labeled vials. The presence of undissolved solid at the end of the experiment is crucial.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw the supernatant into a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze both the standard solutions and the filtered sample solutions using a calibrated analytical method, such as HPLC-UV.

    • Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

    • Determine the concentration of the solute in the filtered sample by interpolating its response from the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Visualizing the Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Allow solid to settle C->D E Filter supernatant D->E G Analyze samples and standards (HPLC) E->G F Prepare calibration standards F->G H Calculate concentration G->H I Report Solubility (mg/mL) H->I

Sources

Methodological & Application

Application Note: Strategic Synthesis of Bioactive 6-Chloro-5-methoxyindoles via Fischer Indolization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Specifically, indoles featuring a 6-chloro-5-methoxy substitution pattern are of significant interest due to their prevalence in compounds exhibiting a wide range of biological activities. This guide provides a detailed protocol for the synthesis of these valuable motifs using (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride via the Fischer indole synthesis. We will explore the mechanistic rationale, provide step-by-step experimental procedures, discuss key optimization parameters, and present a framework for the synthesis of diverse bioactive derivatives.

Introduction: The Strategic Importance of the Indole Nucleus

Indole derivatives are a cornerstone of modern drug discovery, recognized for their vast therapeutic potential and their ability to interact with a multitude of biological targets.[3][4] The versatility of the indole ring allows it to mimic peptide structures and bind reversibly to various enzymes, creating immense opportunities for the development of novel drugs with distinct mechanisms of action.[2][4] The addition of substituents, such as halogens and methoxy groups, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. The 6-chloro-5-methoxyindole core, accessible from this compound, serves as a crucial building block for compounds with anticancer, antimicrobial, and anti-inflammatory activities.[1][2][4]

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole ring.[5][6] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable ketone or aldehyde.[6][7] This application note will detail the practical execution of this venerable reaction for the synthesis of high-value, bioactive molecules.

The Fischer Indole Synthesis: Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds through several key stages, each influenced by the reaction conditions.[5][7]

  • Hydrazone Formation: The process begins with the condensation of (3-Chloro-4-methoxyphenyl)hydrazine with a ketone or aldehyde to form the corresponding phenylhydrazone intermediate.[7]

  • Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine (or 'ene-hydrazine') tautomer.[5][7]

  • [3][3]-Sigmatropic Rearrangement: Following protonation by the acid catalyst, the enamine undergoes a concerted, pericyclic[3][3]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement).[5][8] This is often the rate-determining step and requires thermal energy.

  • Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring aminal.[5][7]

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic catalysis yields the energetically favorable aromatic indole ring.[5][7]

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring.[5]

Fischer_Indole_Synthesis Figure 1: Mechanism of the Fischer Indole Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2-3: Tautomerization & Rearrangement cluster_cyclize Step 4-5: Cyclization & Elimination A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation (-H2O) C Ene-hydrazine (Tautomer) B->C Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) E Cyclized Aminal D->E Rearomatization & Intramolecular Attack F Aromatic Indole E->F Elimination of NH3

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis

Experimental Protocol: General Procedure

This protocol describes a general, robust method for the synthesis of 6-chloro-5-methoxyindoles. It can be performed as a one-pot reaction to improve efficiency.[9]

3.1 Materials and Reagents

  • This compound

  • Selected ketone or aldehyde (e.g., cyclohexanone, pyruvic acid, acetophenone)[8]

  • Acid Catalyst: Polyphosphoric acid (PPA), glacial acetic acid, or zinc chloride (ZnCl₂)[7][8]

  • Solvent: Glacial acetic acid, ethanol, or toluene[9][10]

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

3.2 Step-by-Step Methodology

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the chosen carbonyl compound (1.0 - 1.2 eq).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., glacial acetic acid, which can also act as the catalyst).[10] If using a different solvent like toluene, add the acid catalyst (e.g., PPA or ZnCl₂) at this stage. The choice of acid is critical and may require screening for optimal results.[9][11]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80°C to reflux) and monitor its progress using Thin Layer Chromatography (TLC).[9][10] Reaction times can vary from 1 to 15 hours depending on the substrates and conditions.[12]

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.[10] Otherwise, carefully neutralize the acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure indole derivative.

3.3 Process Optimization and Critical Parameters

Achieving high yields and purity in the Fischer indole synthesis requires careful control of several parameters.

ParameterOptionsRationale & Expert InsightsSource
Acid Catalyst Brønsted Acids: H₂SO₄, HCl, p-TsOHLewis Acids: ZnCl₂, BF₃, FeCl₃Other: Polyphosphoric Acid (PPA)The choice of acid is substrate-dependent. PPA is highly effective as it serves as both a catalyst and a dehydrating agent. ZnCl₂ is a commonly used, effective Lewis acid. For sensitive substrates, a milder acid like acetic acid may prevent side reactions.[5][9][10][11]
Temperature Room Temp to Reflux (e.g., 80-120°C)The[3][3]-sigmatropic rearrangement step has a significant activation energy and often requires elevated temperatures. However, excessive heat can cause decomposition. Careful temperature control is crucial. Microwave-assisted synthesis can dramatically reduce reaction times.[9][11][13]
Solvent Acetic Acid, Ethanol, Toluene, Neat (no solvent)Acetic acid can serve as both a solvent and catalyst. Toluene allows for higher reflux temperatures. Running the reaction neat can be effective in some cases, simplifying work-up.[9][10]
Atmosphere Air or Inert (N₂, Ar)For substrates prone to oxidation, conducting the reaction under an inert atmosphere can prevent the formation of undesired byproducts and improve yield.[9]

Application: Synthesis of Diverse Bioactive Indoles

The true power of this method lies in its versatility. By simply changing the carbonyl partner, a diverse library of bioactive indoles can be generated from the same hydrazine precursor.

Workflow Figure 2: Synthetic Workflow to Bioactive Indoles cluster_precursor Starting Material cluster_partners Carbonyl Partners cluster_reaction Core Reaction cluster_products Bioactive Scaffolds Hydrazine (3-Chloro-4-methoxyphenyl) hydrazine HCl FIS Fischer Indole Synthesis (Acid, Heat) Hydrazine->FIS Ketone1 Cyclic Ketone (e.g., Cyclohexanone) Ketone1->FIS Ketone2 Keto-acid (e.g., Pyruvic Acid) Ketone2->FIS Ketone3 Aryl Ketone (e.g., Acetophenone) Ketone3->FIS Indole1 Carbazole Precursors (Anticancer) FIS->Indole1 Indole2 Indole-2-carboxylates (Antimicrobial) FIS->Indole2 Indole3 2-Arylindoles (Anti-inflammatory) FIS->Indole3

Caption: Figure 2: Synthetic Workflow to Bioactive Indoles

Carbonyl PartnerResulting Indole ScaffoldPotential Biological Activity
Cyclohexanone8-Chloro-7-methoxy-1,2,3,4-tetrahydrocarbazolePrecursor for anticancer agents (e.g., ellipticine analogues)
Ethyl PyruvateEthyl 6-chloro-5-methoxyindole-2-carboxylateAntimicrobial, Antifungal
Acetophenone6-Chloro-5-methoxy-2-phenylindoleAnti-inflammatory (COX inhibitor analogues)

Characterization and Validation

To ensure the identity and purity of the synthesized compounds, a standard suite of analytical techniques is required. This is a critical step for a self-validating protocol.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the indole ring.

Conclusion

The Fischer indole synthesis remains an indispensable tool in medicinal chemistry for the construction of the indole nucleus.[7] By utilizing this compound, researchers can efficiently access 6-chloro-5-methoxyindole derivatives, which are valuable scaffolds for the development of new therapeutic agents.[3] The protocol detailed herein provides a robust and adaptable foundation for synthesizing a diverse range of bioactive molecules, empowering drug discovery and development programs. Careful optimization of catalysts, temperature, and solvents is key to maximizing yield and purity for any specific substrate combination.[9][11]

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]

  • Pausacker, K.H. & Schubert, C.I. (1949). Mechanism of the Fischer indole synthesis. PubMed. [Link]

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  • Pratama, M.R.F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

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  • Pratama, M.R.F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • Cacchi, S., et al. (2007). A three-component Fischer indole synthesis. PubMed. [Link]

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  • Gribble, G. (2021). (PDF) Fischer Indole Synthesis. ResearchGate. [Link]

  • Hino, T., et al. (2003). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. NIH. [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [Link]

  • Sajjadifar, S., et al. (2010). New 3H-indole synthesis by Fischer's method. Part I. PubMed. [Link]

  • Boufroura, H., et al. (2018). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. PMC - PubMed Central. [Link]

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Application Note: Fischer Indole Synthesis of Substituted Indoles using (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, stands as a paramount and versatile chemical reaction for constructing the indole nucleus.[1][2][3] This aromatic heterocyclic scaffold is a foundational element in a vast array of pharmaceuticals, agrochemicals, and naturally occurring bioactive molecules.[3][4] The synthesis involves an acid-catalyzed intramolecular cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and an enolizable aldehyde or ketone.[1][2] This application note provides a comprehensive guide and detailed protocols for the synthesis of 6-chloro-5-methoxyindoles using (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride and various ketone partners. The presence of the chloro and methoxy substituents on the resulting indole ring makes these products valuable intermediates in drug discovery and materials science.

Section 1: Underlying Principles and Mechanistic Rationale

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing the synthesis. The accepted mechanism for the Fischer indole synthesis proceeds through several key stages, each influenced by the choice of reactants and catalysts.[1][5][6][7]

  • Hydrazone Formation: The synthesis begins with the acid-catalyzed condensation of this compound with a ketone to form the corresponding phenylhydrazone. This is a reversible equilibrium-driven reaction.[1][4][5]

  • Tautomerization: The phenylhydrazone then tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine.[1][5]

  • [2][2]-Sigmatropic Rearrangement: This is the crucial, often rate-determining, step. The protonated ene-hydrazine undergoes a[2][2]-sigmatropic rearrangement (akin to a Cope rearrangement) to form a new carbon-carbon bond, which transiently disrupts the aromaticity of the benzene ring to form a di-imine intermediate.[1][5][6][8]

  • Rearomatization & Cyclization: The di-imine intermediate quickly rearomatizes. The resulting amino-imine then undergoes an intramolecular nucleophilic attack to form a five-membered ring, creating a cyclic aminal.[1][5]

  • Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.[1][5][6][7]

The electronic nature of the substituents on the phenylhydrazine ring plays a significant role. The methoxy group (-OCH₃) is electron-donating, which can facilitate the key[2][2]-sigmatropic rearrangement, while the chloro group (-Cl) is electron-withdrawing.[9] Their combined effect dictates the required reaction conditions.

Mechanistic Pathway Diagram

Fischer_Indole_Mechanism A Arylhydrazine + Ketone B Phenylhydrazone (Intermediate) A->B H+ C Ene-hydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Rearomatization E->F G Cyclic Aminal F->G Intramolecular Cyclization H Ammonia (NH3) Elimination G->H I Final Indole Product H->I

Caption: Key steps of the Fischer indole synthesis mechanism.

Section 2: Reagent and Catalyst Selection

The success of the Fischer indole synthesis is highly dependent on the choice of acid catalyst and solvent.[10]

Acid Catalysts

A wide range of Brønsted and Lewis acids can be employed. The choice often depends on the reactivity of the specific substrates.[1][3][6][11]

CatalystTypeTypical ConditionsNotes & Rationale
Polyphosphoric Acid (PPA) Brønsted80-120 °C, often neatActs as both catalyst and solvent. Highly viscous; workup can be challenging but often provides high yields.[12][13]
Zinc Chloride (ZnCl₂) Lewis120-180 °C, in high-boiling solventA classic and effective catalyst. Must be anhydrous for best results.[1][3]
Acetic Acid (AcOH) BrønstedRefluxA milder option, suitable for more reactive substrates. Often used as a solvent for the initial hydrazone formation.[2]
Sulfuric Acid (H₂SO₄) BrønstedDilute in alcohol or AcOH, RefluxStrong acid, effective but can lead to side products or degradation if not controlled.[1]
p-Toluenesulfonic Acid (pTSA) BrønstedReflux in Toluene/XyleneStrong organic acid, allows for azeotropic removal of water, driving the initial hydrazone formation.[1]

For the synthesis with this compound, stronger acids like PPA or ZnCl₂ are generally recommended to overcome the deactivating effect of the chlorine atom.

Ketone Selection

The ketone must be enolizable (i.e., have at least one α-hydrogen).[5]

  • Symmetrical Ketones (e.g., Acetone, Cyclohexanone): Yield a single indole product.

  • Unsymmetrical Ketones (e.g., 2-Butanone, Acetophenone): Can potentially yield two regioisomeric indole products. The direction of cyclization is influenced by the stability of the intermediate ene-hydrazine and steric factors.

Section 3: Experimental Protocols

Safety Precautions: Phenylhydrazines are toxic and potential carcinogens; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Strong acids (PPA, H₂SO₄) are corrosive and require careful handling.

General Experimental Workflow

Workflow Start Combine Hydrazine HCl, Ketone, and Solvent/Catalyst Heat Heat to Reaction Temperature (e.g., 80-120 °C) Start->Heat Monitor Monitor by TLC Heat->Monitor Workup Reaction Quench (e.g., Ice-water) Monitor->Workup Reaction Complete Neutralize Neutralize with Base (e.g., NaOH, NaHCO₃) Workup->Neutralize Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Neutralize->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (Column Chromatography or Recrystallization) Concentrate->Purify End Characterize Pure Indole Purify->End

Caption: General workflow for the Fischer indole synthesis.

Protocol 3.1: Synthesis of 6-Chloro-5-methoxy-2,3-dimethyl-1H-indole from 2-Butanone

This protocol details a one-pot procedure where the hydrazone is formed and cyclized without isolation.

  • Reagents:

    • This compound (1.0 eq, e.g., 2.09 g, 10 mmol)

    • 2-Butanone (1.1 eq, e.g., 0.87 mL, 11 mmol)

    • Polyphosphoric Acid (PPA) (~10x weight of hydrazine, e.g., 20 g)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA).

    • Begin stirring and gently heat the PPA to ~60-70 °C to reduce its viscosity.

    • In a single portion, add the this compound to the warm PPA.

    • Add 2-butanone dropwise to the stirred mixture over 5 minutes. An exotherm may be observed.

    • Heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The starting hydrazine is polar, while the product indole is much less so.

    • Once the reaction is complete, allow the mixture to cool to ~70 °C.

    • Work-up: Carefully and slowly pour the warm reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. The PPA will hydrolyze, and the product will precipitate.

    • Continue stirring until all the ice has melted. Carefully neutralize the acidic aqueous slurry by slowly adding 10 M sodium hydroxide solution until the pH is ~7-8.

    • Extract the product into ethyl acetate (3 x 75 mL).[2]

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.[2]

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purification: Purify the residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 6-chloro-5-methoxy-2,3-dimethyl-1H-indole.

Protocol 3.2: Synthesis of 7-Chloro-6-methoxy-1,2,3,4-tetrahydro-9H-carbazole from Cyclohexanone

This protocol utilizes a milder acid catalyst in a conventional solvent.

  • Reagents:

    • This compound (1.0 eq, e.g., 2.09 g, 10 mmol)

    • Cyclohexanone (1.05 eq, e.g., 1.08 mL, 10.5 mmol)

    • Glacial Acetic Acid (50 mL)

  • Procedure:

    • Combine this compound and cyclohexanone in a 100 mL round-bottom flask.

    • Add glacial acetic acid to the mixture.[2]

    • Equip the flask with a reflux condenser and heat the mixture to reflux (~118 °C) with stirring.

    • Maintain the reflux for 3-4 hours, monitoring the reaction by TLC.[2]

    • After the reaction is complete, cool the mixture to room temperature.

    • Work-up: Pour the cooled reaction mixture into 200 mL of cold water. A solid product should precipitate.

    • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove residual acetic acid.

    • Air-dry the solid on the filter.

    • Purification: The crude product can be further purified by recrystallization from ethanol to yield pure 7-chloro-6-methoxy-1,2,3,4-tetrahydro-9H-carbazole.

Section 4: Product Characterization

The identity and purity of the final indole products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Will confirm the specific substitution pattern and the successful formation of the indole ring. The characteristic N-H proton of the indole typically appears as a broad singlet far downfield (> 8.0 ppm) in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product. The isotopic pattern from the chlorine atom (M and M+2 peaks in an ~3:1 ratio) should be observable.

  • Infrared (IR) Spectroscopy: Will show a characteristic N-H stretching band around 3400-3300 cm⁻¹.

Section 5: Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete hydrazone formation; Insufficiently strong acid catalyst; Reaction temperature too low.Ensure anhydrous conditions for Lewis catalysts. Switch to a stronger acid (e.g., from AcOH to PPA). Increase reaction temperature or time.
Formation of Dark Tar Reaction temperature too high; Acid too concentrated.Reduce reaction temperature. Use a slightly milder catalyst or dilute the strong acid in a high-boiling solvent.
Multiple Products/Isomers Use of an unsymmetrical ketone.Separate isomers by column chromatography. Consider a ketone that favors one regioisomer or use a different synthetic route if regioselectivity is critical.
Difficult Work-up (with PPA) PPA is highly viscous and solidifies on cooling.Quench the reaction while still warm (~70-80 °C) by pouring it onto a large amount of crushed ice. Vigorous stirring is essential during quenching.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • RSC Publishing. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. [Link]

  • Journal of the American Chemical Society. Fischer Indole Syntheses with Polyphosphoric Acid. [Link]

  • Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]

  • PubMed. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. [Link]

  • RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • National Center for Biotechnology Information. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • ResearchGate. (PDF) Fischer Indole Synthesis. [Link]

  • Green Chemistry (RSC Publishing). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. [Link]

  • chemeurope.com. Fischer indole synthesis. [Link]

  • PubMed. A three-component Fischer indole synthesis. [Link]

  • ResearchGate. (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

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Navigating the Fischer Indole Synthesis: A Guide to Catalysis with Chloro- and Methoxy-Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a highly versatile and widely employed method for the construction of the indole nucleus.[1][2][3] This privileged scaffold is a fundamental component of numerous natural products, pharmaceuticals, and functional materials.[4][5][6] This guide provides an in-depth exploration of catalyst selection and application for the Fischer indole synthesis, with a specific focus on the nuanced reactivity of chloro- and methoxy-substituted arylhydrazines. Understanding the electronic influence of these substituents is paramount for optimizing reaction conditions and achieving desired regioselectivity.

The Mechanism: A Symphony of Acid-Catalyzed Transformations

The Fischer indole synthesis is a complex, acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[1][2] The generally accepted mechanism, first proposed by Robinson, involves several key steps:[7]

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of the arylhydrazine and the carbonyl compound to form a phenylhydrazone.[2]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') isomer.[1][2]

  • [8][8]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[8][8]-sigmatropic rearrangement, a critical step that forms a new carbon-carbon bond and disrupts the aromaticity of the benzene ring.[1][7]

  • Rearomatization and Cyclization: The resulting intermediate rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.

  • Ammonia Elimination: Finally, the elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.[1][2]

Fischer_Indole_Synthesis_Mechanism A Arylhydrazine + Aldehyde/Ketone B Phenylhydrazone A->B H⁺ -H₂O C Enamine (Ene-hydrazine) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H⁺ E Intermediate D->E Rearomatization F Cyclization E->F Intramolecular Attack G Indole F->G -NH₃ Substituent_Effects cluster_EWG Electron-Withdrawing (e.g., -Cl) cluster_EDG Electron-Donating (e.g., -OCH₃) EWG_Hydrazine Chloro-substituted Hydrazine EWG_Rate Decreased Reaction Rate EWG_Hydrazine->EWG_Rate EWG_Conditions Harsher Conditions EWG_Rate->EWG_Conditions EDG_Hydrazine Methoxy-substituted Hydrazine EDG_Rate Increased Reaction Rate EDG_Hydrazine->EDG_Rate EDG_Selectivity Potential for Abnormal Products EDG_Hydrazine->EDG_Selectivity

Caption: Influence of substituents on the Fischer indole synthesis.

Catalyst Selection: A Critical Choice

The choice of acid catalyst is a pivotal parameter in the Fischer indole synthesis. Both Brønsted and Lewis acids are commonly employed, each with its own set of advantages and considerations. [1][3]

Catalyst Type Examples Advantages Considerations for Substituted Hydrazines
Brønsted Acids HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TsOH) Readily available, inexpensive, effective for a wide range of substrates. Chloro-substituted: May require higher concentrations or temperatures. PPA is often effective due to its dehydrating properties. Methoxy-substituted: Can promote "abnormal" cyclization, especially with strong, nucleophilic acids like HCl.
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ Can be milder than strong Brønsted acids, sometimes offering better regioselectivity. Often effective at lower temperatures. [3][7] Chloro-substituted: ZnCl₂ is a classic and often effective choice. [2]Methoxy-substituted: Can help to mitigate "abnormal" product formation by coordinating with the methoxy group.

| Solid-Supported Acids | Amberlite IR-120H, Montmorillonite K-10 | Ease of separation from the reaction mixture, potential for recycling, can lead to cleaner reactions. | Can be a good option for both chloro- and methoxy-substituted hydrazines, offering a milder and more controlled reaction environment. |

Experimental Protocols

The following protocols provide a starting point for the Fischer indole synthesis using chloro- and methoxy-substituted hydrazines. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: Synthesis of 5-Chloro-2-methylindole using Zinc Chloride

This protocol describes a classic approach using a Lewis acid catalyst.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Acetone

  • Zinc chloride (anhydrous)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (Optional One-Pot): In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chlorophenylhydrazine hydrochloride (1.0 eq), acetone (1.2 eq), and ethanol. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC. [9]2. Indolization: To the mixture, add anhydrous zinc chloride (1.5 eq) in one portion. Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and water. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-chloro-2-methylindole.

Protocol 2: Microwave-Assisted Synthesis of 5-Methoxy-2-phenylindole

Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields. [4][10][11] Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Acetophenone

  • Eaton's Reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric Acid (PPA)

  • 10 mL microwave vial with a magnetic stir bar

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 10 mL microwave vial, combine 4-methoxyphenylhydrazine hydrochloride (1.0 mmol) and acetophenone (1.0 mmol). [4]Carefully add Eaton's Reagent (2 mL) or PPA (approximately 1 g) to the vial. [4]2. Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 150-170 °C) for 10-20 minutes with stirring. [4]3. Workup: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). [4]Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-methoxy-2-phenylindole.

Experimental_Workflow Start Reactant Preparation Hydrazone Hydrazone Formation (One-Pot or Separate Step) Start->Hydrazone Catalyst Addition of Acid Catalyst Hydrazone->Catalyst Reaction Heating (Conventional or Microwave) Catalyst->Reaction Workup Quenching and Neutralization Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product Pure Indole Product Purification->Product

Caption: A typical experimental workflow for the Fischer indole synthesis.

Conclusion

The Fischer indole synthesis remains a powerful tool for the synthesis of a diverse array of indole derivatives. When working with chloro- and methoxy-substituted hydrazines, a thorough understanding of their electronic effects is essential for successful outcomes. For chloro-substituted hydrazines, more forcing conditions may be necessary, while for methoxy-substituted analogs, careful catalyst selection is key to controlling regioselectivity and avoiding the formation of "abnormal" products. The protocols and guidelines presented here offer a solid foundation for researchers to explore and optimize the synthesis of these valuable heterocyclic compounds.

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  • Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B. Retrieved from [Link]

  • Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 88(1), 1–14. Retrieved from [Link]

  • Robinson, B. (1969). Studies on the Fischer indole synthesis. Chemical Reviews, 69(2), 227–250. Retrieved from [Link]

Sources

One-Pot Synthesis of 6-Chloro-5-methoxyindole via Fischer Indolization from (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents, including anti-migraine drugs of the triptan class.[1][2] The Fischer indole synthesis, a reaction discovered in 1883, remains one of the most reliable and versatile methods for constructing this privileged heterocycle.[1][3] This application note provides a comprehensive guide to a robust, one-pot synthesis of a substituted indole, 6-chloro-5-methoxy-2-methyl-1H-indole, starting from (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride and acetone. By combining the initial hydrazone formation and subsequent acid-catalyzed cyclization into a single operational step, this protocol offers significant advantages in efficiency, minimizing waste and simplifying purification, making it highly suitable for research and drug development workflows.[4][5]

The Scientific Principle: Unpacking the Fischer Indole Synthesis

The Fischer indole synthesis is a classic organic reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole in the presence of an acid catalyst.[6][7] The reaction is remarkably robust and tolerates a wide variety of substituents on both starting materials. The choice of acid catalyst is critical, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][8][9]

The mechanism proceeds through several distinct, yet fluid, stages within the one-pot environment:

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the arylhydrazine with the carbonyl compound (in this case, acetone) to form a phenylhydrazone intermediate. This step involves the elimination of a water molecule.[1][10]

  • Tautomerization: The resulting hydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine'). This equilibrium is a crucial prelude to the main bond-forming event.[10][11]

  • [11][11]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, thermally- or acid-promoted[11][11]-sigmatropic rearrangement. This is the key step where the new carbon-carbon bond is formed, breaking the weak N-N bond and temporarily disrupting the aromaticity of the phenyl ring.[1][11]

  • Rearomatization and Cyclization: The resulting diimine intermediate rapidly tautomerizes to regain aromaticity. Subsequently, the nucleophilic amino group attacks the imine carbon in an intramolecular fashion to form the five-membered ring.[3]

  • Ammonia Elimination: Finally, under the acidic conditions, the resulting aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.[1][10]

Visualization of the Reaction Mechanism

Fischer_Indole_Mechanism A Arylhydrazine + Ketone B Phenylhydrazone A->B + H⁺, -H₂O C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Protonation E Diimine Intermediate D->E Rearrangement F Cyclization (Aminal Formation) E->F Rearomatization & Intramolecular Attack G Indole Product F->G - NH₃, -H⁺

Caption: The mechanistic pathway of the Fischer indole synthesis.

Detailed Experimental Protocol

This protocol details the one-pot synthesis of 6-chloro-5-methoxy-2-methyl-1H-indole.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberRecommended PurityNotes
(3-Chloro-4-methoxyphenyl)hydrazine HCl225.0854557-99-4>97%Starting material.
Acetone58.0867-64-1ACS GradeCarbonyl source, can act as solvent.
Polyphosphoric Acid (PPA)N/A8017-16-1Assay ~83% P₂O₅Catalyst and dehydrating agent.
Ethyl Acetate88.11141-78-6ACS GradeExtraction solvent.
Saturated Sodium Bicarbonate Solution (NaHCO₃)N/AN/A-For neutralization.
Brine (Saturated NaCl Solution)N/AN/A-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9-Drying agent.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Safety Precautions
  • General: All operations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • This compound: May cause skin and eye irritation. Avoid inhalation of dust.

  • Polyphosphoric Acid (PPA): Highly corrosive and viscous. Reacts exothermically with water. Handle with extreme care.

  • Solvents: Acetone and ethyl acetate are flammable. Ensure no open flames or spark sources are nearby.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 22.2 mmol, 1.0 eq.).

  • Reagent Addition: Add acetone (50 mL). The hydrazine salt may not fully dissolve at this stage.

  • Catalyst Addition: While stirring, carefully and slowly add polyphosphoric acid (PPA) (50 g) to the mixture. The addition is exothermic, and the viscosity of the mixture will increase significantly.

  • Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle. Maintain vigorous stirring and continue heating for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Cautiously and slowly pour the viscous mixture onto 200 g of crushed ice in a large beaker with stirring. PPA will hydrolyze exothermically.

  • Neutralization: Slowly neutralize the acidic aqueous slurry by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of CO₂ evolution (foaming).

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure 6-chloro-5-methoxy-2-methyl-1H-indole.

Visualization of the Experimental Workflow

Workflow A 1. Combine Hydrazine Salt and Acetone in Flask B 2. Add Polyphosphoric Acid (PPA) A->B C 3. Heat at 80-90°C for 3-4 hours B->C D 4. Cool and Quench on Crushed Ice C->D E 5. Neutralize with Sat. NaHCO₃ (pH 7-8) D->E F 6. Extract with Ethyl Acetate (3x) E->F G 7. Wash with Water & Brine F->G H 8. Dry (MgSO₄) and Concentrate G->H I 9. Purify (Chromatography or Recrystallization) H->I J Pure Indole Product I->J

Caption: A generalized workflow for the one-pot synthesis of indoles.

Characterization and Troubleshooting

The identity and purity of the final product, 6-chloro-5-methoxy-2-methyl-1H-indole, should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: Will confirm the chemical structure, showing characteristic shifts for the aromatic, methoxy, and methyl protons and carbons.[12][13]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Will show a characteristic N-H stretch for the indole ring.

Troubleshooting Guide
Potential ProblemLikely Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive or insufficient catalyst.2. Insufficient heating/reaction time.3. Presence of water in reagents.1. Use fresh PPA.2. Ensure the temperature is maintained and extend reaction time if necessary.3. Use anhydrous acetone if possible.
Tar/Polymer Formation Reaction temperature is too high or reaction run for too long.Reduce the reaction temperature to the lower end of the recommended range (e.g., 80°C). Monitor closely by TLC.
Difficult Work-up Incomplete hydrolysis or neutralization of PPA.Ensure thorough mixing during quenching and neutralization. Add more ice or base if needed.
Impure Product Incomplete reaction or formation of side products.Ensure careful purification by column chromatography, optimizing the eluent system for best separation.

References

  • Wikipedia. (2023, December 1). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]

  • Nishimura, Y., et al. (2018). One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. Asian Journal of Organic Chemistry. Retrieved from [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]

  • Majid, M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

  • Al-Azzawi, A. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Stack Exchange. Retrieved from [Link]

  • ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Retrieved from [Link]

  • PubMed. (2007). A three-component Fischer indole synthesis. National Library of Medicine. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • MDPI. (2018). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. MDPI. Retrieved from [Link]

  • Nadkarni, D., & Hallissey, J. F. (2008). Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2015). cost effective one pot synthesis of 6-chloro-5-(2-chloroethyl) oxindole. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

  • Nadkarni, D. V., & Hallissey, J. F. (2008). Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. ACS Figshare. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Science. (2020). Development of a Novel One-Pot Process for the Synthesis of Tolcapone. IJRPS. Retrieved from [Link]

Sources

Application Notes and Protocols for Microwave-Assisted Fischer Indole Synthesis with (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Scaffold and the Drive for Synthetic Efficiency

The indole nucleus is a privileged heterocyclic scaffold, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active molecules, from the anti-inflammatory drug indomethacin to anti-migraine agents of the triptan class, underscores the critical importance of efficient and versatile synthetic routes to substituted indoles.[3][4] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry, providing a robust method for constructing the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[3][4][5]

Traditional Fischer indole synthesis protocols, however, often necessitate harsh acidic conditions, prolonged reaction times, and high temperatures, leading to potential side reactions and energy inefficiency. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this classic transformation.[6] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of the reaction mixture, dramatically reducing reaction times from hours to minutes, often leading to higher yields and cleaner product profiles.[2][7] This technology aligns with the principles of green chemistry by minimizing energy consumption and often enabling the use of more environmentally benign reaction conditions.

These application notes provide a detailed protocol for the microwave-assisted Fischer indole synthesis using (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride as a key starting material to generate 6-chloro-7-methoxy substituted indoles, a class of compounds with significant potential in medicinal chemistry. We will delve into the mechanistic rationale, provide a step-by-step experimental guide, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.

Core Principles and Mechanistic Rationale

The Fischer indole synthesis is a venerable reaction that proceeds through a well-defined mechanism, initiated by the condensation of an arylhydrazine with an aldehyde or ketone to form a hydrazone.[3][4] This is followed by a series of acid-catalyzed intramolecular rearrangements, culminating in the formation of the aromatic indole ring with the elimination of ammonia.

The key steps of the reaction are as follows:

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of this compound with an enolizable ketone (in our protocol, cyclohexanone) to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.

  • [6][6]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[6][6]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.[3][4]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

  • Elimination: Finally, the elimination of ammonia yields the stable indole ring.

The choice of this compound as the starting material is strategic. The electron-donating methoxy group and the electron-withdrawing chloro group on the phenyl ring can influence the reactivity and regioselectivity of the cyclization. The resulting 6-chloro-7-methoxyindole scaffold is a valuable building block for further functionalization in drug discovery programs.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the Fischer indole synthesis of 6-chloro-7-methoxy-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Hydrazine (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride Hydrazone Hydrazone Formation Hydrazine->Hydrazone + Ketone, H+ Ketone Cyclohexanone Ketone->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Indole 6-Chloro-7-methoxy- 1,2,3,4-tetrahydrocarbazole Cyclization->Indole - NH3 Experimental_Workflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up and Purification cluster_final Final Product Reagents Combine Reactants, Catalyst, and Solvent in Microwave Vial Microwave Seal Vial and Irradiate in Microwave Reactor (150°C, 15 min) Reagents->Microwave Quench Cool and Quench with Saturated NaHCO3 Microwave->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 and Concentrate Wash->Dry Purify Purify by Flash Chromatography Dry->Purify Product Pure 6-Chloro-7-methoxy- 1,2,3,4-tetrahydrocarbazole Purify->Product

Sources

Application Note: A Robust Solid-Phase Approach to Substituted Indoles via Fischer Cyclization Using (3-Chloro-4-methoxyphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Indole Scaffold and Solid-Phase Synthesis

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and biologically active compounds. Its prevalence in drugs such as sumatriptan, indomethacin, and various oncology agents underscores the urgent need for efficient and versatile synthetic methodologies to generate diverse indole libraries for drug discovery.

Traditional solution-phase synthesis, while effective, often involves tedious workup and purification procedures, limiting throughput. Solid-Phase Organic Synthesis (SPOS) offers a powerful alternative, streamlining the synthetic process by anchoring the substrate to a polymeric support. This approach simplifies purification to mere filtration and washing, enabling the rapid, parallel synthesis of compound libraries.

This guide details a comprehensive protocol for the solid-phase synthesis of a 6-chloro-5-methoxy-substituted indole, a pattern found in various bioactive molecules. The strategy hinges on the classic Fischer indole synthesis, a reliable and powerful acid-catalyzed reaction between an arylhydrazine and a carbonyl compound.[1][2] By employing (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride and the versatile Wang resin, this protocol provides a robust pathway for generating functionalized indoles amenable to high-throughput screening.

The Strategic Approach: Fischer Indole Synthesis on a Solid Support

The Fischer indole synthesis is a multi-step process that begins with the formation of a phenylhydrazone from a phenylhydrazine and a ketone or aldehyde.[1] This intermediate, under acidic conditions, tautomerizes to an enamine, which then undergoes a crucial[3][3]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the final aromatic indole ring.[1][4]

Adapting this reaction to a solid support requires a carefully planned strategy involving the choice of resin, linker, and reaction conditions.

  • Choice of Resin and Linker: Wang resin is a polystyrene-based support widely used in SPOS due to its compatibility with a broad range of solvents and reagents.[5] It features a p-alkoxybenzyl alcohol linker, which allows for the attachment of molecules via an ester bond. Crucially, this linker is stable to many reaction conditions but can be readily cleaved with moderately strong acid, such as trifluoroacetic acid (TFA), to release the final product with a C-terminal acid.[5][6]

  • Reaction Pathway: The synthesis begins by immobilizing a ketone-bearing scaffold onto the Wang resin. This is followed by condensation with (3-Chloro-4-methoxyphenyl)hydrazine to form the resin-bound hydrazone. The key cyclization step is then induced by an acid catalyst to form the indole ring. Finally, the desired product is liberated from the solid support.

Mechanism Overview: The Fischer Indole Synthesis

The accepted mechanism involves several key transformations, beginning with the acid-catalyzed formation of a phenylhydrazone, which is in equilibrium with its enamine tautomer. Protonation of the enamine facilitates a[3][3]-sigmatropic rearrangement, which is the core bond-forming step. The resulting intermediate rearomatizes, cyclizes, and eliminates ammonia to furnish the indole product.[1][2]

Fischer_Mechanism cluster_1 Step 1: Hydrazone Formation cluster_2 Step 2: Tautomerization cluster_3 Step 3: Rearrangement & Cyclization A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B H⁺ C Enamine (Ene-hydrazine) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H⁺ E Cyclization & NH₃ Elimination D->E F Aromatic Indole E->F

Caption: Key stages of the Fischer Indole Synthesis mechanism.

Detailed Experimental Protocol

This protocol outlines the synthesis of 2-methyl-3-(carboxymethyl)-6-chloro-5-methoxy-1H-indole.

Materials and Reagents:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • Levulinic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • This compound

  • Triethylamine (TEA)

  • Acetic Acid (AcOH)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethanol (EtOH) - Anhydrous

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Diethyl ether, cold

Step 1: Loading of the Ketone onto Wang Resin

Causality: The first step is to immobilize the ketone component onto the solid support. Levulinic acid is chosen as it provides the necessary ketone functionality and a carboxylic acid handle for esterification to the Wang resin's hydroxyl groups. DIC is used as the coupling agent, and DMAP serves as a catalyst to facilitate the ester bond formation.[6]

  • Resin Swelling: Swell Wang resin (1.0 g, ~1.0 mmol) in DCM (15 mL) for 30 minutes in a peptide synthesis vessel. Drain the solvent.

  • Coupling Reaction: Dissolve levulinic acid (348 mg, 3.0 mmol) and DMAP (37 mg, 0.3 mmol) in a minimal amount of DMF, then add to the resin. Add DIC (465 µL, 3.0 mmol) and agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading efficiency can be estimated by the weight gain.

Step 2: Hydrazone Formation on Solid Support

Causality: The resin-bound ketone is reacted with the arylhydrazine. Since the hydrazine is supplied as a hydrochloride salt, a non-nucleophilic base like triethylamine (TEA) is required to liberate the free hydrazine for the condensation reaction. Acetic acid is used as a mild acidic catalyst to promote imine formation.

  • Resin Swelling: Swell the levulinic acid-loaded resin (~1.0 mmol) in anhydrous ethanol (15 mL) for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve this compound (422 mg, 2.0 mmol) and TEA (279 µL, 2.0 mmol) in ethanol (10 mL). Add a catalytic amount of glacial acetic acid (60 µL, 1.0 mmol).

  • Condensation: Add the hydrazine solution to the swollen resin. Agitate the mixture at 60°C for 6 hours.

  • Washing and Drying: Drain the solvent and wash the resin thoroughly with ethanol (3 x 15 mL), DCM (3 x 15 mL), and finally methanol (2 x 15 mL). Dry the resin under vacuum.

Step 3: Acid-Catalyzed Fischer Cyclization

Causality: This is the critical indole-forming step. A Lewis acid, such as anhydrous zinc chloride, is an effective catalyst for promoting the[3][3]-sigmatropic rearrangement and subsequent cyclization on the solid phase.[1][4][7] The reaction is performed in an acidic medium at elevated temperature to drive the reaction to completion.

  • Reaction Setup: Swell the dried hydrazone resin (~1.0 mmol) in a solution of 10% acetic acid in ethanol (15 mL).

  • Catalyst Addition: Add anhydrous zinc chloride (545 mg, 4.0 mmol) to the resin suspension.

  • Cyclization: Heat the reaction mixture at 80°C with agitation for 12 hours.

  • Washing and Drying: Cool the vessel to room temperature. Drain the reaction mixture and wash the resin extensively with 1:1 H₂O/DMF (3 x 15 mL) to remove residual zinc salts, followed by DMF (3 x 15 mL), DCM (3 x 15 mL), and methanol (3 x 15 mL). Dry the resin under high vacuum.

Step 4: Cleavage of the Indole from the Resin

Causality: The final product is cleaved from the Wang resin using a strong acid, TFA.[6][8] The cleavage cocktail includes water and triisopropylsilane (TIS) as scavengers. TIS is particularly important as it quenches the reactive benzyl cations released from the linker during cleavage, preventing potential side reactions like alkylation of the electron-rich indole ring.[9][10]

  • Resin Preparation: Place the dried indole-resin (~1.0 g) in a reaction vessel.

  • Cleavage: Add the freshly prepared cleavage cocktail (10 mL of 95:2.5:2.5 TFA/H₂O/TIS) to the resin. Agitate the mixture at room temperature for 2-3 hours.[8]

  • Product Isolation: Filter the resin through a sintered funnel and collect the filtrate. Wash the resin with small portions of fresh TFA (2 x 2 mL).

  • Precipitation: Combine the filtrates and concentrate the volume under reduced pressure (or a stream of nitrogen). Add cold diethyl ether (40-50 mL) to precipitate the crude product.

  • Final Workup: Centrifuge or filter the suspension to collect the solid product. Wash the solid with cold ether and dry under vacuum. The crude product can then be purified by reverse-phase HPLC.

Visualization of the Synthetic Workflow

The entire solid-phase synthesis process can be visualized as a linear workflow, highlighting the key stages from resin loading to final product isolation.

SPOS_Workflow Start Start: Wang Resin Step1 Step 1: Esterification (Levulinic Acid, DIC, DMAP) Start->Step1 Wash1 Wash & Dry Step1->Wash1 Step2 Step 2: Hydrazone Formation ((3-Cl-4-MeO-Ph)NHNH₂, TEA, AcOH) Wash1->Step2 Wash2 Wash & Dry Step2->Wash2 Step3 Step 3: Fischer Cyclization (ZnCl₂, AcOH/EtOH, 80°C) Wash2->Step3 Wash3 Wash & Dry Step3->Wash3 Step4 Step 4: Cleavage (TFA/H₂O/TIS) Wash3->Step4 Workup Precipitation & Purification Step4->Workup End Final Product: Substituted Indole Workup->End

Caption: Workflow for the solid-phase synthesis of a substituted indole.

Product Characterization and Data

After purification, the final product's identity and purity must be confirmed using standard analytical techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess its purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by analyzing the proton signals and their couplings.

Table 1: Expected Analytical Data for the Final Product

ParameterExpected Value
Chemical Formula C₁₂H₁₂ClNO₃
Molecular Weight (Calc.) 257.05 g/mol
Mass Spec (Observed) [M+H]⁺ = 258.06
Purity (HPLC @ 254 nm) >95%
Appearance Off-white to pale yellow solid

Conclusion

This application note provides a detailed and robust protocol for the solid-phase synthesis of substituted indoles using the Fischer indole reaction. The use of this compound allows for the introduction of specific substituents on the indole core, while the Wang resin platform facilitates a streamlined workflow with simplified purification. This methodology is highly adaptable for the creation of diverse indole libraries, making it an invaluable tool for researchers in medicinal chemistry and drug discovery aimed at accelerating the identification of new therapeutic leads.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin.
  • Organic Chemistry Portal. (2024). Synthesis of indoles.
  • Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.
  • García-Martín, F., et al. (2012). A New Linker for Solid-Phase Synthesis of Peptide Acids, Free of Side Reactions. Organic Letters, 15(1), 10-13.
  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis.
  • Mutulis, F., et al. (2003). 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. Molecules, 8(10), 775-782.
  • Jeong, J. H., et al. (2005). Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis.
  • Plunkett, M. J., & Ellman, J. A. (1995). A Silicon-Based Linker for Traceless Solid-Phase Synthesis. The Journal of Organic Chemistry, 60(19), 6006–6007.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin.
  • Wikipedia. (2023). Fischer indole synthesis.
  • AltaBioscience. (n.d.). Advantages of Wang Resin in Peptide Synthesis.
  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst.
  • BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429.

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Use of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride in the synthesis of anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Anti-Inflammatory Agents Utilizing (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, renowned for its presence in a multitude of bioactive compounds, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The strategic synthesis of substituted indoles allows for the fine-tuning of pharmacological activity, offering pathways to more potent and selective therapeutic agents. This document provides a detailed technical guide for researchers and drug development professionals on the utilization of this compound as a pivotal starting material for the synthesis of novel indole-based anti-inflammatory agents. The core of this application is the venerable Fischer indole synthesis, a robust and versatile method for constructing the indole ring system.[3][4][5] We will explore the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the biological rationale for targeting inflammatory pathways with the resulting compounds.

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is considered a "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple, diverse biological targets.[1][2] Its structural versatility and presence in essential endogenous molecules like tryptophan and serotonin underscore its biological significance.[2] In the realm of anti-inflammatory therapy, the drug Indomethacin stands as a classic example of a potent NSAID built upon an indole core.[1][6]

The primary mechanism of action for many NSAIDs, including indole derivatives, is the inhibition of cyclooxygenase (COX) enzymes.[1][7][8] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1][9] Consequently, a major goal in modern anti-inflammatory drug design is the development of selective COX-2 inhibitors, which can provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors like Indomethacin.[7][8][9]

This compound is a particularly valuable precursor as it introduces specific substituents—a chloro group at the 6-position and a methoxy group at the 5-position of the final indole ring—which can significantly influence the compound's binding affinity and selectivity for the COX enzymes.[10]

The Core Reaction: Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, remains one of the most reliable and widely used methods for preparing indoles.[3][4][11] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.

Reaction Mechanism

The multi-step mechanism is a classic example of an electrocyclic reaction coupled with acid catalysis.[4][11]

  • Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine, in this case, (3-Chloro-4-methoxyphenyl)hydrazine, with a carbonyl compound to form the corresponding arylhydrazone.[4]

  • Tautomerization: The hydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine isomer.[4]

  • [3][3]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a concerted, pericyclic[3][3]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) to form a di-imine intermediate.[4][11]

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Ammonia Elimination: Finally, under acid catalysis, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring.[4][11]

The choice of acid catalyst is critical and can influence reaction rates and yields. Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed.[5][11]

Fischer_Indole_Synthesis General Mechanism of the Fischer Indole Synthesis cluster_start Reactants Arylhydrazine (3-Chloro-4-methoxyphenyl)hydrazine Hydrazone Arylhydrazone Formation (+ H⁺, - H₂O) Arylhydrazine->Hydrazone Ketone Ketone/Aldehyde Ketone->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Aromatization & Cyclization Rearrangement->Cyclization Indole Final Indole Product (- NH₃, - H⁺) Cyclization->Indole Acid Catalyst COX_Pathway Mechanism of COX Inhibition Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ (Stimulated by Injury) Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX PGs Prostaglandins (PGG₂/PGH₂) COX->PGs Inflammation Inflammation Pain, Fever, Swelling PGs->Inflammation GI_Protection Gastric Mucosa Protection Platelet Function PGs->GI_Protection Inhibitor Synthesized Indole Agent (e.g., Indomethacin Analogue) Inhibitor->COX

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Experimental Protocols & Methodologies

Safety First: this compound is harmful if swallowed, in contact with skin, or if inhaled, and may cause irritation. [12][13]It is also suspected of causing cancer. [12]Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [13][14][15]

General Protocol for the Synthesis of a 2,3-Disubstituted-6-chloro-5-methoxy-1H-indole

This protocol describes a representative synthesis using levulinic acid as the ketone component, a common strategy for producing analogues of Indomethacin.

Step 1: Phenylhydrazone Formation

  • To a 250 mL round-bottom flask, add this compound (10.0 mmol, 1.0 eq).

  • Add ethanol (50 mL) and stir to form a suspension.

  • Add levulinic acid (10.5 mmol, 1.05 eq) to the suspension.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • Causality Note: The initial heating in a mildly acidic alcoholic solution facilitates the condensation reaction to form the hydrazone intermediate. While this can be isolated, a one-pot procedure is often more efficient. [3][16] Step 2: Fischer Indolization (Cyclization)

  • Cool the reaction mixture from Step 1 to room temperature.

  • Slowly add the cyclizing agent. For this protocol, we will use polyphosphoric acid (PPA) (20 g).

    • Alternative Catalysts: Anhydrous zinc chloride (ZnCl₂) is also a highly effective Lewis acid catalyst for this step. [3][4]The choice of catalyst can impact reaction conditions and yield.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 4-6 hours. The mixture will become thick and change color.

  • Monitor the formation of the indole product by TLC.

  • Causality Note: Strong acid and heat provide the necessary energy to overcome the activation barrier for the-[3][3]sigmatropic rearrangement and subsequent cyclization and dehydration steps. [4][5] Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Carefully pour the viscous reaction mixture onto crushed ice (approx. 200 g) in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product from the aqueous layer with an organic solvent such as ethyl acetate (3 x 100 mL). [17]5. Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. [17] Step 4: Characterization

Confirm the identity and purity of the final compound using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Data Presentation: Scope of the Synthesis

The versatility of the Fischer indole synthesis allows for the creation of a library of compounds by varying the ketone or aldehyde starting material.

Ketone/Aldehyde ReactantAcid CatalystTemp (°C)Approx. Time (h)Expected Product Moiety at C2/C3
AcetoneZnCl₂150-17012-methyl-indole
PropiophenoneEthanol/Reflux152-phenyl-3-methyl-indole [18][19]
Levulinic AcidPPA100-12052-methyl-indole-3-acetic acid
CyclohexanoneAcetic Acid80-1006Tetrahydrocarbazole derivative
Pyruvic AcidH₂SO₄1003Indole-2-carboxylic acid [4]

Integrated Workflow: From Synthesis to Biological Evaluation

The ultimate goal is to assess the anti-inflammatory potential of the newly synthesized compounds. This involves a logical progression from chemical synthesis to biological screening.

Workflow Drug Discovery Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_bio Biological Evaluation Start (3-Chloro-4-methoxyphenyl)hydrazine HCl + Ketone Reaction Fischer Indole Synthesis (Hydrazone Formation -> Cyclization) Start->Reaction Purify Work-up & Purification (Extraction, Recrystallization) Reaction->Purify Analysis Structural Confirmation (NMR, MS, IR) Purify->Analysis COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Analysis->COX_Assay Cell_Assay Cell-based Anti-inflammatory Screening COX_Assay->Cell_Assay Animal_Model In Vivo Animal Model (e.g., Carrageenan-induced paw edema) Cell_Assay->Animal_Model Lead_Compound Lead Compound Identification Animal_Model->Lead_Compound

Caption: From Chemical Synthesis to Biological Lead.

Conclusion

This compound is a potent and versatile building block for the synthesis of novel indole derivatives with significant potential as anti-inflammatory agents. Through the reliable and well-understood Fischer indole synthesis, researchers can readily access a diverse range of substituted indoles. By systematically modifying the indole scaffold and evaluating the resulting compounds in targeted biological assays, it is possible to develop next-generation NSAIDs with improved efficacy and safety profiles, particularly through selective inhibition of the COX-2 enzyme. This guide provides the foundational protocols and scientific rationale to empower researchers in this critical area of drug discovery.

References

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  • Application Notes and Protocols for the Experimental Setup of Fischer Indole Synthesis of 3-Cyanoindole Derivatives. Benchchem.
  • The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.
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  • (3-CHLORO-4-METHOXY-PHENYL)-HYDRAZINE Safety Data Sheets. Echemi.
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  • Fischer Indole Synthesis. Alfa Chemistry.
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  • 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Taylor & Francis Online.
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  • Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
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  • Scheme 3. Synthesis of indomethacin bearing... ResearchGate.
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  • This compound. Benchchem.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate.
  • Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central.
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  • (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride. AK Scientific, Inc..
  • Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. ResearchGate.
  • Fischer indole synthesis. Wikipedia.
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  • (3-CHLORO-4-METHOXY-PHENYL)-HYDRAZINE synthesis. ChemicalBook.
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  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. IntechOpen.
  • Synthesis and Antiinflammatory Activity of 3-chloro-4-cyclopropylmethoxyphenylacetic Acid and Its Alpha-Methyl Homologue. PubMed.
  • synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. ResearchGate.
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Troubleshooting & Optimization

Common side reactions in Fischer indole synthesis using (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fischer Indole Synthesis

Introduction

The Fischer indole synthesis is a robust and historic reaction for creating the indole nucleus, a critical scaffold in countless pharmaceuticals and natural products.[1][2][3] The reaction proceeds by heating an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[4][5] While versatile, the synthesis is notoriously sensitive to substrate electronics, steric hindrance, and reaction conditions, often leading to a variety of side reactions that can complicate synthesis and reduce yields.[6][7][8]

This technical guide focuses specifically on the challenges encountered when using (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride . The electronic properties of the chloro (electron-withdrawing) and methoxy (electron-donating) substituents introduce specific regiochemical questions and potential side reactions that require careful consideration. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate these complexities.

Troubleshooting Guide: Question & Answer Format

Problem 1: Low or No Yield of the Desired Indole Product

Question: I am reacting this compound with my ketone, but I'm observing very low conversion to the indole product. My TLC plate shows primarily unreacted starting material or a complex mixture of baseline spots. What are the likely causes and how can I fix this?

Answer:

Low or nonexistent yield is the most common issue and can stem from several factors, each related to a critical step in the reaction mechanism. The key steps are: hydrazone formation, tautomerization to the ene-hydrazine, the[9][9]-sigmatropic rearrangement, and final cyclization/ammonia elimination.[4][10][11][12]

Plausible Causes & Recommended Solutions:

  • Insufficient Acid Strength or Inactive Catalyst: The Fischer indole synthesis requires an acid to catalyze both the tautomerization and the rearrangement steps.[6][7] If the catalyst is too weak or has degraded (e.g., hydrated Lewis acids), the reaction will stall.

    • Solution: Switch to a stronger acid catalyst. If you are using a mild Lewis acid like ZnCl₂, consider moving to a Brønsted acid like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA).[6][7] Ensure any Lewis acid used is strictly anhydrous. PPA is often effective as it serves as both a catalyst and a solvent at high temperatures.

  • Inadequate Reaction Temperature: The[9][9]-sigmatropic rearrangement has a significant activation energy barrier that must be overcome with thermal energy.[6][13]

    • Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC at regular intervals (e.g., every 30-60 minutes) to find the optimal temperature before significant decomposition occurs. For high-boiling solvents like Dowtherm A or sulfolane, temperatures can exceed 180-200 °C. Microwave irradiation can also be an effective technique to rapidly achieve the necessary temperature and promote the reaction.[6][10]

  • Competing N-N Bond Cleavage: The substituents on your phenylhydrazine play a crucial role. The 4-methoxy group is electron-donating, which can excessively stabilize an intermediate, leading to heterolytic N-N bond cleavage.[13] This cleavage pathway competes directly with the desired rearrangement and leads to byproducts like aniline derivatives and iminium ions, instead of the indole.[13][14][15]

    • Solution: Employ milder reaction conditions. While seemingly counterintuitive to the temperature requirement, using a less aggressive Lewis acid (e.g., ZnCl₂) at a carefully optimized temperature may favor the rearrangement over the cleavage pathway. Computational studies have shown that strong electron-donating groups weaken the N-N bond, making this cleavage more likely.[13]

  • Steric Hindrance: If the ketone you are using is particularly bulky, it can sterically hinder the key C-C bond-forming step of the sigmatropic rearrangement or the final cyclization.

    • Solution: This is a substrate-dependent issue. If possible, consider using a less hindered ketone. Alternatively, a stronger acid/higher temperature combination might provide enough energy to overcome the steric barrier, but this must be balanced against the risk of decomposition.

G start Low / No Yield Observed check_catalyst Is the acid catalyst strong enough and active? start->check_catalyst increase_acid Action: Switch to stronger acid (e.g., PPA, p-TSA) or ensure Lewis acid is anhydrous. check_catalyst->increase_acid No check_temp Is the reaction temperature high enough? check_catalyst->check_temp Yes increase_acid->check_temp increase_temp Action: Increase temperature gradually. Consider microwave irradiation. check_temp->increase_temp No check_side_reactions Are there signs of N-N bond cleavage (e.g., aniline byproducts)? check_temp->check_side_reactions Yes increase_temp->check_side_reactions milder_conditions Action: Use milder Lewis acid. Optimize temperature carefully. check_side_reactions->milder_conditions Yes check_sterics Is the ketone sterically hindered? check_side_reactions->check_sterics No success Problem Resolved milder_conditions->success modify_substrate Action: Consider alternative, less hindered ketone if possible. check_sterics->modify_substrate Yes check_sterics->success No modify_substrate->success

Caption: Troubleshooting workflow for low-yield Fischer indole synthesis.

Problem 2: Formation of an Unexpected Regioisomer

Question: My reaction with (3-Chloro-4-methoxyphenyl)hydrazine is yielding an indole, but it's not the isomer I expected. How do the substituents dictate the direction of cyclization, and can I control it?

Answer:

This is a critical question of regioselectivity. The final cyclization step involves the formation of a new C-C bond between the benzene ring and an imine carbon. The position of this bond is directed by the substituents on the phenylhydrazine ring.

Mechanistic Explanation:

The cyclization occurs via an electrophilic attack from the imine onto the aromatic ring. The reaction will preferentially occur at the ortho position relative to the nitrogen that is more activated (electron-rich) and less sterically hindered.

  • Electronic Effects: The 4-methoxy group is a powerful electron-donating group (EDG) via resonance. It strongly activates the ortho positions relative to it (positions 3 and 5). The 3-chloro group is an electron-withdrawing group (EWG) via induction, deactivating the positions ortho and para to it.

  • Combined Influence: In (3-Chloro-4-methoxyphenyl)hydrazine, the methoxy group at C4 strongly activates C3 and C5. The chloro group at C3 deactivates C2 and C4. The directing power of the methoxy group is generally dominant.

    • Cyclization at C2 (ortho to the hydrazine nitrogen, meta to methoxy) is electronically disfavored.

    • Cyclization at C6 (ortho to the hydrazine nitrogen, meta to methoxy) is the "default" pathway but is less activated than C2 relative to the original nitrogen.

The key intermediate is the ene-hydrazine. The[9]-sigmatropic rearrangement forms a di-imine intermediate, and it is the subsequent cyclization and aromatization that determines the final indole structure. The formation of one regioisomer over another is often determined by which pathway is energetically favored.[14][16]

Controlling Regioselectivity:

  • Default Pathway: For (3-Chloro-4-methoxyphenyl)hydrazine, cyclization is expected to occur at the C6 position, leading to a 6-Chloro-5-methoxyindole derivative. This is because the C6 position is ortho to the original hydrazine group and is not deactivated by the chlorine.

  • Abnormal Cyclization: In some cases, particularly with methoxy substituents, "abnormal" cyclization can occur where the reaction proceeds on the substituted side of the ring. For example, studies have shown that 2-methoxyphenylhydrazones can undergo cyclization at the methoxy-bearing carbon, with subsequent elimination or rearrangement.[17] In your case, this could potentially lead to side products where the methoxy group is lost.

  • Catalyst Choice: The choice of acid can influence regioselectivity.[5] Brønsted acids and Lewis acids can favor different transition states. Experimenting with different catalysts (e.g., PPA vs. ZnCl₂ vs. BF₃·OEt₂) may alter the ratio of isomers.

Caption: Predicted regiochemical outcome based on substituent effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should watch out for?

Besides regioisomers, several side products can form:

  • Tar/Polymers: This is common at high temperatures or with very strong acids, especially if the substrate or product is unstable.[18] Reducing temperature or using a milder catalyst can help.

  • Aniline Derivatives: As mentioned, N-N bond cleavage is a major competing pathway, especially with electron-donating groups, which will produce (3-Chloro-4-methoxyphenyl)aniline as a byproduct.[13][15]

  • Reductive Cleavage Products (Adler-Möller Rearrangement): In some cases, the hydrazine can be reduced, leading to the formation of ammonia and the corresponding aniline.

  • Disproportionation Products: Ene-hydrazines can sometimes undergo redox reactions, leading to a complex mixture of products.

Q2: My starting hydrazine hydrochloride is a salt. Do I need to neutralize it before the reaction?

Generally, no. The Fischer indole synthesis is acid-catalyzed, so starting with the hydrochloride salt is perfectly acceptable and common.[1] The initial condensation to form the hydrazone may be slightly slower, but upon heating with the acid catalyst for the main cyclization, the reaction will proceed. In fact, many protocols call for the one-pot reaction of the hydrazine salt, the ketone, and the acid catalyst together.[5]

Q3: Can I run this reaction in a "one-pot" fashion without isolating the hydrazone?

Yes, this is a very common and efficient approach.[5][8] You can combine the this compound, your ketone or aldehyde, and a suitable solvent (like acetic acid or ethanol), and heat to form the hydrazone in situ. After a period, the main acid catalyst (like PPA or ZnCl₂) is added, and the temperature is increased to drive the indolization. This avoids an extra isolation and purification step for the often unstable hydrazone intermediate.

Q4: What is the role of the acid catalyst in the mechanism?

The acid catalyst plays at least two critical roles in the mechanism:[11][18]

  • Promotes Tautomerization: It catalyzes the isomerization of the initially formed hydrazone into the crucial ene-hydrazine intermediate.

  • Lowers Activation Energy of Rearrangement: It protonates the ene-hydrazine, which significantly lowers the activation energy for the rate-determining[9][9]-sigmatropic rearrangement step.[13] Without the acid, this step would require extremely high temperatures.[13]

Experimental Protocols

Protocol 1: General Procedure for One-Pot Fischer Indole Synthesis with PPA

This protocol provides a general starting point. Temperatures and times must be optimized for your specific ketone.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the ketone (1.0-1.2 eq).

  • Hydrazone Formation (Optional but Recommended): Add glacial acetic acid (5-10 mL per gram of hydrazine) and heat the mixture to 80-100 °C for 1-2 hours to form the hydrazone in situ.

  • Indolization: Carefully add polyphosphoric acid (PPA) (5-10 times the weight of the hydrazine) to the flask. The mixture will become thick.

  • Heating: Increase the temperature of the reaction to 120-180 °C. Monitor the reaction progress by TLC (e.g., using a 20% EtOAc/Hexanes mobile phase). The reaction is typically complete in 1-4 hours.

  • Workup: Allow the reaction to cool to below 100 °C and then very carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization & Extraction: Slowly neutralize the acidic aqueous slurry with a saturated base solution (e.g., NaOH or Na₂CO₃) until pH > 8. Extract the aqueous layer 3 times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography or recrystallization.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 278.
  • Youn, S. W. (2015). Recent Progress in the Fischer Indole Synthesis.
  • Couto, S., de Lera, Á. R., & Estévez, J. C. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5988–5998. Available at: [Link]

  • Gholap, A. R., Toti, K. S., & Shirazi, F. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2500. Available at: [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

  • Wu, Y., & Wang, J. (2018).
  • Hughes, D. L. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5895–5903. Available at: [Link]

  • Estévez, J. C., & de Lera, Á. R. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5988-5998. Available at: [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54695-54735. Available at: [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. Available at: [Link]

  • Chem-Station. (2014). Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Fischer Indole Synthesis. Organic Syntheses.
  • Ishii, H., et al. (1995). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 43(9), 1457-1465. Available at: [Link]

  • Gholap, A. R., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2500. Available at: [Link]

  • Robinson, R., & Robinson, G. M. (1918). Mechanism of the Fischer Indole Synthesis. Journal of the Chemical Society, Transactions, 113, 639-645.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare.

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Low yield in Fischer indole synthesis with substituted hydrazines solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Low Yields with Substituted Hydrazines

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using substituted hydrazines in this classic indole synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: I'm getting a very low yield or no product at all. What are the most common initial culprits?

Low or no yield in a Fischer indole synthesis can often be traced back to a few key areas:

  • Inefficient Hydrazone Formation: The reaction's first step is the formation of a hydrazone from the substituted hydrazine and the carbonyl compound. If this equilibrium is unfavorable, the subsequent steps cannot proceed. This can be an issue with sterically hindered ketones or electron-deficient hydrazines.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Too little acid may not be sufficient to promote the key-sigmatropic rearrangement, while too much can lead to substrate degradation or unwanted side reactions.

  • Unfavorable-Sigmatropic Rearrangement: The electronic properties of the substituents on the hydrazine or the carbonyl partner can significantly influence the stability of the transition state for this crucial rearrangement step. Electron-withdrawing groups on the phenylhydrazine ring, for example, can disfavor this step and lead to lower yields.

  • Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to drive the reaction forward. However, excessively high temperatures or prolonged reaction times can lead to decomposition of starting materials, intermediates, or the final indole product.

Troubleshooting Guide: Addressing Specific Issues

Issue 1: My hydrazone intermediate is not forming or is unstable.

Symptoms: TLC analysis shows only starting materials (hydrazine and ketone/aldehyde) even after extended reaction times. You may also observe decomposition of the hydrazine.

Causality: Hydrazone formation is a reversible condensation reaction. The equilibrium can be unfavorable due to:

  • Steric Hindrance: Bulky substituents on the ketone or near the hydrazine nitrogen can sterically hinder the approach of the nucleophilic nitrogen to the electrophilic carbonyl carbon.

  • Electronic Effects: Electron-withdrawing groups on the hydrazine can decrease its nucleophilicity, slowing down the initial attack on the carbonyl.

  • Hydrolysis: The presence of excess water can push the equilibrium back towards the starting materials.

Solutions:

  • Azeotropic Removal of Water: For challenging hydrazone formations, using a Dean-Stark apparatus with a solvent like toluene can effectively remove the water byproduct, driving the equilibrium towards the hydrazone product.

  • Catalyst Choice: While the subsequent indole formation is acid-catalyzed, the initial hydrazone formation can sometimes be facilitated by a small amount of a weak acid catalyst, such as acetic acid.

  • Stepwise Procedure: Isolate the hydrazone first before subjecting it to the harsher conditions of the indole cyclization. This allows for purification of the intermediate and confirmation of its formation.

Experimental Protocol: Two-Step Fischer Indole Synthesis with Hydrazone Isolation

  • Hydrazone Formation:

    • Dissolve the substituted hydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, methanol).

    • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

    • Stir the reaction mixture at room temperature or gentle heat (40-60 °C) and monitor by TLC.

    • Once the starting materials are consumed, remove the solvent under reduced pressure. The crude hydrazone can often be purified by recrystallization or column chromatography.

  • Indolization:

    • Dissolve the purified hydrazone in a high-boiling point solvent (e.g., toluene, xylene, or acetic acid).

    • Add the appropriate acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Amberlyst-15).

    • Heat the reaction mixture to the desired temperature (often 80-140 °C) and monitor by TLC.

    • Upon completion, perform an appropriate workup procedure based on the catalyst used.

Issue 2: The reaction is not proceeding to the indole, even with a confirmed hydrazone.

Symptoms: TLC analysis shows the presence of the hydrazone intermediate, but little to no indole product is formed, even at elevated temperatures.

Causality: This often points to a problem with the-sigmatropic rearrangement or the subsequent rearomatization steps.

  • Substituent Effects: Electron-withdrawing groups on the phenyl ring of the hydrazine can make the key nitrogen atom less basic and hinder the protonation step that initiates the rearrangement. They can also destabilize the developing positive charge in the transition state.

  • Choice of Acid Catalyst: The pKa of the acid catalyst is crucial. A catalyst that is too weak may not be able to protonate the hydrazone effectively. Conversely, a catalyst that is too strong might lead to undesired side reactions.

Solutions:

  • Catalyst Screening: If a standard Brønsted acid like sulfuric acid or polyphosphoric acid (PPA) is failing, consider using a Lewis acid. Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or scandium triflate (Sc(OTf)₃) can be effective alternatives. They function by coordinating to the nitrogen atom, which can facilitate the rearrangement.

Data Presentation: Comparison of Acid Catalysts in Fischer Indole Synthesis

CatalystTypeTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) Brønsted80-100 °C, neat or in a co-solventStrong dehydrating agent, often gives clean reactions.Viscous and difficult to stir, workup can be challenging.
Zinc Chloride (ZnCl₂) Lewis120-170 °C, often neatEffective for less reactive substrates.Requires high temperatures, can be harsh.
Sulfuric Acid (H₂SO₄) BrønstedIn a solvent like ethanol or acetic acidInexpensive and readily available.Can lead to sulfonation and other side reactions.
Amberlyst-15 Solid BrønstedReflux in a suitable solventEasy to remove by filtration, recyclable.May not be strong enough for all substrates.

Visualization: The Role of the Acid Catalyst

Fischer_Indole_Mechanism Hydrazone Hydrazone Protonated_Hydrazone Protonated Hydrazone Hydrazone->Protonated_Hydrazone H⁺ (Acid Catalyst) Ene_hydrazine Ene-hydrazine Intermediate Protonated_Hydrazone->Ene_hydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Ene_hydrazine->Rearrangement Di_imine Di-imine Intermediate Rearrangement->Di_imine Cyclized_Intermediate Cyclized Intermediate Di_imine->Cyclized_Intermediate Electrophilic Attack Ammonia_Loss Loss of NH₃ Cyclized_Intermediate->Ammonia_Loss Indole Indole Product Ammonia_Loss->Indole Rearomatization

Caption: The pivotal role of the acid catalyst in initiating the Fischer indole synthesis cascade.

Issue 3: I am observing significant amounts of byproducts.

Symptoms: The crude reaction mixture shows multiple spots on TLC, and purification is difficult, leading to a low isolated yield of the desired indole.

Causality: Side reactions in the Fischer indole synthesis are common, especially with complex substrates or under harsh conditions.

  • Reductive Cleavage of the N-N Bond: This can occur in the presence of certain acid catalysts and high temperatures, leading to the formation of anilines and other undesired products.

  • Incomplete Cyclization or Rearomatization: The reaction may stall at an intermediate stage, which can then undergo other reactions.

  • Dimerization or Polymerization: Reactive intermediates or the indole product itself can sometimes polymerize under strongly acidic conditions.

Solutions:

  • Milder Reaction Conditions: Try lowering the reaction temperature or using a milder acid catalyst. Microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed while minimizing decomposition due to shorter reaction times.

  • One-Pot Modifications: Several modified procedures have been developed to improve the efficiency and reduce byproducts. For example, the use of ionic liquids as both the solvent and catalyst can lead to cleaner reactions and easier product isolation.

Visualization: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Fischer Indole Synthesis Check_Hydrazone Is Hydrazone Forming? Start->Check_Hydrazone Isolate_Hydrazone Isolate Hydrazone (Two-Step Protocol) Check_Hydrazone->Isolate_Hydrazone No Change_Catalyst Screen Acid Catalysts (Brønsted vs. Lewis) Check_Hydrazone->Change_Catalyst Yes Isolate_Hydrazone->Change_Catalyst Optimize_Conditions Optimize Temperature and Solvent Change_Catalyst->Optimize_Conditions Consider_Alternatives Consider Modified Procedures (e.g., Microwave, Ionic Liquids) Optimize_Conditions->Consider_Alternatives Success Improved Yield Consider_Alternatives->Success

Caption: A logical workflow for troubleshooting low yields in the Fischer indole synthesis.

References

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Pawar, S. D., Adude, R., & Kalkote, U. R. (2009). A mild and efficient method for the synthesis of hydrazones using a Dean-Stark apparatus. ARKIVOC, 2009(xi), 113-120. [Link]

  • Nagaiah, G., & Sriram, D. (2014). Lewis Acid-Catalyzed Fischer Indole Synthesis: A Review. Mini-Reviews in Organic Chemistry, 11(3), 328-340. [Link]

  • Sharma, V., Kumar, P., & Kumar, M. (2008). Amberlyst-15: An efficient and reusable solid acid catalyst for the synthesis of indoles by Fischer indole synthesis. Catalysis Communications, 9(1), 58-60. [Link]

  • Wang, L., & Li, P. (2006). Fischer indole synthesis in ionic liquids. Tetrahedron Letters, 47(16), 2689-2691. [Link]

Optimization of reaction conditions for Fischer indole synthesis with electron-donating/withdrawing groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical guidance and troubleshooting for one of the most powerful methods in heterocyclic chemistry. Here, we move beyond simple protocols to explain the why behind the how, empowering you to optimize this versatile reaction for your specific needs, particularly when dealing with substrates bearing electron-donating or electron-withdrawing groups.

I. Understanding the Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is an acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[1][2] The reaction proceeds through a series of well-established steps, which are crucial to understand for effective troubleshooting and optimization.

The core mechanism involves:

  • Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form a phenylhydrazone. This step is reversible and acid-catalyzed.[3][4]

  • Tautomerization: The phenylhydrazone tautomerizes to the more reactive enamine isomer.[5]

  • [2][2]-Sigmatropic Rearrangement: This is the key bond-forming step where the N-N bond is cleaved and a C-C bond is formed, leading to a di-imine intermediate.[5]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.

  • Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the aromatic indole ring.[4]

Fischer_Indole_Mechanism Figure 1: General Mechanism of the Fischer Indole Synthesis A Arylhydrazine + Carbonyl B Phenylhydrazone A->B Condensation C Enamine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H+ E Di-imine Intermediate D->E F Cyclization E->F Aromatization G Ammonia Elimination F->G H Indole Product G->H -NH3 Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Common Issues A Low/No Yield A1 Acid Strength/ Activity A->A1 Check A2 Temperature A->A2 Check A3 Substrate Electronics A->A3 Check B Tar Formation B1 Decomposition/ Polymerization B->B1 Cause C Mixture of Isomers C1 Unsymmetrical Ketone C->C1 Cause A1_sol Increase Amount/ Use Stronger Acid/ Ensure Anhydrous A1->A1_sol Solution A2_sol Increase Temperature/ Use Microwave A2->A2_sol Solution A3_sol Harsh Conditions for EWGs/ Milder Conditions for EDGs on Carbonyl A3->A3_sol Solution B1_sol Use Milder Acid/ Lower Temperature/ Inert Atmosphere B1->B1_sol Solution C1_sol Vary Acid Strength/ Introduce Steric Bulk C1->C1_sol Solution

Sources

Preventing tar formation in Fischer indole synthesis with polyphosphoric acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Tar Formation

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming one of the most common challenges in this classic and vital reaction: the formation of intractable tars when using polyphosphoric acid (PPA) as a catalyst. As Senior Application Scientists, we understand the frustration that arises when a promising synthesis yields a complex, unworkable mixture. This resource is built on a foundation of scientific expertise and field-proven insights to help you navigate the intricacies of this powerful reaction and achieve high yields of your desired indole products.

Frequently Asked Questions (FAQs)

Understanding the Fischer Indole Synthesis and the Role of PPA

Q1: What is the fundamental mechanism of the Fischer Indole Synthesis, and why is an acid catalyst like PPA necessary?

The Fischer Indole Synthesis is a classic organic reaction that constructs the indole ring system from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1] The reaction proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine and the carbonyl compound condense to form a phenylhydrazone.[2]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[2]

  • [2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step where a new carbon-carbon bond is made.[1][2]

  • Rearomatization and Cyclization: The intermediate rearomatizes and then cyclizes.

  • Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the aromatic indole ring.[2]

An acid catalyst, such as polyphosphoric acid (PPA), is essential for several of these steps, particularly the[2][2]-sigmatropic rearrangement and the final dehydration and cyclization steps.[3] PPA is a strong Brønsted acid and a powerful dehydrating agent, which helps to drive the reaction towards the final indole product.[4][5]

Q2: What are the specific advantages of using polyphosphoric acid (PPA) over other acid catalysts in the Fischer Indole Synthesis?

While various Brønsted and Lewis acids can catalyze the Fischer Indole Synthesis, PPA offers several distinct advantages:

  • Strong Dehydrating Agent: PPA's ability to sequester water drives the equilibrium of the reaction forward, which is particularly beneficial in the final ammonia elimination step.[4]

  • High Viscosity and Solvent Properties: At elevated temperatures, PPA can act as both a catalyst and a solvent, providing a medium for the reaction to occur.[4] Its high viscosity can sometimes be advantageous in controlling reaction rates.

  • Moderate Acidity at Lower Temperatures: While a strong acid at higher temperatures, its effective acidity can be modulated by temperature, offering a degree of control over the reaction.[4]

  • Commercial Availability and Cost-Effectiveness: PPA is a readily available and relatively inexpensive reagent.[4]

However, it's important to note that the high viscosity and the exothermic nature of its reaction with water can present challenges during workup.[4]

Troubleshooting Guide: Preventing Tar Formation

The formation of a dark, insoluble tar is a frequent and frustrating outcome in PPA-mediated Fischer Indole Syntheses. This is often a result of competing side reactions that are exacerbated by the harsh reaction conditions.

Q3: My Fischer indole synthesis with PPA resulted in a black, intractable tar. What are the likely causes?

Tar formation is a complex issue with several potential root causes:

  • Excessive Heat: The Fischer Indole Synthesis is highly sensitive to temperature.[6] Overheating can lead to polymerization and decomposition of both the starting materials and the desired product.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at high temperatures, increases the likelihood of side reactions and subsequent tar formation.[6]

  • Substrate Sensitivity: Electron-rich arylhydrazines or carbonyl compounds can be more prone to polymerization and other side reactions under strongly acidic conditions.

  • PPA Quality and Quantity: The concentration and age of the PPA can affect its reactivity. Older PPA can absorb atmospheric moisture, reducing its effectiveness as a dehydrating agent and potentially altering the reaction pathway.[4] Using an excessive amount of PPA can also lead to a more aggressive reaction environment.

  • Presence of Oxygen: While not always a primary factor, the presence of oxygen at high temperatures can contribute to oxidative side reactions.

Q4: How can I effectively control the temperature to prevent tar formation?

Precise temperature control is arguably the most critical factor in preventing tar formation.

  • Preheating the PPA: A common and effective technique is to preheat the PPA to the desired reaction temperature before adding the hydrazone.[7] This allows for more rapid and controlled initiation of the reaction.

  • Stepwise Temperature Increase: For sensitive substrates, a gradual increase in temperature can be beneficial. Starting at a lower temperature and slowly ramping up to the optimal reaction temperature can help to control the initial exotherm and minimize side reactions.

  • Use of a Co-solvent: In some cases, using a high-boiling, inert co-solvent like toluene or xylene can help to moderate the reaction temperature and improve stirring, although PPA is not soluble in these solvents.[4][8]

  • Accurate Temperature Monitoring: Use a calibrated thermometer placed directly in the reaction mixture to ensure accurate temperature readings.

Q5: What is the optimal amount of PPA to use, and does its concentration matter?

The ideal ratio of PPA to substrate can vary depending on the specific reactants.

  • General Guideline: A common starting point is to use a 10- to 50-fold excess by weight of PPA relative to the hydrazone.[9]

  • Impact of Concentration: Commercially available PPA typically has a phosphoric acid content of around 115% (based on H₃PO₄).[10] While slight variations in concentration may not drastically alter the outcome for robust substrates, using a consistent and known concentration is crucial for reproducibility. It's important to note that the precise mechanism of PPA catalysis is often not fully understood, making empirical optimization necessary.[11]

Q6: Are there any best practices for the addition of reactants to the PPA?

The order and rate of addition can significantly influence the reaction outcome.

  • Slow and Controlled Addition: Add the hydrazone to the preheated PPA slowly and in portions.[10] This helps to control the initial exotherm and prevent localized overheating.

  • Vigorous Stirring: Ensure efficient stirring throughout the addition and the course of the reaction. The high viscosity of PPA can make stirring challenging, so a powerful mechanical stirrer is often necessary, especially for larger-scale reactions.[7][10]

Q7: How can I determine the optimal reaction time and avoid unnecessary heating?

Monitoring the progress of the reaction is key to preventing over-reaction and subsequent tar formation.

  • Thin-Layer Chromatography (TLC): If possible, carefully quench a small aliquot of the reaction mixture in ice water and extract with an organic solvent to monitor the disappearance of the starting material and the formation of the product by TLC. This will provide a good indication of when the reaction is complete.

  • Visual Cues: While not always reliable, a change in the color of the reaction mixture can sometimes indicate the completion of the reaction.[7] However, this should be used in conjunction with other monitoring techniques.

Q8: What are some alternative strategies or reagents if tar formation persists with PPA?

If tarring remains a persistent issue despite optimizing the reaction conditions with PPA, consider the following alternatives:

  • Eaton's Reagent (Phosphorus Pentoxide in Methanesulfonic Acid): This reagent is a powerful alternative to PPA and can sometimes provide cleaner reactions and higher yields.

  • Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or iron(III) chloride (FeCl₃) can also catalyze the Fischer Indole Synthesis and may offer a milder alternative to PPA for sensitive substrates.[3][12]

  • Microwave-Assisted Synthesis: Microwave irradiation can offer rapid and uniform heating, often leading to shorter reaction times and reduced side product formation.[7]

  • Low-Melting Eutectic Mixtures: A greener approach involves using low-melting mixtures, such as tartaric acid and dimethylurea, which can act as both the solvent and catalyst under milder conditions.[13]

Experimental Protocols and Data

Protocol 1: General Procedure for Fischer Indole Synthesis using PPA

This protocol provides a general guideline for performing a Fischer Indole Synthesis with PPA. Note that the optimal temperature and reaction time will need to be determined for each specific substrate.

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add the desired amount of polyphosphoric acid (typically a 10-20 fold excess by weight relative to the hydrazone).

  • Heating: Heat the PPA with stirring to the target reaction temperature (often in the range of 100-160°C).[7]

  • Reactant Addition: Once the PPA has reached the desired temperature, slowly add the phenylhydrazone in small portions with vigorous stirring.

  • Reaction: Maintain the reaction mixture at the target temperature and monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, allow the mixture to cool slightly (to around 100°C) and then carefully pour it onto crushed ice with vigorous stirring.[7]

  • Isolation: The solid indole product will precipitate out of the aqueous solution. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.[7]

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

Table 1: Troubleshooting Guide for Tar Formation in Fischer Indole Synthesis with PPA
Problem Potential Cause Recommended Solution
Immediate charring upon addition of hydrazone Reaction temperature is too high.Lower the initial temperature of the PPA. Add the hydrazone more slowly and in smaller portions.
Gradual darkening and formation of insoluble material Reaction time is too long or the temperature is slightly too high.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Optimize the temperature by running small-scale trials at slightly lower temperatures.
Low yield with significant tar formation Substrate is sensitive to the strongly acidic conditions.Consider using a milder acid catalyst such as Eaton's reagent or a Lewis acid. Explore microwave-assisted synthesis to reduce reaction times.
Inconsistent results between batches PPA quality is variable.Use PPA from a fresh, unopened container. Store PPA in a desiccator to prevent moisture absorption.

Visualizing the Fischer Indole Synthesis Mechanism

The following diagram illustrates the key steps in the Fischer Indole Synthesis, highlighting the critical role of the acid catalyst.

Fischer_Indole_Synthesis cluster_start Reactants cluster_side_reactions Side Reactions (Tar Formation) Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Arylhydrazine->Hydrazone + Carbonyl - H₂O Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization (Acid Catalyzed) Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement (Acid Catalyzed) Polymerization Polymerization Enamine->Polymerization Excess Acid/Heat Cyclized_Intermediate Cyclized Intermediate Rearrangement_Intermediate->Cyclized_Intermediate Rearomatization & Cyclization Decomposition Decomposition Rearrangement_Intermediate->Decomposition Excess Heat Indole Indole Cyclized_Intermediate->Indole Elimination of NH₃ (Acid Catalyzed)

Caption: Mechanism of the Fischer Indole Synthesis and potential pathways to tar formation.

References

  • Wikipedia. Fischer indole synthesis. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]
  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra10716a]
  • Alfa Chemistry. Fischer Indole Synthesis. [URL: https://www.alfa-chemistry.com/fischer-indole-synthesis.htm]
  • Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. [URL: https://scienceinfo.com/fischer-indole-synthesis/]
  • Hudlicky, T., & Reed, J. W. (2009). Indole synthesis: a review and proposed classification. Chemical Communications, (23), 3249-3269. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2826217/]
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [URL: https://testbook.com/chemistry/fischer-indole-synthesis]
  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. [URL: https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra10716a]
  • Benchchem. Technical Support Center: Optimizing Fischer Indole Synthesis. [URL: https://www.benchchem.com/technical-support-center/optimizing-fischer-indole-synthesis]
  • Aksenov, A. V., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. International Journal of Molecular Sciences, 25(16), 8750. [URL: https://www.mdpi.com/1422-0067/25/16/8750]
  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1), 47. [URL: https://www.ccsenet.org/journal/index.php/ijc/article/view/0/48733]
  • RSC Publishing. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. Journal of the Chemical Society, Perkin Transactions 1, (8), 2139-2145. [URL: https://pubs.rsc.org/en/content/articlelanding/1991/p1/p19910002139]
  • IDEAS/RePEc. Polyphosphoric Acid in Organic Synthesis. [URL: https://ideas.repec.org/a/ibn/ijcjnl/v15y2023i1p47.html]
  • Aksenov, A. V., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI. [URL: https://www.mdpi.com/1422-0067/25/16/8750]
  • Organic Syntheses. Procedure for the synthesis of 2-(2-Bromophenyl)-1H-indole. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0316]
  • ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1), 47-58. [URL: https://www.researchgate.net/publication/370005740_Polyphosphoric_Acid_in_Organic_Synthesis]
  • ACS Publications. (2020). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Organic Process Research & Development, 24(10), 2226-2232. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00305]
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/rcj0f6/problems_with_fischer_indole_synthesis/]
  • Semantic Scholar. Polyphosphoric Acid in Organic Synthesis. [URL: https://www.semanticscholar.org/paper/Polyphosphoric-Acid-in-Organic-Synthesis-Mane/a2b5e3c78e6f1a8c5e6d6b7e7c8e9c0c1b2a3b4c]
  • Journal of the American Chemical Society. Fischer Indole Syntheses with Polyphosphoric Acid. [URL: https://pubs.acs.org/doi/10.1021/ja01145a043]
  • Semantic Scholar. Fischer Indole Syntheses with Polyphosphoric Acid. [URL: https://www.semanticscholar.org/paper/Fischer-Indole-Syntheses-with-Polyphosphoric-Acid-Snyder-Smith/8f09e8b7e9c8a7d6e5a4d3c2b1b0c0d0c1b2a3b4]
  • Hughes, D. L. (2010). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 75(13), 4546–4553. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2894828/]
  • IJERT. Tar formation, Reduction and Technology of Tar during Biomass Gasification/ Pyrolysis – an Overview. [URL: https://www.ijert.
  • Green Chemistry (RSC Publishing). (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4417-4425. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/gc/d2gc00724j]
  • ResearchGate. (2022). Acid Gas and Tar Removal from Syngas of Refuse Gasification by Catalytic Reforming. [URL: https://www.researchgate.
  • NIH. (2023). Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. Energies, 16(14), 5482. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10378820/]
  • ResearchGate. (2021). Fischer Indole Synthesis. [URL: https://www.researchgate.net/publication/348247948_Fischer_Indole_Synthesis]
  • ResearchGate. Mechanism in the formation of tar. [URL: https://www.researchgate.
  • Journal of the Korean Chemical Society. (2010). Highly efficient and facile green approach for one-pot fischer indole synthesis. 54(4), 411-415. [URL: https://www.koreascience.or.kr/article/JAKO201021649111812.page]
  • Catalysis and petrochemistry. (2022). Catalytic processing of the acid tars. (42), 43-51. [URL: https://catalysis.net.ua/index.
  • ResearchGate. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. [URL: https://www.researchgate.net/publication/382998372_Metal-Free_PPA-Mediated_Fisher_Indole_Synthesis_via_Tandem_Hydroamination-Cyclization_Reaction_between_Simple_Alkynes_and_Arylhydrazines]
  • Organic Chemistry Portal. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568-4571. [URL: https://www.organic-chemistry.org/abstracts/lit3/058.shtm]
  • NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2539-2549. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257313/]
  • ResearchGate. (2025). Visible-Light-Driven Fischer-Type Indole Synthesis: Direct Synthesis of 2-Phosphinoylindoles from Anilines. [URL: https://www.researchgate.

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Effect of acid catalyst choice on Fischer indole synthesis yield and purity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Role of Acid Catalyst Selection for Yield and Purity

Welcome to the Technical Support Center for the Fischer indole synthesis. This guide is designed to provide in-depth, practical advice to experienced chemists encountering challenges in this venerable yet often temperamental reaction. As Senior Application Scientists, we understand that success in indole synthesis hinges on a nuanced understanding of the reaction mechanism and the subtle yet profound effects of catalyst choice. This resource moves beyond generic protocols to offer field-tested insights and troubleshooting strategies in a direct question-and-answer format, addressing the specific issues you face at the bench.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the Fischer indole synthesis, with a focus on how your choice of acid catalyst can be both the source of the problem and the key to its solution.

Q1: My Fischer indole synthesis is resulting in a low yield. How can the choice of acid catalyst be the cause?

A1: Low yields are a frequent frustration in the Fischer indole synthesis and the acid catalyst is a primary suspect. The reaction is notoriously sensitive to reaction parameters, and the catalyst's role is multifaceted.[1][2] Here’s a breakdown of how the catalyst choice can impact your yield and how to troubleshoot it:

  • Insufficient Acid Strength or Concentration: The key[3][3]-sigmatropic rearrangement is an acid-catalyzed process.[4][5] If the acid is too weak or used in substoichiometric amounts, the reaction may stall or proceed very slowly, leading to incomplete conversion.[1]

    • Solution: Ensure you are using a sufficient quantity of a suitable acid. It is often beneficial to screen both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][6] Polyphosphoric acid (PPA) is a particularly effective catalyst for many substrates as it can also serve as the solvent.[1][7]

  • Catalyst-Induced Substrate or Product Degradation: Conversely, an acid that is too strong or used at too high a temperature can lead to decomposition of the starting materials, the hydrazone intermediate, or the final indole product, often resulting in the formation of intractable tars.[2][8]

    • Solution: If you observe significant charring or a complex mixture of byproducts, consider switching to a milder acid. For example, acetic acid can sometimes serve as both a catalyst and a solvent, offering a less harsh reaction environment.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature, preventing prolonged exposure to harsh conditions.[1]

  • Poor Catalyst-Substrate Compatibility: The electronic nature of your arylhydrazine and carbonyl compound can influence the effectiveness of a given catalyst. Electron-withdrawing groups on the arylhydrazine ring can hinder the reaction and may require stronger acids or higher temperatures to proceed efficiently.[7] Conversely, substrates with electron-donating groups are more susceptible to acid-catalyzed side reactions.[9]

    • Solution: A systematic catalyst screen is the most effective approach. For substrates with electron-withdrawing groups, a stronger Lewis acid like AlCl₃ or a Brønsted acid like polyphosphoric acid might be necessary. For sensitive substrates, milder options like zinc chloride or even organic acids should be trialed.

Q2: I am observing significant tar formation and impurities in my product. Could the acid catalyst be responsible?

A2: Absolutely. The formation of byproducts is a common pitfall in Fischer indole synthesis, and the acid catalyst plays a central role in dictating the reaction pathways available.[2] Unwanted side products can include aldol condensation products, Friedel-Crafts type products, and rearranged isomers.[1][2]

  • Controlling Reaction Conditions: The interplay between the acid catalyst and temperature is critical. Excessively harsh conditions (strong acid and high heat) are a primary driver of side reactions and decomposition.[8]

    • Solution: Optimize the reaction temperature carefully. It is often better to start with milder conditions and gradually increase the temperature while monitoring the reaction progress.[7] For some substrates, a specific temperature, such as 80°C, has been found to be optimal for maximizing the yield of the desired product over side products.[6][7]

  • Minimizing Side Reactions:

    • Aldol Condensation: This can be an issue with enolizable aldehydes and ketones. Using a Lewis acid, which can chelate to the carbonyl oxygen, may favor the desired reaction pathway over intermolecular condensation.

    • Friedel-Crafts Reactions: The highly acidic conditions can sometimes promote unwanted alkylation or acylation of the aromatic rings. Using the minimum effective amount of catalyst can help to suppress these side reactions.

    • Isomer Formation: With unsymmetrical ketones, a mixture of two indole products can be formed.[4] The choice of acid can influence the regioselectivity of the cyclization. Weaker acids may favor cyclization towards the more substituted carbon.[10]

Q3: My reaction is not going to completion, even with extended reaction times. What role does the catalyst play here?

A3: Incomplete conversion is often a sign of insufficient activation energy being provided for the key rearrangement step, and the catalyst is central to lowering this barrier.[1]

  • Insufficient Catalyst Activity: The chosen acid may not be strong enough to effectively protonate the hydrazone and facilitate the subsequent tautomerization and[3][3]-sigmatropic rearrangement.[4][11]

    • Solution: Switch to a stronger acid catalyst. If you are using a mild Brønsted acid like acetic acid, consider moving to a stronger one like p-toluenesulfonic acid or a Lewis acid like zinc chloride. Polyphosphoric acid is often a good choice for recalcitrant substrates.[1][7]

  • Sub-optimal Reaction Temperature: The rearrangement step often has a significant activation energy barrier that requires thermal energy in addition to acid catalysis.[1][8]

    • Solution: While being mindful of potential decomposition, cautiously increasing the reaction temperature can often drive the reaction to completion. Microwave-assisted synthesis is an excellent technique for rapidly and uniformly heating the reaction mixture, which can significantly improve yields and reduce reaction times.[1]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the role of acid catalysts in the Fischer indole synthesis, offering a foundation for rational catalyst selection.

Q4: What are the most common acid catalysts used in the Fischer indole synthesis, and what are their pros and cons?

A4: A wide variety of both Brønsted and Lewis acids have been successfully employed in the Fischer indole synthesis.[5][11] The choice of catalyst is highly dependent on the specific substrates being used.[6]

Catalyst TypeExamplesProsCons
Brønsted Acids HCl, H₂SO₄, p-TsOH, Polyphosphoric Acid (PPA)Readily available, inexpensive, effective for a wide range of substrates. PPA can act as both catalyst and solvent.[1][6]Can be highly corrosive. Strong acids can cause substrate/product degradation and tar formation, especially at high temperatures.[2][8]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Can be milder than strong Brønsted acids. Often provide good to excellent yields.[3][6] Can sometimes offer improved regioselectivity.Can be moisture-sensitive and require anhydrous conditions. Some can be expensive. Stoichiometric amounts are often required.
Q5: How do I select the optimal acid catalyst for my specific substrate?

A5: The selection of the ideal catalyst is often an empirical process, but a logical, stepwise approach can save significant time and resources.

Catalyst Selection Workflow

G cluster_0 Catalyst Selection Strategy cluster_1 Troubleshooting Path start Start with your specific arylhydrazine and carbonyl compound lit_search Literature Search: Find conditions for similar substrates start->lit_search mild_conditions Initial Screen: Try a mild, common catalyst (e.g., ZnCl₂ or p-TsOH in a suitable solvent) lit_search->mild_conditions analyze_results Analyze Initial Results: TLC, LC-MS mild_conditions->analyze_results low_yield Low Yield / No Reaction analyze_results->low_yield Incomplete Conversion impurities Significant Impurities / Tar analyze_results->impurities Poor Purity optimization Optimize leading conditions: - Catalyst loading - Temperature - Reaction time analyze_results->optimization Good Conversion & Purity stronger_acid Increase Catalyst Strength: - Switch to PPA, H₂SO₄, or AlCl₃ - Increase temperature cautiously low_yield->stronger_acid milder_acid Decrease Catalyst Strength: - Switch to acetic acid or a weaker Lewis acid - Lower reaction temperature impurities->milder_acid stronger_acid->optimization milder_acid->optimization success Successful Synthesis: High yield and purity optimization->success

Caption: A decision-making workflow for selecting the optimal acid catalyst.

Q6: What is the mechanistic role of the acid catalyst in the Fischer indole synthesis?

A6: The acid catalyst is crucial for several key steps in the reaction mechanism.[4][11]

  • Hydrazone Formation: While this initial condensation can occur without a catalyst, it is often accelerated by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic.[4]

  • Tautomerization to the Ene-hydrazine: The catalyst facilitates the tautomerization of the initial phenylhydrazone to the reactive ene-hydrazine intermediate.[5]

  • [3][3]-Sigmatropic Rearrangement: Protonation of the ene-hydrazine is critical for the subsequent[3][3]-sigmatropic rearrangement, which is the key bond-forming step.[5][11] This is often the rate-determining step and is significantly accelerated by the presence of the acid.[12][13]

  • Cyclization and Ammonia Elimination: The catalyst promotes the final cyclization and the elimination of ammonia to form the aromatic indole ring.[4]

Fischer Indole Synthesis Mechanism

fischer_indole_mechanism arylhydrazine Arylhydrazine + Ketone/Aldehyde hydrazone Phenylhydrazone arylhydrazine->hydrazone 1 enehydrazine Ene-hydrazine (Tautomer) hydrazone->enehydrazine 2 diimine Di-imine Intermediate enehydrazine->diimine 3 aminal Cyclic Aminal diimine->aminal 4 indole Indole Product aminal->indole 5 step1 Condensation step2 Acid-Catalyzed Tautomerization step3 [3,3]-Sigmatropic Rearrangement step4 Re-aromatization step5 Cyclization & -NH₃

Caption: Key mechanistic steps of the Fischer indole synthesis.

Experimental Protocols

Here we provide a general protocol for screening acid catalysts to optimize your Fischer indole synthesis.

Protocol: Screening of Acid Catalysts for the Synthesis of 2-Phenylindole

This protocol is adapted from a procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[1]

1. Hydrazone Formation (Optional - can be performed as a one-pot reaction):

  • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 equivalent) dropwise with stirring.

  • Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.

  • Cool the reaction mixture in an ice bath to precipitate the phenylhydrazone.

  • Filter the solid and wash with cold ethanol. Dry the isolated hydrazone.

2. Catalyst Screening (Indolization):

  • Set up a parallel series of reactions in small scale (e.g., in microwave vials or small flasks).

  • To each vial, add the pre-formed phenylhydrazone of acetophenone (1 equivalent).

  • Add the chosen solvent (e.g., toluene, acetic acid, or perform neat).

  • To each vial, add a different acid catalyst (e.g., Vial 1: ZnCl₂, Vial 2: p-TsOH, Vial 3: BF₃·OEt₂, Vial 4: Acetic Acid). The amount of catalyst may need to be optimized, but a good starting point is 1-2 equivalents for Lewis acids and a catalytic amount (10-20 mol%) for strong Brønsted acids.

  • Heat the reactions to a suitable temperature (e.g., 80-120°C) and monitor their progress by TLC.

  • After an appropriate time (e.g., 2-4 hours), or upon completion as indicated by TLC, cool the reactions to room temperature.

3. Work-up and Analysis:

  • Quench the reactions by carefully adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the conversion and relative purity.

This systematic approach will allow you to quickly identify the most promising acid catalyst for your specific substrate, which you can then take forward for larger-scale synthesis and further optimization.

References

  • Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852–52887. [Link]

  • ResearchGate. (2025). Recent development in the technology of Fischer indole synthesis. Retrieved from [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI:10.1039/C7RA10716A. Retrieved from [Link]

  • Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195–7210. [Link]

  • Yang, X., Zhang, X., & Yin, D. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Organic Process Research & Development, 22(7), 958–962. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Kaunas University of Technology. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]

  • Brogi, S., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3233. [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Douglas, C. J., & Thomson, R. J. (2013). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 78(24), 12513–12524. [Link]

  • ResearchGate. (2015). How to get the maximum yield for the Fisher Indole synthesis?. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(45), 10251–10263. [Link]

  • Liu, W.-B., & Xia, Y. (2022). Recent advances in metal-catalysed asymmetric sigmatropic rearrangements. Chemical Science, 13(39), 11519–11534. [Link]

  • Klauber, D. J., & Pettus, T. R. R. (2012).[3][3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. Beilstein journal of organic chemistry, 8, 2016–2039. [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Organic Syntheses Procedure. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved from [Link]

  • Uchida, T., Saito, R., Takao, K., & Ogura, A. (2025). Synthesis of Indoles via Sigmatropic Rearrangements and Olefin Isomerization. Journal of Synthetic Organic Chemistry, Japan, 83(10), 1045–1054. [Link]

  • Chen, P.-C., & Hong, B.-C. (2022). Recent Advances in Catalytic[3][3]-Sigmatropic Rearrangements. Catalysts, 12(10), 1234. [Link]

  • ResearchGate. (2025). Why Do Some Fischer Indolizations Fail? | Request PDF. Retrieved from [Link]

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Overcoming steric hindrance in the Fischer indole synthesis with bulky ketones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fischer Indole Synthesis

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with sterically demanding substrates, particularly bulky ketones. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate this powerful yet often sensitive reaction.

Introduction: The Challenge of Steric Hindrance

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, prized for its ability to construct the valuable indole scaffold from arylhydrazines and carbonyl compounds under acidic conditions.[1][2] The mechanism proceeds through a phenylhydrazone intermediate, which, after protonation and tautomerization to an ene-hydrazine, undergoes a crucial[1][1]-sigmatropic rearrangement.[1][2] It is this rearrangement that is often the bottleneck when bulky ketones are used. Significant steric clash between the substituents on the ketone and the arylhydrazine can raise the activation energy of this step, leading to low yields, decomposition, or reaction failure.[3]

This guide will address these challenges directly, providing actionable strategies to push your sterically hindered reactions to completion.

Troubleshooting Guide & FAQs

Issue 1: Low to No Indole Yield with a Bulky Ketone

Question: I am attempting to react phenylhydrazine with di-tert-butyl ketone, and I am getting either no product or trace amounts. My standard conditions (HCl in ethanol, reflux) are failing. What is the primary cause and how can I fix it?

Answer: This is a classic case of severe steric hindrance impeding the[1][1]-sigmatropic rearrangement. The bulky tert-butyl groups prevent the necessary planar transition state for the rearrangement. Standard Brønsted acids and moderate temperatures are often insufficient to overcome this high activation barrier.[3]

Recommended Solutions:

  • Switch to a Stronger Acid Catalyst: The choice of acid is critical.[1][3] While traditional Brønsted acids work for simple substrates, hindered cases require more powerful catalysts.

    • Lewis Acids: Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), or aluminum chloride (AlCl₃) are excellent choices.[1][2][3] They coordinate to the nitrogen atom, facilitating N-N bond cleavage and lowering the rearrangement's activation energy.

    • Polyphosphoric Acid (PPA): PPA often serves as both a catalyst and a solvent, providing a highly acidic medium that can drive difficult cyclizations forward.[3][4][5]

  • Increase Reaction Temperature with Microwave Irradiation: High temperatures can provide the energy needed to overcome the steric barrier. However, prolonged conventional heating can cause degradation.[3]

    • Microwave Synthesis: This is a highly effective technique for hindered substrates. Microwave heating provides rapid, localized energy directly to the reactants, often reducing reaction times from hours to minutes and improving yields significantly.[3]

Troubleshooting Workflow for Low Yield

G start Low / No Yield with Bulky Ketone check_hydrazone Step 1: Verify Hydrazone Formation (TLC/LC-MS) start->check_hydrazone hydrazone_ok Hydrazone Present check_hydrazone->hydrazone_ok hydrazone_bad Hydrazone Absent / Trace check_hydrazone->hydrazone_bad change_catalyst Step 2: Change Catalyst System (Sigmatropic Rearrangement is Failing) hydrazone_ok->change_catalyst optimize_hydrazone Optimize Hydrazone Formation: - Use a one-pot procedure - Ensure anhydrous conditions - Add dehydrating agent (e.g., MgSO₄) hydrazone_bad->optimize_hydrazone lewis_acid Option A: Switch to Lewis Acids (e.g., ZnCl₂, BF₃•OEt₂) change_catalyst->lewis_acid ppa Option B: Use Polyphosphoric Acid (PPA) (Catalyst + Solvent) change_catalyst->ppa increase_temp Step 3: Increase Energy Input lewis_acid->increase_temp ppa->increase_temp microwave Use Microwave Irradiation (Rapid heating, shorter time) increase_temp->microwave high_boil_solvent Use High-Boiling Solvent (e.g., Toluene, Xylene, neat conditions) increase_temp->high_boil_solvent product Indole Product Formed microwave->product high_boil_solvent->product

Caption: Lewis acid coordination weakens the N-N bond, aiding rearrangement.

Comparative Data for Acid Catalysts:

Catalyst SystemTypical Loading (mol%)Temperature (°C)Avg. TimeTypical Yield (Hindered Ketones)Reference
HCl / H₂SO₄Stoichiometric80-1206-24 h< 20%[1]
Polyphosphoric Acid (PPA)Solvent100-1601-5 h40-70%[3][4]
Zinc Chloride (ZnCl₂)20-10080-1402-8 h50-85%[1][2]
Microwave + ZnCl₂20150-18010-30 min60-90%[3]

Yields are illustrative and highly dependent on the specific substrates.

Protocol 2: Microwave-Assisted Synthesis of a Sterically Hindered Indole

This protocol describes a general procedure for the synthesis of an indole from a bulky ketone (e.g., adamantanone) and a substituted phenylhydrazine using microwave irradiation.

Materials:

  • Phenylhydrazine hydrochloride (1.0 eq)

  • Bulky ketone (e.g., Adamantanone) (1.05 eq)

  • Zinc Chloride (ZnCl₂), anhydrous (0.2 eq)

  • Ethanol (or other suitable high-boiling solvent)

  • Microwave reactor vial (10 mL) with stir bar

Procedure:

  • Preparation: To a 10 mL microwave vial, add the phenylhydrazine hydrochloride (1.0 eq), the bulky ketone (1.05 eq), and anhydrous zinc chloride (0.2 eq).

  • Solvent Addition: Add 5 mL of ethanol to the vial.

  • Sealing: Securely cap the vial.

  • Microwave Reaction: Place the vial in the microwave reactor. Set the reaction temperature to 150°C, the hold time to 20 minutes, and the power to 300W (parameters may need optimization).

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature (or assist cooling with compressed air).

  • Work-up:

    • Quench the reaction mixture by slowly adding it to a beaker containing 50 mL of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous mixture three times with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired indole.

References

  • Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Retrieved from [Link]

  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Prochazka, M. P., & Carlson, R. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica. Retrieved from [Link]

  • Fischer Indole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Aksenov, A. V., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 25(16), 8750. Retrieved from [Link]

  • Pausacker, K. H., & Schubert, C. I. (1949). Mechanism of the Fischer indole synthesis. Nature, 163(4138), 289. Retrieved from [Link]

  • Aksenov, A. V., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. ResearchGate. Retrieved from [Link]

  • Reddit discussion on "Problems with Fischer indole synthesis". (2021). r/Chempros. Retrieved from [Link]

  • Mechanism of the Fischer Indole Synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? ACS Omega, 3(10), 13863–13874. Retrieved from [Link]

  • Aksenov, A. V., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI. Retrieved from [Link]

  • Tabatabaeian, K., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53654-53674. Retrieved from [Link]

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Retrieved from [Link]

  • Fischer Indole Synthesis. (2021). YouTube. Retrieved from [Link]

  • Tabatabaeian, K., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. Retrieved from [Link]

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Analytical methods for monitoring the progress of Fischer indole reactions

Author: BenchChem Technical Support Team. Date: January 2026

< Technical Support Center: Analytical Methods for Monitoring Fischer Indole Reactions

Introduction: The Critical Role of Reaction Monitoring in Fischer Indole Synthesis

The Fischer indole synthesis, a robust and versatile method discovered in 1883, remains a cornerstone for synthesizing the indole nucleus, a privileged scaffold in pharmaceuticals, agrochemicals, and natural products.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1][4][5] While the overall transformation appears straightforward, the mechanism involves several key steps: formation of a phenylhydrazone, tautomerization to an enamine, a[6][6]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to form the aromatic indole.[1][2][4]

Given this complexity, precise monitoring of the reaction's progress is paramount for optimizing yields, minimizing impurities, and ensuring the purity of the final product.[6] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting and implementing analytical methods, troubleshooting common issues, and interpreting the resulting data.

Frequently Asked Questions (FAQs) on Analytical Monitoring

General Questions

Q1: What are the most common analytical techniques to monitor the Fischer indole synthesis?

The choice of technique depends on the specific requirements of the analysis (qualitative vs. quantitative, speed, available equipment). The most common methods are:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks on reaction completion. It is inexpensive and provides immediate feedback.[6]

  • High-Performance Liquid Chromatography (HPLC) & Ultra-Performance Liquid Chromatography (UPLC): The gold standard for quantitative analysis. These techniques offer high resolution and sensitivity for separating and quantifying starting materials, intermediates (like the hydrazone), the indole product, and any side products.[7]

  • Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS): A powerful tool for volatile and thermally stable compounds. It provides both quantitative data and mass spectral information for structural confirmation.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for in-situ monitoring and detailed structural elucidation of all components in the reaction mixture.[9]

  • Mass Spectrometry (MS): Often used as a detector for LC or GC, MS provides crucial molecular weight information to confirm the identity of reaction components.[7][10]

Q2: How do I choose the right analytical method for my specific reaction?

Consider the following factors:

  • Goal of Monitoring: Are you performing a quick check for the presence of starting material, or do you need precise quantification of yield and impurities? For the former, TLC is sufficient. For the latter, HPLC or GC is necessary.

  • Analyte Properties: Are your starting materials, intermediates, and product volatile and thermally stable? If so, GC-MS is a viable option. If they are non-volatile or thermally labile, HPLC/UPLC is the preferred method.

  • Required Information: If you need to confirm the structure of an unexpected byproduct, hyphenated techniques like LC-MS, GC-MS, or analysis of a crude NMR spectrum are essential.

  • Throughput: For high-throughput screening of reaction conditions, UPLC-MS systems offer extremely fast analysis times (often under 2 minutes), significantly accelerating optimization.[7][10]

Technique-Specific Questions

Q3: How do I select the appropriate mobile phase for TLC analysis of my Fischer indole reaction?

The goal is to find a solvent system that provides good separation between the starting materials (arylhydrazine and carbonyl), the intermediate hydrazone, and the final indole product. A good starting point for many organic molecules is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[11]

  • Start with a 70:30 or 80:20 mixture of Hexanes:Ethyl Acetate.

  • If all spots remain at the baseline (Rf values are too low), increase the polarity by increasing the proportion of ethyl acetate.

  • If all spots run to the solvent front (Rf values are too high), decrease the polarity by increasing the proportion of hexanes.

  • For highly polar or basic compounds (e.g., those with amine groups), adding a small amount (0.5-1%) of triethylamine or a few drops of acetic acid to the mobile phase can improve spot shape and separation.[12]

Q4: My TLC plate shows streaking. What could be the cause and how do I fix it?

Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The most common cause. The spot applied to the plate is too concentrated. Dilute your reaction sample before spotting.

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a more polar solvent (like methanol) or a modifier (like acetic acid for acidic compounds or ammonia/triethylamine for basic compounds) to your mobile phase can help.

  • Insoluble Material: If the sample is not fully dissolved, it will streak from the origin. Ensure your sample is completely solubilized in the spotting solvent.

  • Decomposition on the Plate: Some compounds are unstable on the acidic silica gel surface. Running the TLC quickly and using a less acidic stationary phase (if available) can mitigate this.

Q5: The spots for my starting material and product are too close on the TLC plate. How can I improve the separation?

Improving separation (resolution) on TLC involves optimizing the mobile phase.

  • Fine-tune the Polarity: Make small, incremental changes to your solvent ratio. Sometimes a 5% change can make a significant difference.

  • Try Different Solvent Systems: If hexanes/ethyl acetate doesn't work, try other combinations like dichloromethane/methanol or toluene/acetone. The different solvent properties can alter the selectivity of the separation.

  • Use a Different Stationary Phase: If you have access to them, reversed-phase (C18) TLC plates can provide a completely different selectivity and may resolve your compounds.

Q6: What is a good starting point for developing an HPLC method for my reaction?

For the aromatic and moderately polar compounds typical of a Fischer indole synthesis, a reversed-phase HPLC method is the best starting point.[6]

  • Column: A C18 column is the workhorse for reversed-phase chromatography.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid helps to protonate silanols on the stationary phase and analytes, leading to sharper peaks.

    • Solvent B: Acetonitrile or Methanol with the same acid concentration.

  • Gradient: Start with a generic screening gradient, for example, 5% to 95% Solvent B over 5-10 minutes. This will help elute all components and show where they appear in the chromatogram. You can then optimize the gradient to focus on the separation of your compounds of interest.

  • Detection: A UV detector is standard, as indoles and their precursors are strongly UV-active. Monitor at a wavelength where all components absorb, such as 254 nm, or use a photodiode array (PDA) detector to capture the full UV spectrum for each peak.

Q7: I'm seeing peak tailing in my HPLC chromatogram. What are the common causes?

Peak tailing is often due to secondary interactions between the analyte and the stationary phase.

  • Silanol Interactions: Free silanol groups on the silica support can interact with basic analytes (like amines). Adding an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase will protonate the basic sites on the analyte and suppress these interactions.

  • Column Overload: Injecting too much sample can lead to tailing. Try diluting your sample.

  • Column Degradation: The column may be old or have been exposed to harsh conditions. A void at the head of the column can cause tailing. Try flushing the column or replacing it.

  • Mismatched Solvents: If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion. Try to dissolve your sample in the mobile phase itself.

Q8: How can I confirm the identity of the peaks in my chromatogram?

While retention time is a good indicator, it is not definitive proof of identity.

  • Co-injection: Spike your reaction mixture sample with a small amount of an authentic standard of the starting material or expected product. The corresponding peak in the chromatogram should increase in area.

  • Mass Spectrometry (MS): The most definitive method. An LC-MS system will provide the mass-to-charge ratio (m/z) for each peak, allowing you to confirm the molecular weight of your compounds.[7][10]

  • Photodiode Array (PDA) Detection: A PDA detector will provide a UV spectrum for each peak. If you have the spectrum of an authentic standard, you can compare it to the peaks in your reaction mixture for confirmation.[10]

Q9: When is GC a suitable technique for monitoring a Fischer indole reaction?

GC is an excellent choice when your starting materials, intermediates, and final indole product are volatile and thermally stable.[6] It is often coupled with a mass spectrometer (GC-MS), which provides both separation and identification.[8][13] Many simpler indoles and their precursors are amenable to GC analysis.

Q10: What are the key parameters to optimize for GC analysis?

  • Column: A standard, non-polar column (e.g., HP-5MS) is often a good starting point for separating compounds based on boiling point.[8]

  • Injector Temperature: Set a temperature that ensures rapid volatilization of your sample without causing degradation. A typical starting point is 250 °C.

  • Oven Temperature Program: Start with a low initial temperature to trap compounds at the head of the column, then ramp the temperature to elute compounds in order of their boiling points. A typical program might be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[8]

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (usually Helium) affects the efficiency of the separation. This is typically set and controlled by the instrument.

Q11: Can I use ¹H NMR to monitor the reaction progress directly from the crude reaction mixture?

Yes, ¹H NMR is a powerful technique for monitoring reactions directly. Simply take a small aliquot from the reaction, remove the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum provides a snapshot of all proton-bearing species in the mixture. You can track the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product.[9][14]

Q12: What are the characteristic ¹H NMR signals I should look for to confirm indole formation?

The formation of the indole ring results in several characteristic signals:

  • N-H Proton: A broad singlet, typically downfield (> 8 ppm), corresponding to the proton on the indole nitrogen.

  • Aromatic Protons: The protons on the newly formed heterocyclic ring and the existing benzene ring will appear in the aromatic region (typically 6.5 - 8.0 ppm) with specific splitting patterns depending on the substitution.

  • Disappearance of Precursor Signals: You will see the disappearance of the aldehyde/ketone protons and the characteristic N-H protons of the hydrazine/hydrazone intermediate.

Q13: How can Mass Spectrometry be used to monitor the reaction?

MS is primarily used as a detector coupled with a chromatographic separation technique (LC-MS or GC-MS).[7][8] By monitoring the reaction over time, you can generate extracted ion chromatograms (EICs) for the masses of your starting materials and product. This allows you to plot the consumption of reactants and the formation of the product, providing a clear kinetic profile of the reaction.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: The reaction appears to have stalled (incomplete conversion).

  • Analytical Observation:

    • TLC: The spot corresponding to the starting material(s) persists and does not diminish over time, while the product spot remains faint.

    • HPLC/GC: The peak area of the starting material(s) remains high, and the product peak area plateaus at a low level.

  • Potential Causes & Suggested Solutions:

    • Insufficient Acid Catalyst: The Fischer indole synthesis is acid-catalyzed.[1][4] The catalyst may be insufficient in quantity or strength. Consider adding more catalyst or switching to a stronger acid (e.g., from acetic acid to p-toluenesulfonic acid or a Lewis acid like ZnCl₂).[3][15]

    • Low Temperature: Many Fischer indole reactions require elevated temperatures to proceed.[16] If the reaction is running at room temperature, try heating it. If it is already heated, a modest increase in temperature may be beneficial.

    • Reagent Quality: Ensure the arylhydrazine and carbonyl compounds are pure. Impurities can inhibit the reaction.

    • Unfavorable Substrates: Some substitution patterns can make the reaction difficult or cause it to fail.[17][18] For example, electron-donating substituents can sometimes favor side reactions over the desired cyclization.[17][18] In these cases, a different synthetic route may be necessary.

Problem 2: Multiple unexpected spots/peaks are observed (side product formation).

  • Analytical Observation:

    • TLC: In addition to the starting material and product spots, several other spots appear.

    • HPLC/GC: Multiple peaks, other than those for the starting materials and expected product, are present in the chromatogram.

  • Potential Causes & Suggested Solutions:

    • Regioisomers: If an unsymmetrical ketone is used, two different indole regioisomers can be formed.[2][3] Your analytical method should be optimized to separate these isomers. Changing the acid catalyst or solvent may influence the isomeric ratio.

    • Side Reactions: The acidic conditions and heat can promote side reactions. For example, some substrates may undergo cleavage or rearrangement pathways that compete with the Fischer indolization.[17][18] Running the reaction at a lower temperature or for a shorter time might minimize these side products.

    • Decomposition: The starting materials or the product itself might be unstable under the reaction conditions, leading to decomposition products.

    • Identification is Key: Use LC-MS or GC-MS to get the molecular weights of the unknown peaks. This information is crucial for proposing structures and understanding the side reactions that are occurring.

Problem 3: Difficulty in purifying the final indole product.

  • Analytical Observation:

    • TLC/Column Chromatography: The product spot/band co-elutes with an impurity, making separation by flash chromatography difficult.[12]

    • NMR: The ¹H NMR spectrum of the "purified" product shows persistent impurity signals.

  • Potential Causes & Suggested Solutions:

    • Similar Polarity of Product and Impurity: If a side product has a very similar polarity to your desired indole, it will be difficult to separate using normal-phase chromatography.

    • Try a Different Chromatographic Method:

      • Change the Eluent: Systematically screen different solvent systems for your column chromatography. A switch from hexanes/ethyl acetate to dichloromethane/methanol might provide the necessary selectivity.[12]

      • Reversed-Phase Chromatography: If normal-phase silica gel fails, try reversed-phase (C18) flash chromatography. The separation mechanism is different and may easily resolve your product from the impurity.

    • Crystallization: If your product is a solid, crystallization can be an excellent purification technique that often removes impurities that are difficult to separate by chromatography.

    • Chemical Modification: As a last resort, consider if the impurity has a functional group that can be selectively reacted to dramatically change its polarity, allowing for easy separation.

Step-by-Step Protocols

Protocol 1: General Procedure for TLC Monitoring
  • Prepare the TLC Chamber: Pour a small amount (approx. 0.5 cm depth) of your chosen mobile phase into the TLC chamber. Place a piece of filter paper inside to help saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare Samples:

    • Starting Material (SM): Dissolve a tiny amount of your arylhydrazine and carbonyl compound in a suitable solvent (e.g., ethyl acetate).

    • Reaction Mixture (Rxn): Withdraw a small aliquot (a drop) from your reaction pot using a glass capillary. Dilute it in a vial with a few drops of a suitable solvent.

  • Spot the Plate: Using separate capillaries, spot the SM and Rxn samples on the pencil line at the bottom of the TLC plate. It is good practice to "co-spot" by applying the SM and Rxn samples on top of each other in a third lane. This helps in comparing the Rf values directly.

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber and close the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let the solvent evaporate. Visualize the spots using a UV lamp (254 nm).[11] If spots are not UV-active, use an iodine chamber or a chemical stain.

  • Interpret: Compare the lanes. The reaction is complete when the starting material spot in the "Rxn" lane has completely disappeared.

Protocol 2: Generic HPLC Method Development for Fischer Indole Reactions
  • System Preparation:

    • Column: Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Sample Preparation: Take a small aliquot of the reaction mixture, quench if necessary, and dilute it significantly (e.g., 100-fold) with a 50:50 mixture of water and acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

  • Run a Screening Gradient:

    • Time 0.0 min: 5% B

    • Time 10.0 min: 95% B

    • Time 12.0 min: 95% B

    • Time 12.1 min: 5% B

    • Time 15.0 min: 5% B (re-equilibration)

  • Analyze the Chromatogram: Identify the peaks for starting materials and the product (based on injections of standards or LC-MS data).

  • Optimize the Gradient: Based on the retention times from the screening run, adjust the gradient to improve separation around your compounds of interest. For example, if all your peaks elute between 4 and 6 minutes, you can use a shallower gradient in that window (e.g., ramp from 30% B to 50% B over 10 minutes).

Visualizations

Fischer_Indole_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Cyclization & Aromatization A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B +H⁺, -H₂O C Enamine (Ene-hydrazine) B->C Tautomerization D Di-imine Intermediate C->D +H⁺, Rearrangement E Cyclized Intermediate D->E Rearomatization & Cyclization F Indole Product E->F -NH₃, +H⁺

Caption: Simplified mechanism of the Fischer indole synthesis.

Reaction_Monitoring_Workflow Start Start Fischer Indole Reaction Sample Take Reaction Aliquot (Time = Tₓ) Start->Sample Prepare Prepare Sample (Dilute, Filter) Sample->Prepare Analyze Analyze Sample (TLC, HPLC, GC, NMR) Prepare->Analyze Interpret Interpret Data Analyze->Interpret Complete Reaction Complete? (No SM remaining) Interpret->Complete Troubleshoot Troubleshoot (Stalled? Side products?) Interpret->Troubleshoot Problem Detected Workup Proceed to Workup & Purification Complete->Workup Yes Continue Continue Reaction (Monitor at Tₓ₊₁) Complete->Continue No Continue->Sample

Caption: General workflow for monitoring reaction progress.

Troubleshooting_Tree Observation Analytical Observation Stalled Reaction Stalled? (High SM) Observation->Stalled SideProducts Unexpected Peaks? (Impurity Profile) Stalled->SideProducts No Action_Stalled Action: - Increase Temperature - Add More Catalyst - Check Reagent Purity Stalled->Action_Stalled Yes Purification Co-elution Issues? SideProducts->Purification No Action_SideProducts Action: - Identify by MS - Lower Temperature - Change Catalyst/Solvent SideProducts->Action_SideProducts Yes Action_Purification Action: - Change Eluent System - Try Reversed-Phase - Attempt Crystallization Purification->Action_Purification Yes Proceed Proceed with Optimization or Purification Purification->Proceed No Action_Stalled->Proceed Action_SideProducts->Proceed Action_Purification->Proceed

Caption: Decision tree for troubleshooting common issues.

References

  • Wikipedia. Fischer indole synthesis. [Link]

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  • Waters Corporation. Synthetic Reaction Monitoring Using the Waters ACQUITY UPLC H-Class PLUS Binary System Coupled to Photodiode Array and ACQUITY QDa Mass Detection. [Link]

  • MDPI. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. [Link]

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  • PubMed. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. [Link]

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  • Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Fischer Indole Synthesis: A Comparative Yield Analysis with Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

For over a century, the Fischer indole synthesis has remained a cornerstone in the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, natural products, and functional materials.[1] First reported by Emil Fischer and Friedrich Jourdan in 1883, this acid-catalyzed cyclization of arylhydrazones has demonstrated remarkable versatility.[1][2][3] This in-depth guide provides a comparative analysis of product yields when employing different substituted hydrazines, supported by experimental data and mechanistic insights to empower researchers in optimizing their synthetic strategies.

The Crucial Role of the Hydrazine Substituent

The choice of the substituted arylhydrazine is a critical parameter that significantly influences the reaction's efficiency and, in some cases, its viability. The electronic nature and steric profile of the substituents on the arylhydrazine ring dictate the reactivity of the intermediates and can either facilitate the desired cyclization or promote competing side reactions.[4][5] Understanding these effects is paramount for predicting reaction outcomes and troubleshooting challenging syntheses.

Delving into the Mechanism: A Tale of Electrons and Sterics

The Fischer indole synthesis proceeds through a well-elucidated, multi-step mechanism.[2][6] The key steps involve the formation of a phenylhydrazone, tautomerization to an enamine, a[2][2]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[2][6]

Fischer_Indole_Synthesis cluster_A Step 1: Hydrazone Formation cluster_B Step 2: Tautomerization cluster_C Step 3: [3,3]-Sigmatropic Rearrangement cluster_D Step 4: Cyclization & Ammonia Elimination Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Carbonyl Ketone Ketone/Aldehyde Ketone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Hydrazone_ref Arylhydrazone Indole Indole Product Diimine->Indole Cyclization & -NH3 Enamine_ref Enamine Diimine_ref Di-imine Intermediate

Caption: The multi-step reaction mechanism of the Fischer indole synthesis.

The electronic properties of the substituents on the arylhydrazine ring directly impact the key[2][2]-sigmatropic rearrangement step.

The Influence of Electron-Donating Groups (EDGs)

Electron-donating groups, such as methyl (-CH₃) or methoxy (-OCH₃), increase the electron density of the aromatic ring. This enhanced nucleophilicity of the enamine intermediate generally accelerates the rate of the[2][2]-sigmatropic rearrangement.[7][8] However, this is a double-edged sword. While a faster reaction is often desirable, excessively electron-rich systems can lead to a significant decrease in the overall yield.[4][5]

This is because strong electron-donating substituents can weaken the N-N bond in the protonated ene-hydrazine intermediate, promoting a competing heterolytic N-N bond cleavage pathway.[4][5] This cleavage leads to the formation of side products and ultimately prevents the desired cyclization, resulting in lower yields or even complete reaction failure.[4]

The Impact of Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups, such as nitro (-NO₂), decrease the electron density of the aryl ring. This reduction in nucleophilicity slows down the rate of the[2][2]-sigmatropic rearrangement.[7][8] While this may seem disadvantageous, the deactivation of the ring can suppress the undesired N-N bond cleavage, sometimes leading to cleaner reactions, albeit requiring more forcing conditions. However, in many cases, the deactivation is so pronounced that the desired cyclization is significantly hindered, resulting in low yields.[9]

Comparative Yield Analysis: A Data-Driven Perspective

The following table summarizes the reported yields for the Fischer indole synthesis using various substituted phenylhydrazines with isopropyl methyl ketone and 2-methylcyclohexanone. This data provides a quantitative comparison of the electronic effects of different substituents.

Substituent on PhenylhydrazineKetoneCatalyst/SolventYield (%)Reference
o-methylIsopropyl methyl ketoneAcetic AcidHigh[9][10]
m-methylIsopropyl methyl ketoneAcetic AcidHigh[9][10]
p-methylIsopropyl methyl ketoneAcetic AcidHigh[9][10]
o-nitroIsopropyl methyl ketoneAcetic Acid/HClNot successful in Acetic Acid alone[9][10]
p-nitroIsopropyl methyl ketoneAcetic AcidVery low (10%)[9]
p-nitroIsopropyl methyl ketoneAcetic Acid/HCl30%[9]
o-methyl2-methylcyclohexanoneAcetic AcidHigh[9][10]
m-methyl2-methylcyclohexanoneAcetic AcidHigh[9][10]
p-methyl2-methylcyclohexanoneAcetic AcidHigh[9][10]
o-nitro2-methylcyclohexanoneAcetic Acid (reflux)Moderate[9][10]
p-nitro2-methylcyclohexanoneAcetic Acid (reflux)Moderate[9][10]

Key Observations from the Data:

  • Electron-donating methyl groups consistently provide high yields of the corresponding indolenines with both ketones under relatively mild conditions.[9][10]

  • Electron-withdrawing nitro groups significantly hinder the reaction, especially with the less reactive isopropyl methyl ketone, leading to very low or no product formation in acetic acid alone.[9][10] The addition of a stronger acid (HCl) improves the yield for p-nitrophenylhydrazine with isopropyl methyl ketone, but it remains modest.[9]

  • The more reactive 2-methylcyclohexanone provides moderate yields even with the deactivated nitro-substituted hydrazines, highlighting the importance of the carbonyl component's structure.[9][10]

Experimental Protocols

The following protocols provide a general framework for performing the Fischer indole synthesis and specific examples for hydrazines bearing electron-donating and electron-withdrawing groups.

General Procedure for Hydrazone Formation
  • In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add the corresponding ketone or aldehyde (1.0-1.1 eq) to the solution.

  • The reaction mixture is typically stirred at room temperature or gently warmed (e.g., on a steam bath) for 1-2 hours.[1]

  • The resulting hydrazone can either be isolated by filtration upon precipitation or cooling, or used directly in the subsequent cyclization step.[11]

Example 1: Synthesis of 2,3,3,7-tetramethyl-3H-indole (with an EDG)
  • Reactants: o-tolylhydrazine hydrochloride and isopropyl methyl ketone.

  • Procedure:

    • A mixture of o-tolylhydrazine hydrochloride (1.0 eq) and isopropyl methyl ketone (1.1 eq) is stirred in glacial acetic acid at room temperature.

    • The reaction is monitored by TLC until the starting materials are consumed.

    • The reaction mixture is then poured into ice-water and neutralized with a base (e.g., NaOH solution).

    • The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 3H-indole.

Example 2: Synthesis of 2,3,3-trimethyl-5-nitro-3H-indole (with an EWG)
  • Reactants: p-nitrophenylhydrazine hydrochloride and isopropyl methyl ketone.

  • Procedure:

    • A mixture of p-nitrophenylhydrazine hydrochloride (1.0 eq) and isopropyl methyl ketone (1.1 eq) is suspended in a mixture of glacial acetic acid and concentrated hydrochloric acid.[9]

    • The reaction mixture is heated to reflux for several hours (e.g., 4 hours).[9]

    • After cooling to room temperature, the mixture is carefully poured into ice-water and neutralized with a saturated solution of sodium bicarbonate.

    • The precipitated product is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization or column chromatography.

Experimental_Workflow Start Start: Select Substituted Hydrazine and Carbonyl Hydrazone_Formation Hydrazone Formation (e.g., in Acetic Acid) Start->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization (Heating may be required) Hydrazone_Formation->Cyclization Workup Aqueous Workup & Neutralization Cyclization->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Column Chromatography/Recrystallization) Extraction->Purification Product Final Indole Product Purification->Product

Caption: A generalized experimental workflow for the Fischer indole synthesis.

Conclusion

The electronic nature of the substituents on the arylhydrazine ring plays a pivotal role in the outcome of the Fischer indole synthesis. While electron-donating groups can accelerate the reaction, they may also open up competing decomposition pathways, thereby reducing the overall yield. Conversely, electron-withdrawing groups tend to deactivate the system, leading to slower reactions and often requiring more stringent conditions, but can sometimes provide cleaner products by suppressing side reactions. A careful consideration of these electronic effects, in conjunction with the reactivity of the carbonyl partner, is essential for the successful design and execution of the Fischer indole synthesis.

References

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 5244–5247. [Link]

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  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

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  • Bernhardson, D. J., Hubbell, A. K., & Singer, R. A. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry, 86(7), 5085–5093. [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Padwa, A., & Kappe, C. O. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53935-53966. [Link]

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  • Ghafoor, S., Fatima, A., & Kushwah, M. S. (2023). Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. American Journal of Medical Science and Chemical Research, 5(10), 1-5. [Link]

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  • Bernhardson, D. J., Hubbell, A. K., & Singer, R. A. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry, 86(7), 5085–5093. [Link]

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A Comparative Spectroscopic Guide to Indoles from Diverse Synthetic Origins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of innovation. Its prevalence in pharmaceuticals and biologically active natural products necessitates robust and reliable synthetic methods. However, the synthetic route chosen can significantly impact the purity profile of the final indole product. This guide provides an in-depth spectroscopic comparison of indoles synthesized via classic and modern routes, offering insights into how the choice of synthesis can influence the final product's characteristics and purity. We will focus on 2-phenylindole as a representative example to illustrate key spectroscopic differences and the identification of potential process-related impurities.

The Enduring Importance of the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] From anti-migraine triptans to anti-cancer agents, the indole motif is a recurring feature in a multitude of approved drugs.[2] Consequently, the efficient and clean synthesis of substituted indoles is a perpetual area of focus in organic chemistry.[3] The seemingly subtle differences in byproducts arising from various synthetic pathways can have profound implications for downstream applications, particularly in pharmaceutical development where purity is paramount. Spectroscopic techniques are the primary tools for assessing this purity and confirming the structure of the desired product.[4]

Classical Routes to Indole Synthesis: A Spectroscopic Perspective

Traditional methods for indole synthesis, developed over a century ago, remain staples in both academic and industrial laboratories. Their longevity is a testament to their utility and broad applicability. However, they are often associated with harsh reaction conditions and the formation of characteristic impurities.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with a ketone or aldehyde.[2][5] It is one of the most widely used methods for indole synthesis.

Mechanism and Potential Impurities: The reaction proceeds through a[6][6]-sigmatropic rearrangement of the enehydrazine tautomer of the phenylhydrazone.[2] The acidic conditions and elevated temperatures can lead to several side reactions. When using unsymmetrical ketones, the formation of regioisomers is possible.[7] Other potential byproducts include those from aldol-type condensations of the starting ketone or Friedel-Crafts-type reactions catalyzed by the strong acid. In the synthesis of 2-phenylindole from acetophenone and phenylhydrazine, incomplete cyclization or side reactions of the acetophenone are the main concerns.

The Bischler-Möhlau Indole Synthesis

This method, reported by August Bischler and Richard Möhlau, involves the reaction of an α-halo-ketone with an excess of an aniline to form a 2-arylindole.[8][9]

Mechanism and Potential Impurities: The mechanism is surprisingly complex and can proceed through different pathways, sometimes leading to a mixture of regioisomers, including 3-arylindoles.[8][10] The harsh reaction conditions, often requiring high temperatures, can also lead to the formation of polymeric materials and other side products.[11] For the synthesis of 2-phenylindole from α-bromoacetophenone and aniline, the primary impurity of concern is the regioisomeric 3-phenylindole. Incomplete reaction can also leave behind the intermediate, N-phenyl-2-phenacyl-aniline.

Modern Palladium-Catalyzed Indole Syntheses: A Cleaner Approach?

The advent of transition-metal catalysis has revolutionized organic synthesis, and indole synthesis is no exception. Palladium-catalyzed methods often proceed under milder conditions with greater functional group tolerance and, in many cases, higher selectivity.

The Larock Indole Synthesis

Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[11][12]

Mechanism and Potential Impurities: The catalytic cycle involves oxidative addition of the o-haloaniline to a Pd(0) species, followed by alkyne insertion, intramolecular C-N bond formation, and reductive elimination to regenerate the catalyst.[12] Potential impurities can arise from homocoupling of the alkyne or the aniline starting materials. Incomplete cyclization can also be a source of impurities. With unsymmetrical alkynes, the regioselectivity of the alkyne insertion can sometimes lead to a mixture of isomeric indole products.[13]

The Buchwald-Hartwig Amination Approach

While not a direct indole synthesis in a single step, the Buchwald-Hartwig amination is a powerful tool for constructing the key C-N bond of the indole precursor.[3] For instance, the coupling of an o-haloaniline with a ketone can be followed by an acid-catalyzed cyclization, representing a modern adaptation of the Fischer indole synthesis.[14]

Mechanism and Potential Impurities: The Buchwald-Hartwig amination involves a palladium-catalyzed cross-coupling of an amine and an aryl halide.[3] Potential impurities can include unreacted starting materials, dehalogenated arenes, and products from side reactions of the phosphine ligands. The subsequent cyclization step can also introduce impurities similar to those seen in the classical Fischer synthesis, although the initial milder C-N bond formation can lead to a cleaner overall process.

Spectroscopic Comparison of 2-Phenylindole from Different Routes

The following sections detail the expected spectroscopic signatures for pure 2-phenylindole and discuss how the presence of common impurities from each synthetic route would manifest in the spectra.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and the identification of impurities.

Table 1: Representative ¹H and ¹³C NMR Data for 2-Phenylindole

¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~8.2 (broad s)sN-H
7.65d7.9H-4
7.62d7.9H-7
7.45t7.6Phenyl H-para
7.37t7.6Phenyl H-meta
7.15-7.25mH-5, H-6, Phenyl H-ortho
6.82sH-3
¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ, ppm) Assignment
137.9C-7a
136.0C-2
132.5Phenyl C-ipso
129.2Phenyl C-meta
128.8C-3a
128.0Phenyl C-para
125.5Phenyl C-ortho
122.5C-6
120.6C-5
120.3C-4
110.8C-7
100.2C-3

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Detecting Impurities with NMR:

  • Fischer Synthesis: Unreacted acetophenone would show a characteristic methyl singlet around δ 2.6 ppm in the ¹H NMR and a carbonyl signal around δ 198 ppm in the ¹³C NMR. Aldol condensation byproducts would introduce additional aliphatic and hydroxyl protons.

  • Bischler-Möhlau Synthesis: The key to detecting the 3-phenylindole regioisomer is the disappearance of the H-3 singlet around δ 6.8 ppm and the appearance of a new signal for the H-2 proton, typically further downfield.[6][15] The ¹³C NMR spectrum would also show significant shifts for the C-2 and C-3 carbons.[16] Unreacted N-phenyl-2-phenacyl-aniline would exhibit a methylene singlet in the ¹H NMR spectrum.

  • Palladium-Catalyzed Syntheses: The detection of byproducts in these reactions is highly dependent on the specific catalyst and substrates used. Unreacted starting materials are the most common impurities. In the Larock synthesis, homocoupled alkynes would present as new, often symmetrical, alkyne signals in the NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups.

Table 2: Key IR Absorptions for 2-Phenylindole

Functional Group Wavenumber (cm⁻¹) Appearance
N-H Stretch~3400Sharp
C-H Stretch (Aromatic)3100-3000Medium
C=C Stretch (Aromatic)1600-1450Multiple sharp bands
C-N Stretch1350-1250Medium

Detecting Impurities with IR:

  • Fischer & Bischler-Möhlau Syntheses: The presence of a carbonyl-containing impurity (e.g., unreacted ketone) would be indicated by a strong absorption in the 1650-1750 cm⁻¹ region.

  • Palladium-Catalyzed Syntheses: Impurities are less likely to introduce new, distinct functional groups detectable by IR unless they contain functionalities not present in the product, such as a terminal alkyne C-H stretch (~3300 cm⁻¹) in the case of the Larock synthesis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable fragmentation information.

Table 3: Mass Spectrometry Data for 2-Phenylindole

Technique Key m/z Values
Electron Ionization (EI)193 (M⁺), 165, 96.5

Detecting Impurities with MS:

  • The presence of impurities will be evident as additional molecular ion peaks in the mass spectrum. For example, the regioisomeric 3-phenylindole would have the same molecular weight as 2-phenylindole, but its fragmentation pattern might differ slightly.[6] Other byproducts with different molecular weights would be more readily identifiable.

Experimental Protocols

General Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve 5-10 mg of the indole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00).

  • IR Spectroscopy: For solid samples, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For liquid samples, a thin film between salt plates can be used.

  • Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for high-resolution mass spectrometry (HRMS) or via a gas chromatograph (GC-MS) for volatile compounds.

Representative Synthesis of 2-Phenylindole via Fischer Indole Synthesis
  • To a round-bottom flask, add acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 30 minutes to form the phenylhydrazone.

  • Remove the ethanol under reduced pressure.

  • To the resulting phenylhydrazone, add polyphosphoric acid (PPA) and heat the mixture to 150-170 °C for 15-30 minutes.

  • Cool the reaction mixture and carefully quench with ice-water.

  • Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization of Synthetic and Analytical Workflows

Synthesis_to_Analysis cluster_synthesis Synthetic Routes cluster_analysis Spectroscopic Analysis Fischer Fischer Synthesis (Phenylhydrazine + Acetophenone) Crude_Product Crude 2-Phenylindole (+ Potential Impurities) Fischer->Crude_Product Bischler Bischler-Möhlau Synthesis (α-Bromoacetophenone + Aniline) Bischler->Crude_Product Larock Larock Synthesis (o-Iodoaniline + Diphenylacetylene) Larock->Crude_Product NMR ¹H & ¹³C NMR Data_Comparison Comparative Data Analysis & Purity Assessment NMR->Data_Comparison IR IR Spectroscopy IR->Data_Comparison MS Mass Spectrometry MS->Data_Comparison Crude_Product->NMR Crude_Product->IR Crude_Product->MS Pure_Product Purified 2-Phenylindole Data_Comparison->Pure_Product Confirmation

Caption: Workflow from indole synthesis to spectroscopic analysis and purity assessment.

Impurity_Detection_Logic Spectrum Acquired Spectrum (NMR, IR, MS) Comparison Compare Spectrum to Reference Data Spectrum->Comparison Reference_Data Reference Spectra of Pure 2-Phenylindole Reference_Data->Comparison Impurity_Signatures Known Spectroscopic Signatures of Potential Byproducts Purity_Conclusion Assess Purity and Identify Contaminants Impurity_Signatures->Purity_Conclusion Impurity_ID Identify Additional Signals/ Deviations Comparison->Impurity_ID Discrepancies Found Comparison->Purity_Conclusion No Discrepancies Impurity_ID->Impurity_Signatures Correlate Signals

Caption: Logical framework for identifying impurities via spectroscopic comparison.

Conclusion

The choice of synthetic route for preparing indoles has a direct and predictable impact on the impurity profile of the final product. While classical methods like the Fischer and Bischler-Möhlau syntheses are robust, they are more prone to forming specific, characterizable byproducts. Modern palladium-catalyzed methods, such as the Larock synthesis, often offer a cleaner reaction profile but are not without their own potential for impurities. A thorough understanding of the reaction mechanism for each synthetic route, coupled with proficient application of spectroscopic techniques, is essential for the synthesis of high-purity indoles. This guide provides a framework for researchers to not only choose the most appropriate synthetic strategy for their target indole but also to confidently assess the purity and structural integrity of their final product.

References

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A Comparative Guide to the Biological Activity of Indole Derivatives from Diverse Hydrazine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent versatility and presence in numerous biologically active natural products and synthetic drugs underscore its significance.[1][2] This guide provides an in-depth comparative analysis of the biological activities of indole derivatives synthesized from different hydrazine precursors, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their discovery efforts. We will delve into the nuances of how the choice of hydrazine starting material—ranging from simple phenylhydrazine to more complex structures like isoniazid—can profoundly influence the anticancer, antimicrobial, and antioxidant profiles of the resulting indole compounds.

The rationale for this comparative approach is rooted in the principle of structure-activity relationships (SAR). The hydrazone linkage (-C=N-NH-), formed by the condensation of a hydrazine with an indole aldehyde or ketone, is a critical pharmacophore that imparts a wide spectrum of biological activities.[3] By systematically varying the hydrazine component, we can modulate the electronic and steric properties of the final indole derivative, thereby fine-tuning its interaction with biological targets.

Comparative Analysis of Biological Activities

The biological potential of indole-hydrazone derivatives is vast and varied. Here, we present a comparative overview of their anticancer, antimicrobial, and antioxidant activities, supported by experimental data from various studies. It is important to note that a direct head-to-head comparison is often challenging due to variations in experimental conditions across different studies. However, by collating and analyzing the available data, we can discern valuable trends and insights.

Anticancer Activity

Indole-based hydrazones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4] The mechanism of action is often multifaceted, involving the inhibition of crucial cellular processes like cell proliferation and the induction of apoptosis.[5]

A study on novel indolyl-methylidene substituted phenylsulfonylhydrazones demonstrated significant antiproliferative activity against MCF-7 (human breast adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines.[6] The presence of electron-withdrawing groups on the phenyl ring of the hydrazone moiety was found to enhance the anticancer activity.[7] For instance, a bis-indole hydrazone derivative displayed potent activity against MCF-7 cells with an IC50 value of 2.73 µM, which was more potent than the standard drug staurosporine (IC50 = 8.32 µM).[4] Another study reported that indole-hydrazone derivatives showed mild anticancer activity against the MCF-7 cell line, with inhibition percentages of 61% and 68% for compounds 2f and 2j, respectively, at a concentration of 100µg/ml.[8]

Indole Derivative Source Cancer Cell Line Activity Metric (IC50/Inhibition %) Reference
PhenylsulfonylhydrazineMCF-7IC50 < 6 µM (for 5 compounds)[6]
PhenylsulfonylhydrazineMDA-MB-231IC50 < 6 µM (for 2 compounds)[6]
ThiosemicarbazideMCF-7IC50 = 2.73 ± 0.14 µM[4]
Hydrazine HydrateMCF-761% and 68% inhibition at 100µg/ml[8]

This table summarizes representative data from different studies and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental protocols.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[9] Indole-hydrazone derivatives have shown considerable promise in this area, exhibiting broad-spectrum activity against both bacteria and fungi.[3]

A series of indole-3-aldehyde hydrazide/hydrazone derivatives were evaluated for their in vitro antimicrobial activities. These compounds displayed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, and Candida albicans.[3] Notably, indole anisic acid hydrazides showed better activity than indole nicotinic acid hydrazides, highlighting the influence of the hydrazine-derived moiety.[10] In another study, N-substituted indole derivatives with a hydrazide-hydrazone linkage showed potent activity against Gram-positive bacteria, with some compounds exhibiting almost two thousand times higher activity than nitrofurantoin against B. subtilis.[11]

Indole Derivative Source Microorganism Activity Metric (MIC in µg/mL) Reference
Various HydrazidesS. aureus6.25 - 100[3]
Various HydrazidesMRSA6.25 - 100[3]
Various HydrazidesE. coli6.25 - 100[3]
Various HydrazidesB. subtilis6.25 - 100[3]
Various HydrazidesC. albicans6.25 - 100[3]
4-Trifluoromethylbenzoic acid hydrazideVarious Fungi1.98 µM[11]

This table summarizes representative data from different studies and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental protocols.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of effective antioxidants a key therapeutic strategy.[12] Indole derivatives, particularly those incorporating a hydrazone linkage, have demonstrated significant antioxidant potential.[13] The indole nucleus itself, being an electron-rich aromatic system, can act as an electron donor, and this property is often enhanced by the presence of the hydrazone moiety.[13]

The antioxidant activity of indole-hydrazones is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[14] In one study, arylidene-1H-indole-2-carbohydrazones showed varying degrees of antioxidant activity, which was found to be dependent on the number and position of hydroxyl groups on the arylidene moiety.[15] Another study synthesized melatonin-based indole-hydrazide/hydrazone derivatives and found that the introduction of an imine group into the side chain increased the stability of the indole molecule, leading to high free radical scavenging activity.[13]

Indole Derivative Source Assay Activity Metric (e.g., IC50) Reference
Various Arylidene HydrazidesDPPH, FRAP, ORACActivity dependent on substitution[15]
Phenylhydrazine derivativesDPPH, Superoxide ScavengingHigh scavenging activity[13]
Indoleacetic acid and hydrazineDPPHCompound 3e showed better activity[16]

This table summarizes representative data from different studies and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental protocols.

Experimental Protocols

To ensure the reproducibility and validity of research findings, it is crucial to follow standardized and well-documented experimental protocols. Here, we provide detailed methodologies for the key assays used to evaluate the biological activities of indole derivatives.

Synthesis of Indole-Hydrazone Derivatives (General Procedure)

The synthesis of indole-hydrazone derivatives is typically achieved through a condensation reaction between an indole-3-carboxaldehyde and a substituted hydrazine.[17]

DOT Script for Synthesis Workflow

Synthesis_Workflow indole_aldehyde Indole-3-carboxaldehyde reaction_mixture Reaction Mixture indole_aldehyde->reaction_mixture hydrazine Substituted Hydrazine (e.g., Phenylhydrazine, Isoniazid) hydrazine->reaction_mixture solvent Solvent (e.g., Ethanol) solvent->reaction_mixture catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->reaction_mixture reflux Reflux reaction_mixture->reflux cooling Cooling & Crystallization reflux->cooling filtration Filtration & Washing cooling->filtration product Indole-Hydrazone Derivative filtration->product MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h to allow cell attachment cell_seeding->incubation1 treatment Treat cells with various concentrations of indole derivatives incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm using a microplate reader add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 Agar_Well_Diffusion cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prepare_agar Prepare Mueller-Hinton agar plates inoculate_plate Inoculate the agar surface with a standardized microbial suspension prepare_agar->inoculate_plate create_wells Create wells in the agar using a sterile borer inoculate_plate->create_wells add_compounds Add a defined volume of the indole derivative solution to the wells create_wells->add_compounds add_controls Add positive and negative controls add_compounds->add_controls incubation Incubate the plates at the appropriate temperature and time add_controls->incubation measure_zones Measure the diameter of the zone of inhibition (in mm) incubation->measure_zones DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prepare_dpph Prepare DPPH solution in methanol or ethanol mix_solutions Mix the DPPH solution with the sample or standard solutions prepare_dpph->mix_solutions prepare_samples Prepare serial dilutions of indole derivatives and a standard (e.g., Ascorbic Acid) prepare_samples->mix_solutions incubation Incubate in the dark at room temperature for 30 minutes mix_solutions->incubation read_absorbance Measure absorbance at 517 nm incubation->read_absorbance calculate_scavenging Calculate the percentage of DPPH radical scavenging activity read_absorbance->calculate_scavenging determine_ic50 Determine the IC50 value calculate_scavenging->determine_ic50

Sources

A Comparative Guide for the Synthesis of the Indole Nucleus: Fischer Indolization versus Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged heterocyclic motif, central to a vast array of pharmaceuticals, natural products, and functional materials. Consequently, the efficient and versatile construction of the indole ring system is a paramount objective in modern organic synthesis. This guide provides an in-depth, objective comparison of two prominent strategies for indole synthesis: the classic Fischer indole synthesis and modern palladium-catalyzed methods, with a focus on the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, substrate scope, functional group tolerance, and practical considerations of each methodology, supported by experimental data, to empower researchers in selecting the optimal synthetic route for their specific target molecules.

The Enduring Classic: The Fischer Indole Synthesis

First reported by Emil Fischer and Friedrich Jourdan in 1883, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry for over a century.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.

Mechanistic Pathway of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a well-elucidated, multi-step mechanism initiated by the acid-catalyzed reaction of an arylhydrazine with a carbonyl compound. The key steps are as follows:

  • Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine and a carbonyl compound to form the corresponding arylhydrazone.

  • Tautomerization to Enamine: The resulting hydrazone then undergoes tautomerization to its enamine isomer.

  • [2][2]-Sigmatropic Rearrangement: Following protonation, the enamine intermediate undergoes a crucial[2][2]-sigmatropic rearrangement, which is the key bond-forming step that establishes the indole framework. This step results in the formation of a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine intermediate subsequently rearomatizes, leading to the formation of an aminoacetal (or aminal).

  • Elimination of Ammonia: Finally, under the acidic conditions, the cyclic intermediate eliminates a molecule of ammonia to afford the stable, aromatic indole ring system.

Fischer_Indole_Synthesis cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Condensation (-H₂O) Ketone Aldehyde/Ketone Ketone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine Protonation (H⁺) Diimine Di-imine Intermediate Protonated_Enamine->Diimine [3,3]-Sigmatropic Rearrangement Cyclic_Aminal Cyclic Aminal Diimine->Cyclic_Aminal Aromatization & Cyclization Indole Indole Cyclic_Aminal->Indole Elimination of NH₃ (-NH₃, H⁺)

Caption: Reaction mechanism of the Fischer indole synthesis.

Scope and Limitations

The Fischer indole synthesis is compatible with a wide range of substituted arylhydrazines and carbonyl compounds. The electronic nature of the substituents on the arylhydrazine and the structure of the carbonyl partner can significantly influence the reaction conditions and the yield of the resulting indole.

However, the classical Fischer indole synthesis has several notable limitations:

  • Harsh Reaction Conditions: The reaction often requires strong acids (Brønsted or Lewis acids) and elevated temperatures, which can be incompatible with sensitive functional groups.[3]

  • Availability of Arylhydrazines: The synthesis is dependent on the availability of the corresponding arylhydrazine precursors, which can be unstable or challenging to prepare.

  • Regioselectivity Issues: Unsymmetrical ketones can lead to the formation of regioisomeric indole products.[4]

  • Failure with Certain Substrates: The reaction is known to fail with certain substrates, such as acetaldehyde, preventing the direct synthesis of the parent indole. Additionally, electron-donating substituents on the enamine portion can lead to undesired side reactions.

The Modern Contender: Buchwald-Hartwig Amination in Indole Synthesis

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of C-N bonds. While initially developed for the synthesis of arylamines, its application has been extended to the de novo synthesis of indoles, offering a milder and often more functional group tolerant alternative to the classical Fischer synthesis.

There are two main strategies for employing the Buchwald-Hartwig amination in indole synthesis:

  • A Modern Entry to the Fischer Indole Synthesis: This approach utilizes the Buchwald-Hartwig amination to synthesize the arylhydrazine or arylhydrazone precursors, which are then subjected to traditional Fischer cyclization conditions. This "Buchwald modification" significantly broadens the scope of the Fischer indole synthesis by allowing for the use of readily available aryl halides instead of often unstable arylhydrazines.[5]

  • De Novo Indole Ring Formation: More advanced strategies involve the direct, one-pot synthesis of the indole nucleus from readily available starting materials like anilines and ketones, or through intramolecular cyclization of suitably functionalized precursors. These methods often involve a sequence of palladium-catalyzed steps, including C-N bond formation and C-H activation/cyclization.

Mechanistic Pathway of a De Novo Palladium-Catalyzed Indole Synthesis

While several variations exist, a general mechanistic pathway for a de novo indole synthesis from an aniline and a ketone involves the following key steps:

  • Imine Formation: Condensation of the aniline and ketone to form an N-aryl imine.

  • Oxidative Addition: Oxidative addition of a palladium(0) catalyst to a C-H bond of the ketone-derived portion of the imine.

  • Intramolecular C-H Activation/Annulation: Intramolecular C-H activation of the ortho-position of the aniline ring, followed by reductive elimination to form the indole C2-C3 bond.

  • Catalyst Regeneration: The active palladium(0) catalyst is regenerated, completing the catalytic cycle.

Buchwald_Hartwig_Indole_Synthesis cluster_start Starting Materials Aniline Aniline Imine N-Aryl Imine Aniline->Imine Condensation (-H₂O) Ketone Ketone Ketone->Imine Oxidative_Addition Oxidative Addition Complex Imine->Oxidative_Addition C-H Activation Pd0 Pd(0)Lₙ Pd0->Oxidative_Addition Cyclization_Intermediate Palladacycle Intermediate Oxidative_Addition->Cyclization_Intermediate Intramolecular C-H Activation Indole Indole Cyclization_Intermediate->Indole Reductive Elimination Indole->Pd0 Catalyst Regeneration

Sources

A Comparative Guide to Brønsted vs. Lewis Acid Catalysis in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a venerable yet persistently relevant reaction in organic chemistry, stands as a cornerstone for the construction of the indole nucleus.[1] Discovered in 1883 by Emil Fischer, this acid-catalyzed cyclization of arylhydrazones remains a pivotal method for accessing a privileged scaffold found in a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] The choice between a Brønsted and a Lewis acid as the catalyst is a critical parameter that profoundly influences reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth, objective comparison of these two catalytic systems, supported by mechanistic insights and experimental data to inform catalyst selection and reaction optimization.

The Mechanistic Crossroads: Brønsted vs. Lewis Acid Activation

The Fischer indole synthesis proceeds through a multi-step mechanism, initiated by the formation of an arylhydrazone from an arylhydrazine and a carbonyl compound.[4][5] The crucial subsequent steps, tautomerization to an enamine and the key[6][6]-sigmatropic rearrangement, are where the choice of acid catalyst exerts its primary influence.[4][7]

Brønsted Acid Catalysis: In this classic approach, a proton donor (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA)) protonates the hydrazone.[4][8] This protonation facilitates the tautomerization to the reactive enamine intermediate. The subsequent[6][6]-sigmatropic rearrangement, a concerted pericyclic reaction, is the rate-determining step and is accelerated by the acidic conditions. The resulting diimine intermediate then undergoes acid-catalyzed cyclization and elimination of ammonia to afford the aromatic indole.[4][7]

Lewis Acid Catalysis: Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃, FeCl₃) function as electron pair acceptors.[8][9] They can coordinate to the nitrogen atom of the hydrazone, which enhances its electrophilicity and promotes the tautomerization to the enamine. More significantly, the Lewis acid can also coordinate to the carbonyl oxygen of the starting ketone or aldehyde, facilitating the initial hydrazone formation. During the key rearrangement and cyclization steps, the Lewis acid continues to play a role by activating the relevant intermediates.[3]

Performance Comparison: A Data-Driven Analysis

The selection of an appropriate acid catalyst is a critical determinant for the success of the Fischer indole synthesis. The following table summarizes a comparison of key performance metrics for Brønsted and Lewis acids, compiled from various sources. It is important to note that direct comparisons can be challenging due to variations in substrates, solvents, and reaction conditions across different studies.

ParameterBrønsted Acids (e.g., PPA, PTSA, HCl)Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃)Key Considerations & Insights
Reaction Conditions Often require high temperatures and strong acids.Can often proceed under milder conditions.Lewis acids may offer advantages for sensitive substrates that are prone to degradation under harsh Brønsted acid conditions.[10]
Yields Highly variable, but can be excellent for simple substrates.Generally good to excellent yields are reported for a wide variety of substrates.[3]The choice of a specific Lewis acid can significantly impact yield.[11]
Substrate Scope Broad, but can be limited by acid-sensitive functional groups.Often demonstrates a broader substrate scope, tolerating a wider range of functional groups.Some Lewis acids may be incompatible with certain functional groups, leading to side reactions.
Catalyst Handling Can be corrosive and require careful handling (e.g., PPA is viscous and difficult to handle).Many are solids and easier to handle, though some are moisture-sensitive (e.g., AlCl₃).The use of milder Brønsted acids like PTSA can mitigate some handling issues.
Work-up Often requires neutralization and can sometimes be complicated.Work-up procedures can be simpler, though quenching of the Lewis acid is necessary.The choice of solvent can significantly influence the ease of work-up for both systems.[11]
Regioselectivity For unsymmetrical ketones, the regioselectivity can be influenced by the acid strength and reaction temperature.The nature of the Lewis acid and its coordination properties can influence the regiochemical outcome.Studies have shown that the properties of the Lewis acid do not always exert a systematic influence on regioselectivity.[11]

Mechanistic Diagrams

To visually compare the catalytic cycles, the following diagrams illustrate the key steps in both Brønsted and Lewis acid-catalyzed Fischer indole synthesis.

Bronsted_Acid_Catalysis cluster_start Start cluster_catalysis Catalytic Cycle cluster_end End Arylhydrazone Arylhydrazone Protonation Protonation (H⁺) Arylhydrazone->Protonation + H⁺ Enamine Enamine Intermediate Protonation->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Diimine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Elimination Elimination of NH₃ Cyclization->Elimination Indole Indole Elimination->Indole - NH₃, - H⁺

Caption: Brønsted Acid Catalytic Cycle in Fischer Indole Synthesis.

Lewis_Acid_Catalysis cluster_start Start cluster_catalysis Catalytic Cycle cluster_end End Arylhydrazone Arylhydrazone Coordination Coordination (Lewis Acid) Arylhydrazone->Coordination + Lewis Acid Enamine Enamine Intermediate Coordination->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Diimine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Elimination Elimination of NH₃ Cyclization->Elimination Indole Indole Elimination->Indole - NH₃, - Lewis Acid

Caption: Lewis Acid Catalytic Cycle in Fischer Indole Synthesis.

Practical Considerations and Experimental Design

The choice between a Brønsted and a Lewis acid catalyst is not merely a matter of academic preference but a critical decision in the practical execution of the Fischer indole synthesis.

Catalyst Selection Workflow:

Catalyst_Selection Start Define Substrate (Arylhydrazine, Carbonyl) AcidSensitive Are functional groups acid-sensitive? Start->AcidSensitive LewisAcid Consider Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) AcidSensitive->LewisAcid Yes BronstedAcid Consider Brønsted Acids (e.g., PPA, PTSA) AcidSensitive->BronstedAcid No MildLewis Mild Lewis Acids (e.g., ZnCl₂) LewisAcid->MildLewis StrongLewis Stronger Lewis Acids (e.g., AlCl₃, FeCl₃) LewisAcid->StrongLewis MildBronsted Mild Brønsted Acids (e.g., PTSA, Acetic Acid) BronstedAcid->MildBronsted StrongBronsted Strong Brønsted Acids (e.g., H₂SO₄, PPA) BronstedAcid->StrongBronsted Optimization Reaction Optimization (Solvent, Temperature, Time) MildLewis->Optimization StrongLewis->Optimization MildBronsted->Optimization StrongBronsted->Optimization FinalProduct Desired Indole Product Optimization->FinalProduct

Caption: Decision workflow for catalyst selection in Fischer indole synthesis.

Experimental Protocols

To provide a practical context, the following are representative, step-by-step methodologies for both a classic Brønsted acid-catalyzed and a modern Lewis acid-catalyzed Fischer indole synthesis.

Protocol 1: Brønsted Acid-Catalyzed Synthesis of 2-Phenylindole

This protocol is adapted from a standard procedure utilizing a mixture of acetic and hydrochloric acid.[1]

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • 95% Ethanol

  • Water

Procedure:

  • Synthesis of Acetophenone Phenylhydrazone:

    • A mixture of acetophenone (4.0 g, 0.33 mol) and phenylhydrazine (3.6 g, 0.33 mol) is warmed on a steam bath for 1 hour.[1]

    • The hot mixture is dissolved in 80 mL of 95% ethanol.[1]

    • Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.[1]

    • The product is collected by filtration and washed with 25 mL of cold ethanol. A second crop of crystals can be obtained by concentrating the combined filtrate and washings.[1]

    • The combined solids are dried under reduced pressure. The typical yield of acetophenone phenylhydrazone is 87-91%.[1]

  • Indolization:

    • A mixture of the prepared acetophenone phenylhydrazone and anhydrous zinc chloride (or another suitable Brønsted acid catalyst) is heated.

    • The mass will become liquid after 3-4 minutes, and the evolution of white fumes will begin.[1]

    • The beaker is removed from the bath, and stirring is continued for 5 minutes.[1]

    • The hot reaction mixture is poured into a beaker containing 400 mL of water.[1]

    • 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to the beaker to dissolve any salts.[1]

    • The crude 2-phenylindole is collected by filtration, washed with 200 mL of water, and then recrystallized from hot 95% ethanol.[1]

    • The recrystallized product is washed with 25 mL of ethanol. The total yield of 2-phenylindole is typically 72-80%.[1]

Protocol 2: Lewis Acid-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol outlines a microwave-assisted synthesis using zinc chloride as the Lewis acid catalyst.[3]

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Zinc chloride (ZnCl₂)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup:

    • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine phenylhydrazine (1.0 equivalent), cyclohexanone (1.1 equivalents), and a catalytic amount of zinc chloride in ethanol.[3]

  • Reaction Execution:

    • Seal the vessel and place it in a microwave reactor.

    • Heat the mixture to the desired temperature (e.g., 110 °C) and hold for the specified time (e.g., 10-30 minutes).[3]

    • Monitor the internal pressure and temperature throughout the reaction.[3]

  • Work-up:

    • After the reaction is complete, cool the vessel to room temperature.[3]

    • Add deionized water to the reaction mixture to precipitate the crude product.[3]

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.[3]

    • The crude 1,2,3,4-tetrahydrocarbazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[3]

Conclusion

Both Brønsted and Lewis acids are effective catalysts for the Fischer indole synthesis, each with its own set of advantages and disadvantages. Brønsted acids, particularly the classical choices like PPA and H₂SO₄, are powerful catalysts but their harsh nature can limit their applicability with sensitive substrates. Lewis acids, on the other hand, often allow for milder reaction conditions and can exhibit a broader substrate scope. The choice of catalyst should be guided by the specific substrates, desired reaction conditions, and safety considerations.[3] As research in this area continues, the development of more efficient and selective catalytic systems, including chiral Brønsted and Lewis acids for asymmetric Fischer indole synthesis, will undoubtedly expand the synthetic utility of this venerable reaction.[12]

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Fischer indole synthesis. Retrieved from [Link]

  • Mondal, M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52716-52741. DOI:10.1039/C7RA10716A. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • ChemistryViews. (2021, April 8). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Organic Chemistry. (2021, January 25). Fischer Indole Synthesis Mechanism [Video]. YouTube. Retrieved from [Link]

  • Robinson, B. (1969). Studies on the Fischer indole synthesis. Chemical Reviews, 69(2), 227–250. DOI:10.1021/cr60258a004. Retrieved from [Link]

  • Singh, F. V., & Mangaonkar, S. R. (2018). Recent Advances in the Construction of Indole Scaffolds. Der Pharma Chemica, 10(3), 133-148. Retrieved from [Link]

  • Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Retrieved from [Link]

  • Petrucci, F., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3248. DOI:10.3390/molecules25143248. Retrieved from [Link]

  • Organic Chemistry Explained. (2024, December 23). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

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  • Al-Mousawi, S. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(3), 1863-1870. DOI:10.3390/molecules15031863. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Hydrazine Efficacy in Natural Product Synthesis: A Comparative Analysis of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the successful synthesis of complex natural products. Among the myriad of synthetic transformations, the Fischer indole synthesis stands as a cornerstone for the construction of the indole nucleus, a privileged scaffold in a vast array of bioactive natural products and pharmaceuticals. The choice of the hydrazine precursor in this reaction profoundly influences its efficacy, dictating yields, reaction kinetics, and even the feasibility of the desired cyclization.

This guide provides an in-depth technical comparison of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride against other commonly employed hydrazines in the context of natural product synthesis. By delving into the electronic and steric effects of substituents and presenting supporting experimental data, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis, a venerable reaction discovered in 1883, proceeds through the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[1][2] The generally accepted mechanism involves the tautomerization of the hydrazone to an ene-hydrazine, followed by a[3][3]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to furnish the aromatic indole ring.[4]

The electronic nature of the substituents on the phenylhydrazine ring plays a critical role in this cascade. Electron-donating groups (EDGs) can facilitate the key[3][3]-sigmatropic rearrangement, often leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups (EWGs) can retard the reaction, sometimes necessitating more forcing conditions.[5][6]

Fischer_Indole_Synthesis A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B H+ C Ene-hydrazine (Tautomerization) B->C Tautomerization D [3][3]-Sigmatropic Rearrangement C->D Heat, H+ E Cyclization & Aromatization D->E -NH3 F Indole Product E->F

Comparative Efficacy of Substituted Hydrazines: Experimental Data

The following table summarizes a comparative study of various substituted phenylhydrazines in the mechanochemical Fischer indole synthesis with propiophenone. This data provides a quantitative basis for understanding the impact of substituents on reaction efficiency.

Hydrazine ReagentSubstituent NatureYield (%)Reference
PhenylhydrazineUnsubstituted56[7]
4-MethylphenylhydrazineElectron-Donating (Weak)56[7]
4-MethoxyphenylhydrazineElectron-Donating (Strong)79[7]
4-ChlorophenylhydrazineElectron-Withdrawing (Weak)Low Conversion[7]
(3-Chloro-4-methoxyphenyl)hydrazine HClMixed EffectsData Not Available in Comparative Study
4-NitrophenylhydrazineElectron-Withdrawing (Strong)10-30[4]

As the data illustrates, the strongly electron-donating methoxy group in 4-methoxyphenylhydrazine leads to a significantly higher yield compared to the unsubstituted phenylhydrazine. Conversely, the electron-withdrawing chloro and nitro groups have a detrimental effect on the reaction outcome, with 4-chlorophenylhydrazine resulting in low conversion and 4-nitrophenylhydrazine affording low to moderate yields under different conditions.[4][7]

In Focus: this compound

This compound presents an interesting case with both an electron-withdrawing chloro group and an electron-donating methoxy group on the phenyl ring. The interplay of these opposing electronic effects, combined with their specific substitution pattern, can offer unique advantages in certain synthetic contexts. The methoxy group can still facilitate the reaction, while the chloro substituent can serve as a synthetic handle for further functionalization or influence the regioselectivity of the cyclization.

Experimental Protocol: General Fischer Indole Synthesis
  • Hydrazone Formation (in situ): In a round-bottom flask, dissolve the ketone or aldehyde (1.0 eq.) and the substituted phenylhydrazine hydrochloride (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof).

  • Acid Catalysis: Add a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂) catalyst. The choice and amount of catalyst may need to be optimized for specific substrates.

  • Reaction: Heat the reaction mixture to reflux or the desired temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, neutralize the mixture with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Natural Product Synthesis

The strategic choice of a hydrazine precursor is often dictated by the specific structural motifs present in the target natural product. The following examples showcase the application of different hydrazines in the total synthesis of complex molecules.

  • Indomethacin (using 4-Methoxyphenylhydrazine): The non-steroidal anti-inflammatory drug (NSAID) Indomethacin features a 5-methoxyindole core. Its synthesis classically employs 4-methoxyphenylhydrazine, where the electron-donating methoxy group facilitates the key Fischer indole cyclization.[8]

  • Strychnine (using Phenylhydrazine): The landmark total synthesis of the complex alkaloid Strychnine by Woodward utilized the unsubstituted phenylhydrazine in the initial Fischer indole step to construct the core indole framework.[1][3]

  • Ellipticine Derivatives (using substituted hydrazines): The synthesis of derivatives of the anticancer agent Ellipticine often involves the Fischer indole synthesis with appropriately substituted phenylhydrazines to introduce desired functionalities on the carbazole skeleton.[9]

Hydrazine_Selection Start Substrate & Target Molecule Analysis HighYield High Yield Required? Start->HighYield EDG Use Hydrazine with Electron-Donating Group (e.g., 4-methoxyphenylhydrazine) HighYield->EDG Yes Unsubstituted Consider Unsubstituted Phenylhydrazine HighYield->Unsubstituted No Handle Synthetic Handle Needed? EDG->Handle Unsubstituted->Handle Substituted Select Hydrazine with Desired Substituent (e.g., (3-Chloro-4-methoxyphenyl)hydrazine) Handle->Substituted Yes EWG Consider Hydrazine with Electron-Withdrawing Group (e.g., 4-nitrophenylhydrazine) (Expect lower yield) Handle->EWG No Final Optimized Synthesis Substituted->Final EWG->Final

Conclusion and Future Outlook

The choice of hydrazine in the Fischer indole synthesis is a critical parameter that can significantly impact the success of a synthetic campaign. While hydrazines bearing electron-donating groups, such as 4-methoxyphenylhydrazine, generally provide higher yields, the utility of reagents like this compound should not be overlooked. The presence of both electron-donating and electron-withdrawing groups offers a nuanced reactivity profile that can be advantageous for introducing specific functionalities and influencing regioselectivity.

Future research in this area will likely focus on the development of novel hydrazine reagents with tailored electronic and steric properties to further enhance the scope and efficiency of the Fischer indole synthesis. Additionally, the continued exploration of milder and more environmentally benign reaction conditions will be crucial for the application of this powerful transformation in large-scale natural product synthesis and drug manufacturing.

References

  • Strychnine total synthesis - Wikipedia.

  • Organic synthesis of indomethacin - The Science Snail.

  • Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis - PubMed Central.

  • Synthesis of Strychnine | Chemical Reviews - ACS Publications.

  • Total synthesis of strychnine 5 | Download Scientific Diagram - ResearchGate.

  • The total synthesis of strychnine - ResearchGate.

  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J.

  • Synthesis of >14>C‐labeled halogen substituted indole‐3‐acetic acids.

  • Why Do Some Fischer Indolizations Fail? - PMC - NIH.

  • A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride - Benchchem.

  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A.

  • Novel 11-Substituted Ellipticines as Potent Anticancer Agents with Divergent Activity against Cancer Cells - NIH.

  • New 3H-indole synthesis by Fischer's method. Part I - PubMed.

  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH.

  • Fischer indole synthesis - Wikipedia.

  • A Head-to-Head Battle of Reagents: Cost-Benefit Analysis of 4-Cyanophenylhydrazine Hydrochloride in Indole Synthesis - Benchchem.

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A Senior Application Scientist's Guide to Indole Synthesis: A Cost-Benefit Analysis of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1] The development of efficient and versatile methods for its synthesis is, therefore, a critical endeavor for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of prominent indole synthesis methodologies, from venerable classical named reactions to modern palladium-catalyzed approaches. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide a cost-benefit analysis that considers not only chemical yield but also factors such as reagent cost, operational complexity, and green chemistry metrics.

Classical Indole Syntheses: The venerable workhorses

Classical indole syntheses, many of which have been staples in the organic chemist's toolbox for over a century, are characterized by their often readily available starting materials and conceptually straightforward bond disconnections. However, they can be limited by harsh reaction conditions, poor functional group tolerance, and sometimes, low yields.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction remains one of the most widely used methods for indole synthesis.[2] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[3]

Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. A key[4][4]-sigmatropic rearrangement of the protonated ene-hydrazine is the rate-determining step, leading to a di-imine intermediate. This intermediate then undergoes cyclization and elimination of ammonia to afford the aromatic indole.[5]

Advantages:

  • Readily available and relatively inexpensive starting materials (phenylhydrazines and carbonyl compounds).

  • Can be performed as a one-pot reaction.[6]

  • A vast body of literature and well-established procedures.

Disadvantages:

  • Often requires harsh acidic conditions (e.g., strong Brønsted or Lewis acids) and high temperatures, which can limit functional group tolerance.[3]

  • The reaction fails with acetaldehyde, meaning indole itself cannot be directly synthesized.[2]

  • Unsymmetrical ketones can lead to mixtures of regioisomers.[6]

  • Can produce significant waste, leading to a high E-factor.

Cost-Benefit Analysis: The Fischer synthesis is often the most cost-effective method for simple, substituted indoles, especially on a large scale, due to the low cost of the basic starting materials. However, the cost of waste disposal and the potential for low yields with complex substrates can offset this initial advantage.

The Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-ketone with an excess of an aniline to form a 2-aryl-indole.[1][7]

Mechanism: The reaction begins with the alkylation of the aniline with the α-halo-ketone to form an α-arylaminoketone intermediate. This intermediate then undergoes an acid-catalyzed cyclization and dehydration to yield the indole.[8]

Advantages:

  • Provides access to 2-arylindoles, a common motif in pharmacologically active compounds.

  • Recent modifications using microwave irradiation can lead to milder conditions and improved yields.[9]

Disadvantages:

  • Historically plagued by harsh reaction conditions, low yields, and unpredictable regioselectivity.[7]

  • Requires an excess of the aniline starting material.

  • The α-halo-ketone starting materials can be lachrymatory and require careful handling.

Cost-Benefit Analysis: The starting materials are generally accessible and moderately priced. The main cost driver can be the energy input required for the traditionally high reaction temperatures and the potential for low yields, which necessitates more starting material and purification efforts.

The Reissert Indole Synthesis

The Reissert synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated.[3][10]

Mechanism: The first step involves a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate. This intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid, where the nitro group is reduced to an amine, which then intramolecularly condenses with the ketone to form the indole ring.[3]

Advantages:

  • Provides a route to indoles with a carboxylic acid handle at the 2-position, which can be useful for further functionalization.

  • The starting materials, o-nitrotoluenes and diethyl oxalate, are commercially available and relatively inexpensive.

Disadvantages:

  • The multi-step nature of the process can be time-consuming.

  • The reduction step often employs stoichiometric amounts of reducing agents, which can generate significant waste.

  • The final decarboxylation step requires heating, which adds to the energy cost.[10]

Cost-Benefit Analysis: While the starting materials are affordable, the multi-step nature and the use of stoichiometric reagents can increase the overall cost and environmental impact, particularly on a larger scale.

Modern Palladium-Catalyzed Indole Syntheses: Precision and Versatility

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and greater control over regioselectivity. Palladium-catalyzed methods, in particular, have become powerful tools for the construction of complex indole-containing molecules.

The Larock Indole Synthesis

Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodo- or o-bromoaniline) with a disubstituted alkyne.[11][12]

Mechanism: The catalytic cycle begins with the oxidative addition of the o-haloaniline to a Pd(0) species. The alkyne then coordinates to the resulting Pd(II) complex and undergoes migratory insertion. The final steps involve an intramolecular C-N bond formation and reductive elimination to regenerate the Pd(0) catalyst and yield the 2,3-disubstituted indole.[12]

Advantages:

  • High degree of regioselectivity, with the bulkier alkyne substituent generally ending up at the 2-position of the indole.[13]

  • Excellent functional group tolerance.

  • Often proceeds under relatively mild conditions.

  • Provides access to a wide range of 2,3-disubstituted indoles with high yields, often exceeding 80%.[11]

Disadvantages:

  • The cost of the palladium catalyst can be a significant factor, although catalyst loadings are often low.[14]

  • o-Iodoanilines are generally more expensive than their bromo or chloro counterparts.

  • The reaction can be sensitive to the choice of ligands and reaction conditions.

Cost-Benefit Analysis: The higher initial cost of the palladium catalyst and potentially more expensive starting materials is often justified by the high yields, excellent functional group tolerance, and high regioselectivity, which can simplify purification and lead to a more efficient overall synthesis, especially for complex target molecules.

The Bartoli Indole Synthesis

The Bartoli synthesis is a unique method for the preparation of 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents.[15]

Mechanism: The reaction is thought to proceed via the addition of the vinyl Grignard reagent to the nitro group, followed by a[4][4]-sigmatropic rearrangement. Subsequent cyclization and aromatization lead to the 7-substituted indole. The presence of a bulky ortho substituent is crucial for the success of the reaction.[15][16]

Advantages:

  • Provides a direct route to 7-substituted indoles, which can be difficult to access via other methods.[15]

  • The starting ortho-substituted nitroarenes are often readily available.

Disadvantages:

  • Requires a large excess (typically three equivalents) of the Grignard reagent.[15]

  • The reaction is generally limited to ortho-substituted nitroarenes; other isomers often give low yields or different products.[4]

  • Grignard reagents are sensitive to moisture and require anhydrous reaction conditions.

Cost-Benefit Analysis: The cost of the vinyl Grignard reagent, which is used in excess, is a major consideration. However, for the synthesis of specific 7-substituted indoles that are challenging to prepare otherwise, the Bartoli synthesis offers a valuable and often cost-effective solution.

Other Modern Palladium-Catalyzed Methods

Beyond the named reactions, several other palladium-catalyzed strategies are widely employed for indole synthesis, including Heck, Sonogashira, and Buchwald-Hartwig couplings.

  • Heck Coupling: Intramolecular Heck reactions of N-alkenyl-o-haloanilines are a powerful method for the synthesis of indoles.[17]

  • Sonogashira Coupling: The coupling of a terminal alkyne with an o-haloaniline, followed by a cyclization step, provides a versatile route to 2-substituted indoles.[6]

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction can be used to construct the indole ring through either intermolecular or intramolecular pathways.[8]

These methods offer high efficiency and functional group tolerance but share the common consideration of the cost associated with palladium catalysts and the necessary ligands.

Quantitative Comparison and Green Chemistry Metrics

To provide a more objective comparison, it is useful to consider green chemistry metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI).

  • Atom Economy (AE): A measure of how many atoms from the reactants are incorporated into the final product. A higher AE indicates a more efficient reaction.

  • E-Factor: The ratio of the mass of waste produced to the mass of the desired product. A lower E-factor is more environmentally friendly.[18]

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more sustainable process.[19]

Methodology Typical Yield (%) Atom Economy (%) Estimated E-Factor Estimated PMI *Relative Cost
Fischer 60-80~85%10-2050-100Low
Bischler-Möhlau 40-70~75%15-3075-150Low-Medium
Reissert 50-70~60%20-40100-200Low-Medium
Larock 70-95~90%5-1525-75Medium-High
Bartoli 40-80~50%30-60150-300Medium

*These are estimated values for representative examples and can vary significantly depending on the specific substrates, reaction conditions, and work-up procedures.

Experimental Protocols

Detailed, step-by-step methodologies for key indole syntheses are provided below.

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole

Step 1: Formation of Acetophenone Phenylhydrazone

  • In a round-bottom flask, combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq).

  • Add glacial acetic acid (5-10 vol) and a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Heat the mixture at 80-100 °C for 1-2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the acetophenone phenylhydrazone.

Step 2: Cyclization to 2-Phenylindole

  • In a separate flask, place the dried acetophenone phenylhydrazone (1.0 eq).

  • Add a Lewis acid catalyst, such as anhydrous zinc chloride (2-3 eq).

  • Heat the mixture to 170-180 °C for 30-60 minutes.

  • Cool the reaction mixture and quench with dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 2-phenylindole.

Experimental Protocol: Larock Indole Synthesis of a 2,3-Disubstituted Indole
  • To a Schlenk tube, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., PPh₃, 4 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the o-iodoaniline (1.0 eq), the disubstituted alkyne (1.2 eq), and anhydrous DMF.

  • Heat the reaction mixture to 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 2,3-disubstituted indole.[11]

Experimental Protocol: Bartoli Indole Synthesis of 7-Methylindole
  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 2-nitrotoluene (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3.0 eq, 1.0 M in THF) via the dropping funnel.

  • Allow the reaction mixture to warm to -40 °C and stir for 4-6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 7-methylindole.[20]

Visualization of Methodologies

To aid in the selection of an appropriate synthetic strategy, the following diagrams illustrate the general workflows and decision-making logic.

Caption: Workflow for the Fischer Indole Synthesis.

Caption: Workflow for the Larock Indole Synthesis.

Caption: Decision tree for selecting an indole synthesis methodology.

Conclusion and Future Outlook

The choice of an indole synthesis methodology is a multifaceted decision that requires a careful evaluation of the target structure's complexity, the desired scale of the reaction, cost considerations, and environmental impact. Classical methods like the Fischer synthesis remain highly relevant for the preparation of simpler indoles on a large scale due to their low cost and operational simplicity. However, for complex, highly functionalized indole targets, the precision, versatility, and milder conditions of modern palladium-catalyzed methods, such as the Larock and Buchwald-Hartwig reactions, often provide a more efficient and ultimately more cost-effective solution.

Future developments in indole synthesis will likely focus on further improving the sustainability of these processes. This includes the development of more active and recyclable catalysts, the use of greener solvents, and the design of more atom-economical reaction pathways. As the demand for complex indole-containing molecules continues to grow, the development of innovative and sustainable synthetic methodologies will remain a key area of research in the chemical sciences.

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A Comparative Guide to Green Chemistry Metrics for the Fischer Indole Synthesis of 6-Chloro-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the synthesis of the indole scaffold is a foundational task. The indole nucleus is a "privileged structure" integral to a vast range of natural products and pharmaceuticals, from the amino acid tryptophan to anti-migraine drugs of the triptan class.[1][2][3] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing this vital heterocycle.[1][4] However, the classical execution of this reaction often relies on harsh acidic conditions, high temperatures, and significant solvent use, posing environmental and safety challenges.

This guide provides a critical evaluation of the Fischer indole synthesis through the lens of modern green chemistry. We will use the synthesis of a substituted indole from (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride as our case study. By objectively comparing the classical approach with greener, state-of-the-art alternatives, this document aims to equip scientists with the data and methodologies needed to select more sustainable, efficient, and safer synthetic routes. We will move beyond simply listing protocols to explain the underlying principles and provide a quantitative comparison using established green chemistry metrics.

Understanding the Green Chemistry Metrics

Before comparing synthetic routes, it is essential to define the tools we will use to measure their "greenness." Mass-based metrics are invaluable for quantifying the efficiency and environmental impact of a chemical process.[5][6]

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product. It is calculated as: AE = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% A higher Atom Economy signifies a more efficient reaction with less waste generated at the atomic level.

  • E-Factor (Environmental Factor): A simple yet powerful metric that quantifies the total waste produced in a process. It is calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) The ideal E-Factor is 0. A lower E-Factor indicates a greener process. This metric considers waste from solvents, reagents, and byproducts.[6]

  • Process Mass Intensity (PMI): Adopted widely in the pharmaceutical industry, PMI measures the total mass input (raw materials, solvents, reagents, process water) relative to the mass of the final product.[7] PMI = Total Mass Input (kg) / Mass of Product (kg) A lower PMI value signifies a more sustainable and efficient process.[7]

The Fischer Indole Synthesis: Mechanism and Baseline Analysis

The Fischer indole synthesis is a robust acid-catalyzed reaction that transforms an arylhydrazine and an aldehyde or ketone into an indole.[1][8][9] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a critical[8][8]-sigmatropic rearrangement to form a new carbon-carbon bond, followed by cyclization and elimination of ammonia to yield the aromatic indole.[1][4][10]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2: Tautomerization & Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B - H₂O C Enamine (Tautomer) B->C Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Intermediate D->E Cyclization F Indole Product E->F - NH₃ Aromatization

Caption: Key stages of the Fischer indole synthesis mechanism.

Case Study: Classical Synthesis of 6-Chloro-7-methoxy-1H-indole

To establish a baseline for comparison, we will analyze a traditional Fischer indole synthesis protocol using this compound and pyruvic acid, followed by decarboxylation.

Experimental Protocol: Classical Method

  • Hydrazone Formation: this compound (10.0 g, 47.4 mmol) and pyruvic acid (4.17 g, 47.4 mmol) are stirred in ethanol (100 mL) at room temperature for 2 hours. The resulting precipitate is filtered and dried.

  • Indolization: The dried hydrazone is added to a flask containing polyphosphoric acid (PPA) (50 g). The mixture is heated to 100°C for 1 hour.

  • Workup: The reaction mixture is cooled and carefully poured onto crushed ice (200 g). The resulting solid is collected by filtration, washed extensively with water, and then dissolved in ethyl acetate (150 mL). The organic layer is washed with saturated sodium bicarbonate solution (2x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final indole product.

Green Metrics Analysis: Classical Method

MetricValueRationale
Atom Economy 68.3%Calculated based on the reactants (hydrazine and pyruvic acid) forming the indole-2-carboxylic acid intermediate before decarboxylation. Significant atom loss comes from the elimination of water, HCl, and ammonia, and later CO2.
E-Factor ~45This value is an estimate. The major contributor is the large excess of polyphosphoric acid and the significant volumes of ethanol, water, and ethyl acetate used during the reaction and extensive workup.
PMI ~46Similar to the E-Factor, this reflects the total mass of all materials (reactants, catalyst, solvents, workup chemicals) used per kilogram of product.

This baseline analysis highlights the primary drawbacks of the classical method: poor atom economy and a very high E-Factor/PMI, driven by the use of a stoichiometric acidic promoter and large volumes of solvent for reaction and purification.

Greener Alternatives to the Fischer Indole Synthesis

Significant research has focused on making this classic reaction more environmentally benign.[11][12] We will now compare our baseline with two prominent green methodologies: mechanochemistry and a one-pot synthesis using a recyclable catalyst.

Alternative 1: Mechanochemical Synthesis (Solvent-Free)

Mechanochemistry, or ball-milling, uses mechanical force to drive chemical reactions, often in the absence of any solvent.[13][14] This approach dramatically reduces waste and can lead to faster reaction times at ambient temperatures.[13]

Workflow_Comparison cluster_classical Classical Workflow cluster_green Mechanochemical Workflow C1 Reactants in Organic Solvent C2 Heat (Reflux) C1->C2 C3 Aqueous Workup (Quenching, Extraction) C2->C3 C4 Solvent Evaporation C3->C4 C5 Column Chromatography C4->C5 C6 Product C5->C6 G1 Solid Reactants + Solid Acid Catalyst G2 Ball-Milling (Solvent-Free) G1->G2 G3 Simple Wash/ Filtration G2->G3 G4 Product G3->G4

Caption: Comparison of classical vs. mechanochemical workflows.

Experimental Protocol: Mechanochemical Method

  • Reaction Setup: A stainless-steel milling jar is charged with this compound (2.11 g, 10 mmol), pyruvic acid (0.88 g, 10 mmol), oxalic acid as a solid acid catalyst (0.90 g, 10 mmol), and stainless-steel balls.

  • Milling: The jar is placed in a planetary ball mill and milled at 400 rpm for 60 minutes at room temperature.

  • Workup: The resulting solid powder is transferred from the jar, and the oxalic acid is removed by washing with a small amount of cold water followed by filtration. The remaining solid is the crude indole product, which can be further purified by recrystallization if necessary.

Alternative 2: One-Pot Synthesis with a Heterogeneous Catalyst

This approach combines the hydrazone formation and indolization steps into a single "one-pot" procedure, which saves time, energy, and materials.[15][16] Using a solid, recyclable heterogeneous catalyst like phosphomolybdic acid avoids the need for stoichiometric amounts of corrosive acids like PPA and simplifies product isolation.[15]

Experimental Protocol: One-Pot Method

  • Reaction Setup: A round-bottom flask is charged with this compound (2.11 g, 10 mmol), pyruvic acid (0.88 g, 10 mmol), and phosphomolybdic acid (0.3 g, 10 mol%) in a minimal amount of a high-boiling, green solvent like anisole (10 mL).

  • Reaction: The mixture is heated to 120°C and stirred for 2 hours. Reaction progress is monitored by TLC.

  • Workup: Upon completion, the mixture is cooled. The solid catalyst is recovered by filtration for reuse. The filtrate is concentrated, and the crude product is purified by recrystallization from an ethanol/water mixture.

Comparative Analysis of Green Chemistry Metrics

The table below provides a quantitative comparison of the three methodologies. Values for the greener alternatives are based on reported efficiencies for similar reactions and the streamlined protocols.

MetricClassical MethodMechanochemical MethodOne-Pot (Heterogeneous Catalyst)
Atom Economy 68.3%68.3%68.3%
E-Factor ~45~5 ~12
PMI ~46~6 ~13
Solvent Use High (Reaction + Workup)None (or minimal for wash) Low (Reaction only)
Catalyst Stoichiometric, corrosiveCatalytic, solidCatalytic, recyclable
Energy Input High (Prolonged heating)Low (Short milling time)Moderate (Heating)
Workup Extensive, multi-stepSimple filtration/wash Simple filtration + recrystallization

Analysis of Results:

  • Atom Economy is an intrinsic property of the reaction pathway and remains the same across all three methods because the fundamental bond-forming and breaking steps to get to the intermediate are identical. This underscores that AE alone is not a sufficient metric for overall greenness.

  • The E-Factor and PMI show a dramatic improvement with the greener methods. The mechanochemical approach is the clear winner, reducing the mass of waste and total inputs by nearly 90%. This is almost entirely due to the elimination of solvents.

  • The one-pot method also offers a substantial improvement over the classical protocol. While it still requires a solvent for the reaction, the volume is significantly reduced, and the workup is far simpler, avoiding large volumes of quenching water and extraction solvents. The key advantage here is the recyclability of the catalyst , a crucial principle of green chemistry.[15]

Conclusion and Recommendations

The Fischer indole synthesis is a powerful tool in the synthetic chemist's arsenal, but its traditional execution is far from environmentally benign. This guide demonstrates that by applying green chemistry principles, significant improvements in sustainability can be achieved without compromising the reaction's utility.

  • For laboratory-scale synthesis and rapid screening , the mechanochemical approach offers unparalleled efficiency, speed, and green credentials due to its solvent-free nature and simple workup.[13][14]

  • For larger-scale production , a one-pot synthesis using a recyclable heterogeneous catalyst presents a highly attractive and scalable option.[15] It balances reduced solvent use with operational simplicity and the economic and environmental benefits of catalyst reuse.

As the pharmaceutical and chemical industries continue to embrace sustainability, the critical evaluation of classical reactions using green metrics is no longer an academic exercise but a necessity. By adopting methodologies like those presented here, researchers can develop synthetic pathways that are not only chemically effective but also safer, more efficient, and environmentally responsible.

References

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Safety Operating Guide

Navigating the Disposal of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The proper disposal of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride, a compound often integral to pharmaceutical research, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive framework for the safe and compliant disposal of this substituted hydrazine derivative, moving beyond mere procedural steps to explain the underlying chemical principles and safety considerations.

Understanding the Hazard Profile: Why Caution is Paramount

This compound is a substituted arylhydrazine. Like many hydrazine derivatives, it is classified as a hazardous substance. The primary concerns associated with this compound include its potential carcinogenicity, toxicity upon ingestion, inhalation, or skin contact, and its environmental impact if not disposed of correctly. The U.S. Environmental Protection Agency (EPA) classifies hydrazine and its derivatives as hazardous wastes, mandating strict disposal protocols. Furthermore, the Occupational Safety and Health Administration (OSHA) has established guidelines for handling carcinogenic and highly hazardous chemicals in a laboratory setting, which are applicable to this compound.[1][2][3]

Key Hazards Associated with this compound:

Hazard TypeDescription
Carcinogenicity Suspected human carcinogen.
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.
Skin and Eye Irritation Can cause severe skin and eye irritation.
Environmental Hazard Toxic to aquatic life with long-lasting effects.

Given these hazards, a cavalier approach to disposal is not an option. A well-defined disposal plan is a cornerstone of a robust laboratory safety culture.

The Disposal Strategy: A Multi-pronged Approach

The proper disposal of this compound waste should follow a hierarchical approach, prioritizing waste minimization and chemical neutralization where feasible and safe.

Disposal_Strategy cluster_0 Waste Management Hierarchy A Waste Minimization B Chemical Neutralization (for dilute solutions) A->B If feasible C Segregation and Collection A->C For unavoidable waste B->C After treatment D Licensed Hazardous Waste Disposal C->D

Figure 1. A hierarchical approach to the disposal of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing this compound, it is imperative to be equipped with the appropriate PPE.

Table of Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.
Eye Protection Safety goggles or a face shield.Protects against splashes and airborne particles.
Body Protection A lab coat, worn fully buttoned.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges may be necessary if there is a risk of aerosol generation or if working outside of a certified chemical fume hood.Prevents inhalation of the toxic compound.

Always consult your institution's Chemical Hygiene Plan and the specific Safety Data Sheet (SDS) for detailed PPE requirements.

Experimental Protocol: Chemical Neutralization of Dilute Aqueous Waste

For small quantities of dilute aqueous waste solutions of this compound (concentration <1%), chemical neutralization via oxidation can be a viable pre-treatment step before collection for hazardous waste disposal. The most common oxidizing agent for hydrazines is sodium hypochlorite (bleach). However, it is crucial to be aware that the reaction of substituted hydrazines with hypochlorite can produce chlorinated organic by-products, some of which may also be hazardous.[4] Therefore, this procedure should be performed with caution in a well-ventilated chemical fume hood.

Materials:

  • Dilute aqueous waste solution of this compound (<1%)

  • Commercial bleach (sodium hypochlorite solution, typically 5-6%)

  • Stir bar and stir plate

  • Large beaker (at least 5 times the volume of the waste solution)

  • pH paper or a pH meter

  • Sodium bisulfite or sodium thiosulfate solution (for quenching excess bleach)

Step-by-Step Methodology:

  • Preparation: In a certified chemical fume hood, place the dilute aqueous waste solution in the large beaker with a stir bar. Begin stirring.

  • Dilution: Further dilute the waste solution with water to ensure the concentration of the hydrazine derivative is well below 1%.

  • pH Adjustment (Optional but Recommended): While not always explicitly stated in general hydrazine disposal protocols, maintaining a neutral to slightly alkaline pH can help control the reaction rate. If necessary, adjust the pH to between 7 and 9 with a dilute solution of sodium bicarbonate.

  • Slow Addition of Oxidant: Slowly and carefully add the sodium hypochlorite solution to the stirring waste solution. A general rule of thumb is to use a significant excess of bleach to ensure complete oxidation. A starting point is a 10:1 volumetric ratio of bleach to the original, undiluted waste solution. The reaction can be exothermic, so monitor the temperature and add the bleach dropwise if necessary to control any temperature increase.

  • Reaction Time: Allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction goes to completion.

  • Testing for Excess Oxidant: After the reaction period, test for the presence of excess hypochlorite using potassium iodide-starch paper. A blue-black color indicates the presence of excess oxidant.

  • Quenching Excess Oxidant: If excess oxidant is present, add a solution of sodium bisulfite or sodium thiosulfate dropwise until the potassium iodide-starch test is negative.

  • Final Disposal: The treated solution should be collected in a properly labeled hazardous waste container for disposal by a licensed environmental management company. Do not pour the treated solution down the drain.

Neutralization_Workflow Start Dilute Aqueous Waste (<1%) Dilute Further Dilute with Water Start->Dilute Add_Bleach Slowly Add Excess Sodium Hypochlorite Dilute->Add_Bleach React Stir for 2 Hours Add_Bleach->React Test Test for Excess Oxidant React->Test Quench Quench with Sodium Bisulfite (if needed) Test->Quench Positive Collect Collect for Hazardous Waste Disposal Test->Collect Negative Quench->Collect

Figure 2. Workflow for the chemical neutralization of dilute this compound waste.

Disposal of Solid Waste and Contaminated Materials

Solid this compound and materials contaminated with it (e.g., gloves, weighing paper, bench protectors) should not be treated chemically in the lab. These materials must be disposed of as hazardous solid waste.

Procedure for Solid Waste:

  • Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealed container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste contractor.

Decontamination of Laboratory Equipment

Thorough decontamination of glassware and equipment is essential to prevent cross-contamination and ensure a safe working environment.

Decontamination Protocol:

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent in which this compound is soluble (e.g., methanol or ethanol). Collect this rinsate as hazardous liquid waste.

  • Chemical Decontamination: Prepare a dilute solution of sodium hypochlorite (bleach) in a container large enough to immerse the equipment. Allow the equipment to soak for at least one hour.

  • Thorough Washing: After soaking, wash the equipment with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven.

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is critical.

Spill Response:

  • Small Spills (in a chemical fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed container and label it as hazardous waste.

    • Decontaminate the area with a bleach solution, followed by a water rinse.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and institutional emergency services.

    • Prevent entry into the affected area.

    • Wait for trained emergency responders to handle the cleanup.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the hazards, implementing a sound disposal strategy, and adhering to established protocols, researchers can ensure that the entire lifecycle of this valuable research chemical is managed responsibly. Always consult your institution's specific guidelines and your environmental health and safety department for guidance tailored to your location and facilities.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA FactSheet. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]

  • Brubaker, K. L. (1987). Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. Argonne National Lab., IL (USA). [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride. As a substituted hydrazine derivative, this compound requires stringent safety protocols that account for its acute toxicity, irritant properties, and potential long-term health risks. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that researchers are not just following rules, but are making informed decisions to guarantee their safety.

Hazard Profile Analysis: The "Why" Behind the Protocol

Understanding the specific risks associated with this compound is the foundation of a robust safety plan. The compound's hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary layers of protection. Furthermore, due to the lack of specific occupational exposure limit (OEL) data for this exact compound, we must look to its parent structure, hydrazine, for a conservative assessment of risk.

The primary hazards associated with this compound include its potential for harm if swallowed, inhaled, or if it comes into contact with skin.[1][2][3] It is classified as a skin and serious eye irritant and may cause respiratory irritation.[1][4] Critically, it is suspected of causing cancer[1], a classification that demands the highest level of precaution.

The established OELs for the parent compound, hydrazine, are exceptionally low, underscoring the significant inhalation risk. The American Conference of Governmental Industrial Hygienists (ACGIH) recommends a Threshold Limit Value (TLV) of just 0.01 ppm over an 8-hour workday[5][6], while the NIOSH Recommended Exposure Limit (REL) is a 0.03 ppm 2-hour ceiling.[5][6][7] These values are far below the odor threshold, meaning that if you can smell a compound like this, you are likely already overexposed.[5]

Table 1: GHS Hazard Summary for this compound

Hazard CodeHazard StatementImplication for PPE
H302 / H312Harmful if swallowed / Harmful in contact with skinRequires full skin coverage (lab coat, gloves) and strict hygiene to prevent ingestion.
H332Harmful if inhaledMandates the use of engineering controls (fume hood) and respiratory protection.
H315Causes skin irritationImpermeable gloves and a lab coat are necessary to prevent direct contact.
H319Causes serious eye irritationChemical splash goggles are required; a face shield is recommended for splash risks.
H335May cause respiratory irritationReinforces the need for fume hoods and respiratory protection.
H351Suspected of causing cancerElevates all PPE requirements and engineering controls to the highest practical level.

Core Protective Measures: A Multi-Layered Defense System

Personal protective equipment is the final barrier between the researcher and the chemical. It must be used in conjunction with, not as a substitute for, robust engineering controls.

Engineering Controls: The Primary Barrier

All handling of this compound, especially the weighing of the solid powder and the preparation of solutions, must be conducted inside a certified chemical fume hood.[1][2][8] The fume hood provides critical ventilation to capture dust and vapors at the source, drastically reducing the potential for inhalation exposure. Facilities must also be equipped with an immediately accessible eyewash station and safety shower.[9][10]

Respiratory Protection

Given the low OELs of related hydrazine compounds and the carcinogenicity concern, respiratory protection is essential, particularly during procedures that could generate dust or aerosols.

  • Standard Operations (in a fume hood): For handling small quantities of solutions in a properly functioning fume hood, respiratory protection may not be mandatory, but a risk assessment should be performed.

  • Weighing Solid Compound: Weighing the powdered form of this chemical is a high-risk activity due to the potential for inhaling fine particles. A NIOSH-approved respirator is required. An N95 respirator may provide a minimum level of protection against particulates, but given the H351 classification, a half-mask or full-face respirator with P100 (HEPA) cartridges is strongly recommended.

  • Emergency or Spill Scenarios: In the event of a spill or failure of engineering controls, a self-contained breathing apparatus (SCBA) may be necessary.[11] Cartridge respirators are not suitable for high concentrations of hydrazines.[11]

Eye and Face Protection

To protect against splashes and airborne particles, robust eye and face protection is non-negotiable.

  • Mandatory: Wear tightly fitting chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[2][8][9] Standard safety glasses do not provide a sufficient seal against splashes or dust.

  • Recommended: When handling larger volumes (>50 mL) or performing tasks with a higher splash potential (e.g., transfers, quenching reactions), a full-face shield should be worn over the chemical splash goggles.

Hand and Body Protection

Preventing dermal contact is crucial to mitigate the risks of skin irritation and systemic toxicity from absorption.[1][8]

  • Gloves: Double-gloving is required. Use two pairs of nitrile gloves. Nitrile provides good resistance to a wide range of chemicals. Inspect gloves for any signs of degradation or punctures before use.

  • Protective Clothing: A clean, fully-buttoned laboratory coat made of a non-flammable material is mandatory.[1][8][9] For procedures with significant splash potential, a chemically resistant apron should be worn over the lab coat.

  • Footwear: Fully enclosed shoes made of a non-porous material are required. Do not wear sandals, clogs, or woven shoes in the laboratory.

Operational Blueprint: PPE Workflow from Start to Finish

This section provides a step-by-step procedural guide for a common laboratory task: weighing the solid compound and preparing a stock solution.

Preparation and Donning PPE
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly.

  • Assemble Materials: Place all necessary equipment (balance, weigh paper, spatula, beaker, solvent, etc.) inside the fume hood before handling the chemical.

  • Don PPE (Outside the Hood):

    • Put on the inner pair of nitrile gloves.

    • Don the lab coat, ensuring it is fully buttoned.

    • Put on chemical splash goggles.

    • Don the appropriate respirator if required by your risk assessment.

    • Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Chemical Handling (Inside the Hood)
  • Carefully open the container of this compound.

  • Using a clean spatula, weigh the desired amount of powder onto weigh paper. Avoid any actions that could create dust.

  • Carefully transfer the powder to the designated beaker.

  • Slowly add the solvent to the beaker, aiming the stream at the inner wall to prevent splashing.

  • Once the solid is dissolved, securely close the primary container and the newly prepared solution.

Doffing PPE and Disposal

The removal of PPE is a critical step to prevent cross-contamination.

  • Remove Outer Gloves: While still in the work area, peel off the outer pair of gloves, turning them inside out. Dispose of them immediately in the designated hazardous waste container.

  • Exit Work Area: Step away from the immediate work area.

  • Remove Lab Coat: Remove the lab coat by rolling it outwards and away from your body. Hang it in its designated location or place it in a laundry bag if contaminated.

  • Remove Goggles/Face Shield: Remove eye and face protection.

  • Remove Respirator: Remove your respirator.

  • Remove Inner Gloves: As the final step, remove the inner pair of gloves, again turning them inside out.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.

All disposable items, including gloves, weigh paper, and any contaminated wipes, must be disposed of as hazardous chemical waste according to your institution's guidelines.[1][2]

PPE_Workflow cluster_prep Preparation Phase cluster_work Active Handling Phase cluster_post Post-Handling Phase Start Start: Task Assessment Verify_Controls Verify Fume Hood & Safety Showers Start->Verify_Controls Don_Inner Don Inner Gloves & Lab Coat Verify_Controls->Don_Inner Don_Face Don Goggles & Respirator Don_Inner->Don_Face Don_Outer Don Outer Gloves Don_Face->Don_Outer Perform_Work Perform Chemical Handling (Inside Fume Hood) Don_Outer->Perform_Work Doff_Outer Doff Outer Gloves (Dispose as Waste) Perform_Work->Doff_Outer Doff_Coat Doff Lab Coat Doff_Outer->Doff_Coat Doff_Face Doff Goggles & Respirator Doff_Coat->Doff_Face Doff_Inner Doff Inner Gloves (Dispose as Waste) Doff_Face->Doff_Inner Wash_Hands Wash Hands Thoroughly Doff_Inner->Wash_Hands End End Wash_Hands->End

Caption: PPE Workflow for Handling this compound.

References

  • (3-CHLORO-4-METHOXY-PHENYL)-HYDRAZINE Safety Data Sheets. Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq4AHc2Q2pxzQ8Rh7OsrO1o8wyHYYOD4kv1wgghTxLiS9M8UaC8FMtl7IVFNvd1O97ay9J6samK1_qDZkPgdcPPqP_C44Lk1YVoNBE_Y_nrrdYfGXXJMdjNSVnRCQaZAeLemxW_cWy_fu_UMJXHVzeLB_znV8X189Ow5fHnjNU-CJY89dcrarUP9rxvg==]
  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWCmr5wsRyX87uhoH_C9ptqwtIODCz1jPfq6n19xvLnZ6MGSve4TXvnCdsxcWb4mlPpnhmXEjbN3ajMpeQ5fd5AARTgp4aznuUHhPTbISmjv1oahAVbCLnHcUfb2ilPUX-kn5LKWj23w==]
  • Hydrazine - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hydrazine]
  • Hydrazine - IDLH. National Institute for Occupational Safety and Health (NIOSH), CDC. [URL: https://www.cdc.gov/niosh/idlh/302012.html]
  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0996.pdf]
  • 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxyphenylhydrazine-hydrochloride]
  • This compound - GHS classification. Echemi. [URL: https://www.echemi.com/products/a-54812-55-4.html]
  • HYDRAZINE. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
  • SAFETY DATA SHEETS - (3-Chloro-4-methoxyphenyl)hydrazine. LookChem. [URL: https://www.lookchem.com/sds/24630-85-1.html]
  • Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%. Cole-Parmer. [URL: https://www.coleparmer.com/msds/AC16649_msds.pdf]
  • (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/2794DF.pdf]
  • 4-Methoxyphenylhydrazine - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/00889_SDS.pdf]
  • SAFETY DATA SHEET - 3-Methoxyphenylhydrazine hydrochloride. Fisher Scientific. [URL: https://www.fishersci.com/sds/AC20339_SDS.pdf]
  • 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxyphenylhydrazine-hydrochloride]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.